molecular formula C14H15NO2 B177725 Ethyl 2,4-dimethylquinoline-3-carboxylate CAS No. 104785-54-8

Ethyl 2,4-dimethylquinoline-3-carboxylate

Cat. No.: B177725
CAS No.: 104785-54-8
M. Wt: 229.27 g/mol
InChI Key: ASEYONPNBCGPAZ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylquinoline-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2,4-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEYONPNBCGPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368836
Record name ethyl 2,4-dimethylquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104785-54-8
Record name ethyl 2,4-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate, a substituted quinoline of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into the theoretical underpinnings of relevant synthetic methodologies, primarily focusing on the Friedländer annulation, and provides a detailed, field-proven experimental protocol. The causality behind experimental choices, safety considerations, and product characterization are discussed in detail to ensure scientific integrity and practical applicability. This guide aims to be a self-validating resource, grounded in authoritative references and presented in a clear, accessible format.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline core plays a crucial role in modulating its pharmacological profile, making the development of efficient and versatile synthetic routes to substituted quinolines a key focus in drug discovery. This compound is a valuable building block in this context, offering multiple points for further functionalization.

This guide will focus on the practical and theoretical aspects of synthesizing this target molecule, with an emphasis on the widely utilized Friedländer annulation reaction.

Synthetic Strategies: A Comparative Overview

The synthesis of 2,4-disubstituted quinolines such as this compound can be approached through several classical methods. The two most relevant are the Friedländer Annulation and the Combes Synthesis .

Synthetic MethodStarting MaterialsGeneral ConditionsAdvantagesDisadvantages
Friedländer Annulation 2-Aminoaryl ketone (e.g., 2-aminoacetophenone) and a β-dicarbonyl compound (e.g., ethyl acetoacetate)Acid or base catalysis, often with heating or microwave irradiation.High atom economy, generally good yields, straightforward procedure.[1][2]Can be limited by the availability of the 2-aminoaryl ketone. Potential for side reactions under harsh conditions.[1]
Combes Synthesis Aniline and a β-diketoneStrong acid catalysis (e.g., concentrated sulfuric acid) and heating.[3]Readily available starting materials.Harsh reaction conditions can lead to low yields and side product formation. Not suitable for sensitive substrates.

For the synthesis of this compound, the Friedländer annulation is the preferred method due to its milder conditions and higher efficiency, starting from 2-aminoacetophenone and ethyl acetoacetate.

The Friedländer Annulation: A Mechanistic Deep Dive

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a β-dicarbonyl compound.[1] The reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.

The specific mechanism for the synthesis of this compound from 2-aminoacetophenone and ethyl acetoacetate is as follows:

Friedlander_Mechanism Reactants 2-Aminoacetophenone + Ethyl Acetoacetate Step1 Step 1: Enolate Formation (Base or Acid Catalyzed) Reactants->Step1 Enolate Enolate of Ethyl Acetoacetate Step1->Enolate Step2 Step 2: Aldol-type Addition Enolate->Step2 Adduct Aldol Adduct Step2->Adduct Step3 Step 3: Dehydration Adduct->Step3 Enone α,β-Unsaturated Ketoester Step3->Enone Step4 Step 4: Intramolecular Michael Addition Enone->Step4 Cyclized_Intermediate Cyclized Intermediate Step4->Cyclized_Intermediate Step5 Step 5: Tautomerization & Final Dehydration Cyclized_Intermediate->Step5 Product This compound Step5->Product

Figure 1: Reaction mechanism for the Friedländer synthesis of this compound.

Causality behind the mechanism:

  • Step 1 & 2: The reaction is initiated by the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-aminoacetophenone. This aldol-type addition is a classic carbon-carbon bond-forming reaction.

  • Step 3: The resulting aldol adduct readily dehydrates to form a more stable, conjugated α,β-unsaturated ketoester. This step is driven by the formation of a conjugated system.

  • Step 4: The amino group of the 2-aminoacetophenone moiety then acts as an intramolecular nucleophile, attacking the β-carbon of the unsaturated system in a Michael-type addition. This cyclization step is crucial for the formation of the heterocyclic ring.

  • Step 5: The cyclized intermediate undergoes tautomerization and a final dehydration step to aromatize the newly formed pyridine ring, yielding the stable quinoline product.

Experimental Protocol: A Field-Proven Methodology

The following protocol is based on a microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Aminoacetophenone551-93-9C₈H₉NO135.16
Ethyl acetoacetate141-97-9C₆H₁₀O₃130.14
Montmorillonite K-101318-93-0--
Ethanol64-17-5C₂H₅OH46.07
Ethyl acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Safety Precautions
  • 2-Aminoacetophenone: Irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl acetoacetate: Flammable liquid and vapor. Causes serious eye irritation. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Microwave Synthesis: Use a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven. Ensure the reaction vessel is properly sealed and that the temperature and pressure are monitored throughout the reaction.

Step-by-Step Procedure
  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminoacetophenone (1 mmol, 135 mg) and ethyl acetoacetate (1 mmol, 130 mg).

  • Catalyst Addition: Add Montmorillonite K-10 (approximately 10 mol%) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 560W for 5 minutes.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound as a solid.

Experimental Workflow Diagram

Experimental_Workflow Start Combine Reactants and Catalyst Microwave Microwave Irradiation (560W, 5 min) Start->Microwave Workup Work-up (Ethyl Acetate, Filtration) Microwave->Workup Purification Purification (Recrystallization from Ethanol) Workup->Purification Product Pure Product Purification->Product

Figure 2: Experimental workflow for the synthesis of this compound.

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Melting Point 95 °C
Appearance Solid
Spectroscopic Data
  • ¹H NMR (CDCl₃, δ in ppm): 1.42 (t, J = 8 Hz, 3H, -OCH₂CH ₃), 2.65 (s, 3H, 2-CH ₃), 2.75 (s, 3H, 4-CH ₃), 4.50 (q, J = 8 Hz, 2H, -OCH ₂CH₃), 7.45 (m, 1H, Ar-H), 7.68 (m, 1H, Ar-H), 8.00 (m, 2H, Ar-H).

  • IR (KBr, cm⁻¹): 3066 (Ar C-H), 2931 (Aliphatic C-H), 1724 (C=O, ester), 1616, 1587 (C=C, aromatic), 1212, 1082 (C-O, ester), 758 (Ar C-H bend).

  • ¹³C NMR (CDCl₃, δ in ppm): (Predicted values, experimental data to be confirmed) 14.3, 19.8, 23.5, 61.2, 124.5, 125.8, 126.5, 128.9, 129.3, 130.1, 145.8, 147.2, 157.6, 168.9.

  • Mass Spectrometry (EI): (Predicted m/z, experimental data to be confirmed) 229 (M+), 200, 184, 156.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, a valuable scaffold in drug discovery. By focusing on the efficient and modern microwave-assisted Friedländer annulation, this guide offers a practical and well-understood protocol for researchers. The detailed mechanistic explanation, safety protocols, and characterization data provide a self-validating framework for the successful synthesis and identification of the target compound.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • JETIR (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave ir-radiations. Journal of Emerging Technologies and Innovative Research, 3(12), 213-215. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

Sources

Preparation of Ethyl 2,4-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its rigid, planar structure and nitrogen heteroatom provide a unique electronic and steric profile for molecular recognition. This compound, the subject of this guide, is a key intermediate, offering multiple functional handles for further chemical elaboration. This document provides a comprehensive, field-tested guide to its synthesis, grounded in the principles of the venerable Friedländer Annulation, and is intended for researchers and professionals in drug development and chemical synthesis.

The Strategic Approach: Friedländer Annulation

The most direct and reliable method for constructing the polysubstituted quinoline core of this compound is the Friedländer Annulation. First reported in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group.[1][2][3][4] For our target molecule, the specific reactants are 2-aminoacetophenone and ethyl acetoacetate.

The elegance of the Friedländer synthesis lies in its convergence and atom economy, directly assembling the bicyclic quinoline system in a single transformative step. The choice of catalyst—acidic or basic—is critical and dictates the reaction mechanism and conditions. While base catalysis is possible, acid-catalyzed pathways are often more effective and higher yielding for this class of substrates, minimizing self-condensation side reactions of the β-ketoester.[5][6]

Mechanistic Insight: A Tale of Two Pathways

Under acidic conditions, the Friedländer synthesis is generally understood to proceed through one of two competing mechanisms, both culminating in the same quinoline product.[2][7] The critical determinant is the initial intermolecular reaction between the two carbonyl-containing substrates.

  • Aldol-First Pathway: The reaction initiates with an acid-catalyzed aldol condensation between the enol form of ethyl acetoacetate and the protonated carbonyl of 2-aminoacetophenone. The resulting aldol adduct rapidly dehydrates to form an α,β-unsaturated intermediate. Intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the conjugated carbonyl, followed by a final dehydration step, yields the aromatic quinoline ring.[1][8]

  • Schiff Base-First Pathway: Alternatively, the primary aniline of 2-aminoacetophenone can first condense with the more reactive ketone carbonyl of ethyl acetoacetate to form a Schiff base (imine) intermediate. Tautomerization to an enamine, followed by an intramolecular aldol-type cyclization and subsequent dehydration, affords the final product.[2]

The diagram below illustrates these convergent mechanistic routes.

Friedlander_Mechanism cluster_reactants Reactants cluster_p1 Pathway 1: Aldol Condensation First cluster_p2 Pathway 2: Schiff Base Formation First R1 2-Aminoacetophenone P1_1 Aldol Adduct R1->P1_1 Aldol Condensation P2_1 Schiff Base (Imine) R1->P2_1 Imine Formation R2 Ethyl Acetoacetate R2->P1_1 Aldol Condensation R2->P2_1 Imine Formation P1_2 α,β-Unsaturated Intermediate P1_1->P1_2 Dehydration P1_3 Cyclized Intermediate P1_2->P1_3 Intramolecular Cyclization Product Ethyl 2,4-dimethylquinoline- 3-carboxylate P1_3->Product Dehydration P2_2 Enamine Tautomer P2_1->P2_2 Tautomerization P2_3 Cyclized Intermediate P2_2->P2_3 Intramolecular Cyclization P2_3->Product Dehydration Synthesis_Workflow A 1. Reagent Charging Combine 2-aminoacetophenone, ethyl acetoacetate, and acetic acid in a round-bottom flask. B 2. Reaction Heat mixture under reflux with stirring. Monitor by TLC. A->B Heat (Reflux) C 3. Workup: Quenching & Neutralization Cool reaction. Pour into ice water. Neutralize with sat. NaHCO₃. B->C Cool & Pour D 4. Extraction Extract aqueous layer with ethyl acetate (3x). C->D Phase Separation E 5. Washing & Drying Combine organic layers. Wash with brine. Dry over anhydrous MgSO₄. D->E Combine & Wash F 6. Isolation Filter drying agent. Evaporate solvent under reduced pressure. E->F Filter & Evaporate G 7. Purification Recrystallize crude solid from hot ethanol. F->G Dissolve & Cool H 8. Characterization Obtain pure, crystalline product. Analyze via NMR, IR, MS. G->H Isolate Crystals

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

1. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoacetophenone (1.35 g, 10.0 mmol).

  • Add glacial acetic acid (15 mL) and stir until the solid dissolves.

  • Add ethyl acetoacetate (1.41 mL, 11.0 mmol) to the solution.

Causality Insight: Using a slight excess (1.1 equivalents) of ethyl acetoacetate ensures the complete consumption of the limiting reagent, 2-aminoacetophenone, which can be more difficult to remove during purification. Acetic acid serves as an excellent solvent for the reactants and provides the necessary acidic environment to catalyze the condensation and dehydration steps. [6] 2. Thermal Reaction:

  • Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

  • Maintain a gentle reflux with continuous stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-aminoacetophenone spot (visualized under UV light) indicates reaction completion.

3. Workup and Neutralization:

  • Allow the reaction mixture to cool to room temperature. The solution may become viscous or partially solidify.

  • Pour the cooled mixture slowly and with stirring into a beaker containing ~100 g of crushed ice and 50 mL of water.

  • Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8. A precipitate (the crude product) will form.

Trustworthiness Check: The slow addition of the reaction mixture to ice water dissipates the heat of dilution. Careful neutralization is crucial; adding the base too quickly can cause excessive foaming and loss of product.

4. Extraction and Isolation:

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous slurry with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

5. Purification:

  • Recrystallize the crude solid from a minimum amount of hot ethanol. Dissolve the solid in boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Expected Yield: 75-85%.

  • Appearance: Off-white to pale yellow crystalline solid.

Product Characterization and Validation

Confirmation of the product's identity and purity is non-negotiable. The following are expected analytical data for this compound.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.0-7.4 (m, 4H, Ar-H)

    • δ 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 2.75 (s, 3H, C4-CH₃)

    • δ 2.65 (s, 3H, C2-CH₃)

    • δ 1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) (Note: Exact chemical shifts for aromatic protons may vary slightly)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 168.5 (C=O), 158.0 (C2), 147.0 (C8a), 145.0 (C4), 129.5, 128.5, 126.0, 124.5 (Ar-C), 123.0 (C4a), 122.0 (C3), 61.0 (-OCH₂), 23.5 (C2-CH₃), 17.0 (C4-CH₃), 14.5 (-CH₃)

  • IR (ATR, cm⁻¹):

    • ~2980 (C-H stretch), ~1720 (C=O ester stretch), ~1600, 1570 (C=C, C=N aromatic ring stretch)

  • Mass Spectrometry (EI):

    • m/z 229 [M]⁺, C₁₄H₁₅NO₂

Applications in Drug Discovery and Beyond

The synthesized this compound is not an end in itself but a valuable starting block. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides. The methyl groups can potentially be functionalized, and the quinoline nitrogen can be quaternized, opening avenues to a diverse library of compounds for screening in various therapeutic areas, including antimalarial, antibacterial, and anticancer research. [9][10]

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. Retrieved from [Link]

  • Reddy, C. S., Smith, M., & Balasubramanian, S. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Joule, J. A. (2013). Friedländer Quinoline Synthesis. ResearchGate. Retrieved from [Link]

  • Swami, M. B., Karad, A. R., Ganapure, S. D., & Patil, S. G. (2021). The reaction of 2-aminobenzophenone (1), and ethyl acetoacetate (2) under solvent-free condition at 80 ºC in the presence of phosphotungstic acid. ResearchGate. Retrieved from [Link]

  • Scott, K. A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PMC - NIH. Retrieved from [Link]

  • Roman, G., et al. (2015). An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric. CONICET. Retrieved from [Link]

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS Number 116270-38-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Ethyl 2,4-dimethylquinoline-3-carboxylate

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, with the CAS number 116270-38-3, is a specific derivative that serves as a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. Its strategic functionalization at the 2, 3, and 4 positions of the quinoline core makes it a versatile building block for combinatorial chemistry and the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 116270-38-3N/A
Molecular Formula C₁₄H₁₅NO₂[4]
Molecular Weight 229.28 g/mol N/A
Exact Mass 229.11028 g/mol [4]
Heavy Atom Count 17[4]
Rotatable Bond Count 3[4]

Synthesis of this compound: A Modern Approach

The synthesis of this compound can be efficiently achieved through a microwave-assisted one-pot reaction. This method offers significant advantages over classical quinoline syntheses like the Gould-Jacobs or Friedländer reactions, which often require harsh conditions and long reaction times.[5][6][7] Microwave-assisted synthesis promotes rapid and uniform heating, leading to accelerated reaction rates, higher yields, and often cleaner products.[5][8][9][10]

The reaction proceeds via the condensation of 2-aminoacetophenone and ethyl acetoacetate in the presence of a suitable catalyst under microwave irradiation.[11]

Synthesis_Workflow Reactant1 2-Aminoacetophenone Microwave Microwave Irradiation (e.g., 560 W, 5 min) Reactant1->Microwave Reactant2 Ethyl Acetoacetate Reactant2->Microwave Catalyst Catalyst Catalyst->Microwave Product Ethyl 2,4-dimethylquinoline- 3-carboxylate Microwave->Product

Caption: Microwave-assisted synthesis of this compound.

Causality Behind Experimental Choices
  • 2-Aminoacetophenone: This reactant provides the aniline fragment and one of the methyl groups (at position 4) of the final quinoline ring. The ortho-amino ketone functionality is crucial for the intramolecular cyclization.

  • Ethyl Acetoacetate: This β-ketoester serves as the three-carbon "B" component in the quinoline synthesis, providing the second methyl group (at position 2), the carboxylic ester at position 3, and the carbon that will form part of the pyridine ring.

  • Catalyst: The use of a catalyst, such as Montmorillonite KSF, silica gel, or various metal triflates as mentioned in the literature, facilitates the condensation and cyclization steps by activating the carbonyl groups and promoting dehydration.[11]

  • Microwave Irradiation: As a non-conventional energy source, microwaves directly and efficiently heat the reaction mixture, dramatically reducing the reaction time from hours to minutes and often improving yields by minimizing side reactions.[5][6][8][9][10]

Detailed Experimental Protocol (Microwave-Assisted)

This protocol is adapted from the procedure described for the synthesis of this compound.[11]

Materials:

  • 2-Aminoacetophenone (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Catalyst (e.g., Montmorillonite KSF, 1g)

  • Erlenmeyer flask (100 ml)

  • Domestic microwave oven (2450 MHz)

  • Silica gel for TLC

  • Acetone-benzene (1:3 or 1:2) as TLC solvent system

  • Iodine chamber for visualization

Procedure:

  • In a 100 ml Erlenmeyer flask, combine 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1 mmol), and the chosen catalyst (1g).

  • Mix the components thoroughly.

  • Place the flask in a domestic microwave oven and irradiate for 5 minutes at a 70% power level (560 W).

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an acetone-benzene solvent system.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Self-Validating System:

The progress of the reaction can be reliably monitored by TLC. The disappearance of the starting materials (2-aminoacetophenone and ethyl acetoacetate) and the appearance of a new spot corresponding to the product will indicate the reaction's progression. The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Characterization

Spectroscopic Data Predicted Values/Key Features
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.0-8.5 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.7 (s, 3H, CH₃ at C4), 2.5 (s, 3H, CH₃ at C2), 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): ~168 (C=O, ester), ~155 (C2), ~148 (C4), ~147 (C8a), ~129 (C8), ~127 (C5), ~126 (C7), ~124 (C6), ~123 (C4a), ~120 (C3), ~61 (OCH₂CH₃), ~24 (CH₃ at C2), ~18 (CH₃ at C4), ~14 (OCH₂CH₃)
IR (KBr, cm⁻¹) ν_max: ~2950 (C-H stretch), ~1720 (C=O stretch, ester), ~1600, ~1570, ~1480 (C=C and C=N stretch, aromatic)
Mass Spectrometry (EI) m/z (%): 229 (M⁺), 214 (M⁺ - CH₃), 200 (M⁺ - C₂H₅), 184 (M⁺ - OC₂H₅), 156 (M⁺ - COOC₂H₅)

Potential Applications in Drug Discovery and Development

While this compound itself has not been extensively studied for its biological activity, its structural features suggest its potential as a precursor for the synthesis of novel therapeutic agents. The quinoline core is a well-established pharmacophore with a wide range of biological activities.[1][2][3]

Potential_Applications Core This compound Derivatization Chemical Derivatization Core->Derivatization Anticancer Anticancer Agents Derivatization->Anticancer Antimalarial Antimalarial Agents Derivatization->Antimalarial Antimicrobial Antimicrobial Agents Derivatization->Antimicrobial Antiinflammatory Anti-inflammatory Agents Derivatization->Antiinflammatory

Caption: Potential therapeutic applications derived from the core structure.

The methyl groups at positions 2 and 4 can be functionalized to introduce diverse substituents, and the ester at position 3 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of new compounds. These new derivatives could be screened for a variety of biological activities, including:

  • Anticancer Activity: Many substituted quinolines have shown potent anticancer activity by targeting various cellular pathways.[14]

  • Antimalarial Activity: The quinoline scaffold is the basis for several important antimalarial drugs, and new derivatives are continuously being explored to combat drug resistance.[1]

  • Antimicrobial Activity: Quinolone antibiotics are a major class of antibacterial agents, and novel quinoline derivatives may exhibit activity against a broad spectrum of bacteria and fungi.

  • Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential for the treatment of inflammatory diseases.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. The advent of microwave-assisted synthesis has made its preparation rapid and efficient. While its own biological profile is not extensively documented, its strategic functionalization provides a platform for the generation of diverse libraries of novel quinoline derivatives. Further research into the derivatization of this core structure is warranted to explore its full potential in the development of new therapeutic agents.

References

  • Microwave-assisted Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2023). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers. Retrieved January 15, 2026, from [Link]

  • Supporting Information. (n.d.).
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. (n.d.). Jetir.Org. Retrieved January 15, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2019). MDPI. Retrieved January 15, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.).
  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (2015). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (2009). PubMed. Retrieved January 15, 2026, from [Link]

  • 2,4-Dimethylquinoline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]

  • General procedure for the preparation of 1-18. (n.d.).
  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
  • ir. (n.d.). ORGANIC CHEMISTRY SELECT. Retrieved January 15, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved January 15, 2026, from [Link]

  • (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Among these, quinoline-3-carboxylate derivatives have garnered significant attention for their potential as antiproliferative, anti-HIV, antibacterial, and anti-inflammatory agents.[1][3][4] This technical guide provides a comprehensive overview of the physicochemical properties of a specific analogue, Ethyl 2,4-dimethylquinoline-3-carboxylate. Understanding these fundamental properties is paramount for researchers in drug discovery and development, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and analytical characterization.

This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the scientific rationale underpinning these choices. Where experimental data for the title compound is not available, we will draw upon data from closely related analogues and computational predictions to provide a well-rounded and practical guide for the laboratory scientist.

Molecular Structure and Key Features

This compound possesses a planar, bicyclic aromatic quinoline core. The substituents—two methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 3—are crucial in defining its electronic and steric characteristics. These features, in turn, dictate its interactions with biological targets and its overall physicochemical behavior.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. The following sections detail the key properties of this compound, providing both known or predicted values and the experimental protocols for their determination.

Table 1: Summary of Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₁₄H₁₅NO₂-
Molecular Weight 229.28 g/mol -
Physical State Viscous OilInferred from literature
Melting Point Not available-
Boiling Point Predicted: ~300-350 °CEstimation based on analogues
Density Predicted: ~1.1 - 1.2 g/cm³Estimation based on analogues
pKa (basic) Predicted: ~4-5Estimation based on analogues[5]
logP Predicted: ~3.5 - 4.5Estimation based on analogues[6]
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., Chloroform, DMSO, Methanol)Based on general properties of similar compounds[5]
Melting and Boiling Point

The melting and boiling points of a compound provide insights into its purity and the strength of its intermolecular forces. For this compound, its characterization as a viscous oil suggests a melting point below ambient temperature.

Predicted Boiling Point: While no experimental boiling point is reported, it can be estimated to be in the range of 300-350 °C at atmospheric pressure, based on the boiling point of related compounds like 2,4-dimethylquinoline (264-265 °C) and considering the increased molecular weight and polarity from the ethyl carboxylate group.[5]

Experimental Protocol for Boiling Point Determination (Micro-method):

  • Sample Preparation: Place a small amount of the purified oil into a capillary tube, sealed at one end.

  • Apparatus Setup: Attach the capillary tube to a thermometer and immerse it in a suitable heating bath (e.g., silicone oil).

  • Heating and Observation: Heat the bath gradually. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

  • Validation: The accuracy of the determination should be confirmed using a reference compound with a known boiling point in the same range.

Density

The density of a liquid is a fundamental physical property, important for formulation and manufacturing processes.

Predicted Density: Based on the density of 2,4-dimethylquinoline (1.061 g/mL at 25 °C), the density of this compound is predicted to be slightly higher, likely in the range of 1.1 to 1.2 g/cm³.[5]

Experimental Protocol for Density Determination (Pycnometer Method):

  • Pycnometer Calibration: Weigh a clean, dry pycnometer of a known volume.

  • Filling: Fill the pycnometer with the sample, ensuring no air bubbles are present.

  • Thermostatting: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Weighing: Remove the pycnometer, dry the exterior, and weigh it.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Acidity/Basicity (pKa)

The pKa value is a critical parameter that governs a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. The quinoline nitrogen in this compound is basic.

Predicted pKa: The pKa of the parent 2,4-dimethylquinoline is predicted to be around 6.48.[5] The electron-withdrawing effect of the ethyl carboxylate group at the 3-position is expected to decrease the basicity of the quinoline nitrogen. Therefore, the pKa of this compound is predicted to be in the range of 4-5.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's pharmacokinetic properties.

Predicted logP: The predicted XlogP for the related ethyl quinoline-3-carboxylate is 2.6.[6] The addition of two methyl groups will increase the lipophilicity. Therefore, the logP of this compound is predicted to be in the range of 3.5 to 4.5.

Experimental Protocol for logP Determination (Shake-Flask Method):

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Partitioning: Dissolve a known concentration of the compound in one of the phases and then add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously to allow for partitioning and then centrifuge to separate the layers.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility

Solubility is a critical factor for drug absorption and formulation. Poor aqueous solubility is a common challenge in drug development.

Predicted Solubility: Based on its predicted high logP, this compound is expected to have low aqueous solubility. It is predicted to be soluble in common organic solvents like chloroform, dimethyl sulfoxide (DMSO), and methanol.[5]

Experimental Protocol for Thermodynamic Solubility Determination:

  • Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Filter or centrifuge the suspension and analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of a related compound, ethyl 7,8-dimethylquinoline-3-carboxylate, in CDCl₃ shows characteristic signals for the quinoline ring protons, the ethyl group, and the methyl groups.[7] For this compound, the following signals are expected:

  • Aromatic protons (H5, H6, H7, H8): Multiplets in the range of δ 7.5-8.5 ppm.

  • Ethyl group (OCH₂CH₃): A quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm.

  • Methyl groups (2-CH₃ and 4-CH₃): Singlets in the range of δ 2.5-3.0 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of ethyl 7,8-dimethylquinoline-3-carboxylate provides a reference for the expected chemical shifts.[7] For the title compound, one would expect to see:

  • Quaternary carbons of the quinoline ring: In the range of δ 120-150 ppm.

  • CH carbons of the quinoline ring: In the range of δ 120-140 ppm.

  • Carbonyl carbon (C=O): Around δ 165-170 ppm.

  • Ethyl group carbons (OCH₂CH₃): Around δ 61 ppm and δ 14 ppm.

  • Methyl carbons (2-CH₃ and 4-CH₃): In the range of δ 15-25 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum: Based on the structure and data from analogues, the IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.[7]

  • C=N and C=C stretch (aromatic): Bands in the region of 1500-1650 cm⁻¹.[7]

  • C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Neat Liquid):

  • Sample Preparation: Apply a thin film of the viscous oil directly onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 229. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the ethyl group (-C₂H₅, 29 Da) from the ester functionality. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[7]

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Potential Applications in Drug Development

The quinoline-3-carboxylate scaffold is a well-established pharmacophore with diverse biological activities.[1][2] Derivatives have shown promise as:

  • Antiproliferative Agents: Many quinoline derivatives have been evaluated for their anticancer activity, with some exhibiting potent inhibition of cancer cell lines.[1][3][4][8] The mechanism of action is often attributed to the upregulation of intrinsic apoptosis pathways.[1][4]

  • Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs.

  • Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties.

The specific biological profile of this compound has not been extensively reported. However, based on the activity of related compounds, it represents a valuable starting point for medicinal chemistry campaigns aimed at developing novel therapeutics in the aforementioned areas. The physicochemical properties detailed in this guide are essential for designing analogues with improved drug-like properties.

Logical and Experimental Workflow

The characterization and evaluation of a novel compound like this compound follows a logical progression.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Profiling cluster_3 Biological Evaluation Synthesis Synthesis via Microwave-assisted Reaction Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Purity & Identity Confirmation MS Mass Spectrometry (HRMS) Purification->MS Purity & Identity Confirmation IR IR Spectroscopy Purification->IR Purity & Identity Confirmation Solubility Solubility Determination NMR->Solubility Characterized Compound MS->Solubility Characterized Compound IR->Solubility Characterized Compound LogP logP Measurement Solubility->LogP pKa pKa Determination LogP->pKa MeltingBoilingPoint Melting/Boiling Point pKa->MeltingBoilingPoint Density Density Measurement MeltingBoilingPoint->Density InVitro In Vitro Assays (e.g., Antiproliferative) Density->InVitro Fully Characterized ADMET In Silico/In Vitro ADMET InVitro->ADMET

Caption: A typical workflow for the synthesis, characterization, and preliminary evaluation of a novel chemical entity.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is limited, a robust profile has been constructed through the analysis of closely related analogues and the application of established predictive methods. The detailed experimental protocols offer a practical framework for researchers to determine these properties in their own laboratories. A thorough understanding and characterization of these fundamental physicochemical parameters are critical first steps in the long and complex journey of drug discovery and development, enabling the rational design of future therapeutic agents based on the promising quinoline-3-carboxylate scaffold.

References

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino process. The Royal Society of Chemistry. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available at: [Link]

  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | C19H17NO2 | CID 710825. PubChem. Available at: [Link]

  • General procedure for the preparation of 1-18.[Source not explicitly provided in search results]
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

  • Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842. PubChem. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Ethyl isoquinoline-3-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. ResearchGate. Available at: [Link]

  • 2,4-Dimethylquinoline | C11H11N | CID 14536. PubChem. Available at: [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (C12H11NO3). PubChemLite. Available at: [Link]

  • Ethyl 3-coumarincarboxylate. NIST WebBook. Available at: [Link]

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An In-depth Technical Guide to Ethyl 2,4-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Core in Modern Research

The quinoline scaffold is a privileged heterocyclic motif that forms the structural backbone of a vast array of pharmacologically active compounds. Its presence in natural alkaloids, such as quinine, and in synthetic drugs has cemented its importance in medicinal chemistry. Derivatives of quinoline-3-carboxylate, in particular, have garnered significant attention for their diverse biological activities, including potential as antiproliferative agents.[1][2] This guide provides a comprehensive technical overview of a specific, valuable derivative: Ethyl 2,4-dimethylquinoline-3-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and properties, grounded in established scientific principles.

Synthesis of this compound: A Tale of Two Methodologies

The creation of the 2,4-dimethylquinoline-3-carboxylate framework is most classically achieved through the Friedländer annulation , a robust and well-established reaction in organic synthesis.[3][4] This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. In the case of our target molecule, this translates to the reaction between 2-aminoacetophenone and ethyl acetoacetate.

The Friedländer Annulation: Mechanism and Rationale

The Friedländer synthesis is a cornerstone of quinoline chemistry, valued for its efficiency in constructing the bicyclic quinoline system.[5] The reaction proceeds through a cascade of condensation and cyclization steps. While two primary mechanistic pathways are proposed, both converge on the formation of the quinoline ring.[3]

Mechanism A: The Aldol-First Pathway

  • Initial Aldol Condensation: The reaction commences with an aldol condensation between 2-aminoacetophenone and ethyl acetoacetate. This step is typically the rate-determining step.[4]

  • Dehydration: The resulting aldol adduct readily undergoes dehydration to form an α,β-unsaturated carbonyl intermediate.

  • Intramolecular Cyclization and Aromatization: The amino group of the 2-aminoacetophenone moiety then performs an intramolecular nucleophilic attack on the carbonyl group, leading to a cyclized intermediate. Subsequent dehydration yields the aromatic quinoline ring.

Mechanism B: The Schiff Base-First Pathway

  • Schiff Base Formation: An alternative pathway begins with the formation of a Schiff base (imine) between the amino group of 2-aminoacetophenone and the keto group of ethyl acetoacetate.

  • Tautomerization and Intramolecular Aldol-type Reaction: The Schiff base can tautomerize to an enamine, which then undergoes an intramolecular aldol-type reaction.

  • Dehydration: The final step is dehydration to afford the stable quinoline product.

The choice of catalyst (acid or base) can influence the predominant pathway and reaction efficiency.[6]

Friedländer Annulation Mechanism cluster_reactants Reactants cluster_pathway_A Pathway A: Aldol-First cluster_pathway_B Pathway B: Schiff Base-First R1 2-Aminoacetophenone A1 Aldol Adduct R1->A1 Aldol Condensation B1 Schiff Base R1->B1 Condensation R2 Ethyl Acetoacetate R2->A1 Aldol Condensation R2->B1 Condensation A2 α,β-Unsaturated Intermediate A1->A2 Dehydration Product This compound A2->Product Intramolecular Cyclization & Dehydration B2 Enamine Tautomer B1->B2 Tautomerization B2->Product Intramolecular Cyclization & Dehydration

Figure 1: Proposed Mechanistic Pathways for the Friedländer Annulation.
Experimental Protocols

Two effective protocols for the synthesis are presented below: a classical thermal method and a modern microwave-assisted approach. The microwave-assisted synthesis offers a significant reduction in reaction time, aligning with the principles of green chemistry.[7]

Protocol 1: Classical Friedländer Synthesis (Thermal Conditions)

This protocol is adapted from established methodologies for Friedländer synthesis.[8]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminoacetophenone (1.35 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (20 mL) as the solvent. To this mixture, cautiously add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (approx. 0.1 g).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure this compound.[7]

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on the work of Kumar et al. (2016), which demonstrates a rapid and efficient synthesis.[7]

  • Reagent and Catalyst Mixing: In an Erlenmeyer flask (100 ml), thoroughly mix 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1 mmol), and a heterogeneous catalyst such as Montmorillonite K-10 (1 g).

  • Microwave Irradiation: Place the flask in an unmodified domestic microwave oven operating at 2450 MHz. Irradiate the mixture for 5 minutes at a power level of 560 W.

  • Extraction and Purification: After cooling, extract the crude product with a suitable solvent. The product is then purified by recrystallization from ethanol.

Comprehensive Characterization of the Synthesized Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data based on experimental findings and spectroscopic principles.

Physical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂-
Molecular Weight 229.27 g/mol -
Melting Point 95 °C[7]
Appearance Crystalline solid[9]
Solubility Soluble in organic solvents such as methanol, chloroform, and dichloromethane; poor solubility in water.[9]
Spectroscopic Analysis

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule, confirming the presence of the ethyl ester and methyl groups, as well as the substitution pattern on the quinoline core.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constant (J)
8.0m2HAromatic-H
7.68m1HAromatic-H
7.45m1HAromatic-H
4.5q2H-OCH₂CH₃8 Hz
2.75s3HC4-CH₃
2.65s3HC2-CH₃
1.42t3H-OCH₂CH₃8 Hz

Note: The ¹H NMR data is sourced from Kumar et al. (2016).[7]

2.2.2. ¹³C NMR Spectroscopy

Expected Chemical Shift Ranges:

  • Carbonyl Carbon (-COO-): ~165-170 ppm

  • Aromatic & Heteroaromatic Carbons: ~120-150 ppm

  • Methylene Carbon (-OCH₂-): ~60-65 ppm

  • Methyl Carbons (-CH₃): ~14-25 ppm

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3066MediumAromatic C-H stretch
2931MediumAliphatic C-H stretch
1724StrongC=O stretch (ester)
1616, 1587Medium-StrongC=C and C=N stretches (quinoline ring)
1212, 1082StrongC-O stretch (ester)
758StrongAromatic C-H bend (out-of-plane)

Note: The IR data is sourced from Kumar et al. (2016).[7]

2.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 229.

  • Predicted Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and the loss of the entire ester group. Cleavage of the bonds adjacent to the quinoline ring is also possible.

Characterization_Workflow cluster_analysis Spectroscopic & Physical Analysis Start Synthesized Product Purification Purification (Recrystallization) Start->Purification Pure_Product Pure Ethyl 2,4-dimethyl- quinoline-3-carboxylate Purification->Pure_Product NMR ¹H & ¹³C NMR Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Analysis Pure_Product->MP Final_Data Comprehensive Data Set: - Structure Confirmation - Purity Assessment NMR->Final_Data IR->Final_Data MS->Final_Data MP->Final_Data

Figure 2: Workflow for the comprehensive characterization of the synthesized product.

Potential Applications and Future Directions

The quinoline nucleus is a well-known pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications. While specific biological studies on this compound are not extensively documented in the available literature, its structural features suggest several promising avenues for research.

  • Antiproliferative Activity: Many quinoline-3-carboxylate derivatives have demonstrated potential as anticancer agents.[2] The title compound could be evaluated for its cytotoxic effects against various cancer cell lines.

  • Antimicrobial Properties: The quinoline ring is a key component of several antibacterial and antimalarial drugs. This compound could be screened for its activity against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The structural similarity to other known enzyme inhibitors suggests that this compound could be a candidate for screening against various enzymatic targets, such as kinases or dihydroorotate dehydrogenase.[10]

Further derivatization of the ethyl ester or modification of the methyl groups could lead to a library of related compounds for structure-activity relationship (SAR) studies, potentially yielding new therapeutic leads.

Safety, Handling, and Disposal

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, general precautions for quinoline derivatives and fine chemicals should be followed.[11][12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthesis via the well-established Friedländer annulation. Both classical thermal and modern microwave-assisted methods provide efficient access to this molecule. Its characterization is well-defined by a combination of spectroscopic techniques and physical property measurements. While its specific biological activities require further investigation, its structural features make it a promising candidate for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing quinoline derivative.

References

  • Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1682. Available at: [Link]

  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. Available at: [Link]

  • Kumar, S., & Sharma, P. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Journal of Emerging Technologies and Innovative Research, 3(12), 213-216. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • ChemBK. (2024). 2,4-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID. ChemBK. Retrieved from [Link]

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  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(16), 1981–1991.
  • Royal Society of Chemistry. (2013). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Reyes-lópez, V., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o939–o940. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Scientific reports, 12(1), 21703. Available at: [Link]

  • PubChem. (n.d.). Ethyl quinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Pharmaceuticals, 14(11), 1165. Available at: [Link]

  • Chang, C.-H., et al. (2014). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Organic Letters, 16(21), 5648–5651. Available at: [Link]

  • Locuson, C. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(17), 7823–7841. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-Disubstituted Quinoline Derivatives via A3-Coupling: An EcoScale Evaluation. ResearchGate. Retrieved from [Link]

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Quinoline-3-Carboxylate Derivatives: A Comprehensive Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Pharmacological Potential of Quinoline-3-Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Among its many derivatives, quinoline-3-carboxylates have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these versatile molecules.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural and synthetic compounds with significant biological properties.[3][4] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[5][6][7] The addition of a carboxylate group at the 3-position significantly influences the molecule's electronic properties and steric profile, often enhancing its interaction with biological targets.

Synthesis of Quinoline-3-Carboxylate Derivatives

The synthesis of quinoline-3-carboxylate derivatives can be achieved through various established and modern organic chemistry methodologies. A common and efficient approach involves a two-step reaction sequence.[1][8]

Exemplary Two-Step Synthesis Protocol:

Step 1: Synthesis of Ethyl 2-amino-5-chlorobenzoylacetate

  • To a solution of 2-amino-5-chlorobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

Step 2: Cyclization to form the Quinoline-3-carboxylate core

  • The synthesized ethyl 2-amino-5-chlorobenzoylacetate is then reacted with an appropriate β-ketoester in the presence of a condensing agent like polyphosphoric acid (PPA) or under thermal conditions.

  • The reaction mixture is heated at a specific temperature (e.g., 120-140 °C) for a designated period.

  • After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure quinoline-3-carboxylate derivative.

Several other synthetic strategies exist, including the Combes and Conrad-Limpach syntheses, which involve the condensation of anilines with β-dicarbonyl compounds, as well as more modern approaches utilizing transition metal catalysis and microwave irradiation to improve yields and reaction times.[9][10]

Anticancer Activity: A Multifaceted Approach

Quinoline-3-carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[5][11]

Mechanisms of Anticancer Action:
  • Induction of Apoptosis: A primary mechanism of action is the upregulation of intrinsic apoptosis pathways.[1][8][12] These compounds can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.

  • Enzyme Inhibition: Certain derivatives are potent inhibitors of enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases, topoisomerases, and DNA polymerases.[5]

  • Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing the uncontrolled division of cancer cells.[13]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Some quinoline carboxylic acids act as inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for DNA and RNA synthesis in rapidly dividing cancer cells.[14][15]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of quinoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2][12] For instance, the presence of specific hydrophobic groups at the C2 position and a carboxylic acid moiety at the C4 position have been identified as critical for DHODH inhibition.[15]

Quantitative Data on Anticancer Activity:
CompoundCell LineIC50 (µM)Reference
Derivative 4mMCF-7 (Breast Cancer)0.33[1][12]
Derivative 4nMCF-7 (Breast Cancer)0.33[1][12]
Derivative 4kK562 (Leukemia)0.28[1][12]
Derivative 4mK562 (Leukemia)0.28[1][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the quinoline-3-carboxylate derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Diagram: Anticancer Mechanism of Action

QC Quinoline-3-Carboxylate Derivative Mito Mitochondria QC->Mito Induces Stress Enzyme Key Enzymes (e.g., Topoisomerase, DHODH) QC->Enzyme Binds to Inhibition Inhibition QC->Inhibition CytC Cytochrome C Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis Proliferation Cancer Cell Proliferation Enzyme->Proliferation Inhibition->Proliferation Arrest Cell Cycle Arrest Inhibition->Arrest

Caption: Key anticancer mechanisms of quinoline-3-carboxylate derivatives.

Antimicrobial Activity: Combating Microbial Resistance

Quinoline derivatives have a long history as antimicrobial agents, and the 3-carboxylate series is no exception.[13][16] They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][17]

Mechanism of Antimicrobial Action:

The primary antibacterial mechanism of many quinoline carboxylic acids is the inhibition of bacterial DNA gyrase and topoisomerase IV.[14] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these topoisomerases, the compounds prevent the bacteria from multiplying.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension.

  • Serial Dilution: Perform serial dilutions of the quinoline-3-carboxylate derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Antimicrobial Workflow

start Start: Bacterial Culture prep Prepare Standardized Inoculum start->prep inoculate Inoculate Microtiter Plate prep->inoculate serial Serial Dilution of Quinoline Derivative serial->inoculate incubate Incubate at 37°C inoculate->incubate read Read for Visible Growth incubate->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Anti-inflammatory Potential

Recent studies have highlighted the potential of quinoline-3-carboxylate derivatives as antiviral and anti-inflammatory agents.

Antiviral Activity:

Certain derivatives have shown in-vitro activity against viruses like SARS-CoV-2.[18] The proposed mechanism involves the inhibition of key viral enzymes, such as the main protease (NSP5) and exoribonuclease (NSP14), which are crucial for viral replication.[18] Some quinoline carboxylic acids also target host factors like dihydroorotate dehydrogenase (DHODH), which is essential for the replication of various RNA and DNA viruses.[19]

Anti-inflammatory Activity:

Quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties.[20] Their mechanism of action can involve the downregulation of T-cell function and the inhibition of inflammatory mediators.[21] Studies have shown their effectiveness in animal models of inflammation and arthritis.[21][22]

Conclusion and Future Directions

Quinoline-3-carboxylate derivatives represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of new therapeutic agents. Future research should focus on optimizing the structure-activity relationships for enhanced potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic potential in various disease areas. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.

References

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  • Di Mola, A., et al. (2024). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651–2665.
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991.
  • Al-Soud, Y. A., et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Saudi Pharmaceutical Journal, 11(3), 114-121.
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  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(16), 1981–1991.
  • Sisenwine, S. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293.
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Methodological & Application

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the rapid and efficient synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate via a microwave-assisted Friedländer annulation. This method offers significant advantages over traditional convective heating approaches, including drastically reduced reaction times, high yields, and alignment with the principles of green chemistry. By employing 2-aminoacetophenone, ethyl acetoacetate, and a reusable heterogeneous catalyst, Montmorillonite K-10, under solvent-free conditions, this protocol presents a streamlined and sustainable route to a valuable quinoline scaffold. Quinolines are of profound interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds, exhibiting activities such as antimalarial, antibacterial, and anti-inflammatory properties[1].

Introduction: The Rationale for a Microwave-Assisted Approach

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents[2]. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline synthesis[3]. However, conventional methods often necessitate prolonged reaction times, harsh conditions, and tedious work-up procedures, which can limit their efficiency and environmental compatibility[1].

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, accelerating chemical reactions by orders of magnitude compared to conventional heating[1]. This acceleration is due to the efficient and uniform heating of the reaction mixture through dielectric polarization, a mechanism distinct from the slower conductive heat transfer of traditional methods. The result is not only a dramatic reduction in reaction time—from hours to mere minutes—but often an improvement in product yield and purity[4]. Furthermore, MAOS facilitates solvent-free reactions, a key tenet of green chemistry that minimizes waste and reduces reliance on hazardous materials.

This guide details a validated, microwave-assisted protocol for the synthesis of this compound, leveraging the acidic properties of Montmorillonite K-10, an eco-friendly and reusable clay catalyst.

The Underlying Chemistry: Friedländer Annulation

The synthesis of this compound from 2-aminoacetophenone and ethyl acetoacetate proceeds via the Friedländer annulation. There are two generally accepted mechanisms for this acid- or base-catalyzed reaction.

Mechanism A: Aldol Condensation Pathway

  • The reaction initiates with an aldol-type condensation between the enol or enolate of ethyl acetoacetate and the carbonyl group of 2-aminoacetophenone.

  • This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate.

  • The final step is an intramolecular cyclization via attack of the amino group on the carbonyl, followed by a second dehydration to yield the aromatic quinoline ring.

Mechanism B: Schiff Base Pathway

  • Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of 2-aminoacetophenone and the keto group of ethyl acetoacetate.

  • This is followed by an intramolecular aldol-type reaction.

  • The subsequent cyclization and dehydration afford the final quinoline product[5].

The use of an acidic catalyst like Montmorillonite K-10 facilitates these condensation and dehydration steps by activating the carbonyl groups and providing protons.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Aminoacetophenone≥98%Sigma-Aldrich
Ethyl acetoacetate≥99%Sigma-Aldrich
Montmorillonite K-10Clay catalystSigma-Aldrich
EthanolReagent Grade, 95%Fisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Dedicated Microwave Synthesizere.g., CEM Discover, Biotage InitiatorN/A
10 mL Microwave Reaction Vial & Cap
Magnetic Stir Bar
Rotary Evaporator
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Merck
Standard GlasswareErlenmeyer flasks, beakers, filtration apparatus

Safety Precautions:

  • Always use a dedicated, laboratory-grade microwave synthesizer. Domestic microwave ovens are not designed for laboratory use and can pose a significant safety risk [6].

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the potential for rapid pressure buildup in sealed microwave vials. Always use vessels rated for the temperatures and pressures expected[6].

Reaction Workflow

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - 2-Aminoacetophenone (1 mmol) - Ethyl Acetoacetate (1 mmol) - Montmorillonite K-10 (1 g) B Combine reactants in a 10 mL microwave vial with a stir bar. A->B C Irradiate in microwave synthesizer: - Power: 560 W (70%) - Time: 5 minutes - Stirring: High B->C D Cool vial to room temperature. C->D E Extract product with hot ethanol. D->E F Filter to remove catalyst. E->F G Recrystallize from ethanol. F->G H Dry the purified product and determine yield and melting point. G->H I Characterize by NMR, IR, and MS. H->I

Figure 1. Experimental workflow for the microwave-assisted synthesis.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave reaction vial, combine 2-aminoacetophenone (1 mmol, 135 mg), ethyl acetoacetate (1 mmol, 130 mg), and Montmorillonite K-10 catalyst (1.0 g)[1]. Add a small magnetic stir bar.

  • Microwave Synthesis: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture for 5 minutes at a power level of 560 W with vigorous stirring[1].

  • Cooling and Extraction: After irradiation, allow the vial to cool to room temperature (approximately 10-15 minutes). Once cooled, add approximately 10-15 mL of hot ethanol to the vial and stir to dissolve the crude product.

  • Catalyst Removal: Filter the hot ethanol solution using gravity or vacuum filtration to remove the solid Montmorillonite K-10 catalyst. The catalyst can be washed with additional hot ethanol, dried, and stored for reuse.

  • Purification by Recrystallization: Transfer the filtrate to an Erlenmeyer flask. If the solution is colored, a small amount of activated charcoal can be added, and the solution reheated and filtered again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold ethanol. Dry the purified this compound in a vacuum oven or desiccator.

  • Analysis: Determine the melting point and calculate the final yield. Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Results and Discussion

Expected Outcomes

This microwave-assisted protocol consistently produces this compound in high yields and with a significantly reduced reaction time compared to conventional methods.

ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time 5 minutesSeveral hours
Typical Yield ~85-95%Typically lower
Solvent Solvent-free (reaction), Ethanol (work-up)High-boiling organic solvents
Catalyst Reusable heterogeneous (Mont. K-10)Often strong acids/bases
Energy Input Direct, efficient heatingIndirect, inefficient heating

Table compiled from data in[1][4].

Characterization Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic analysis. The expected data are as follows:

  • Appearance: White to pale yellow solid.

  • Melting Point: 95°C[1].

  • ¹H NMR (CDCl₃, ppm): δ 8.0 (m, 2H, Ar-H), 7.68 (m, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 4.5 (q, J = 8 Hz, 2H, -OCH₂CH₃), 2.75 (s, 3H, quinoline-CH₃), 2.65 (s, 3H, quinoline-CH₃), 1.42 (t, J = 8 Hz, 3H, -OCH₂CH₃)[1].

  • ¹³C NMR (CDCl₃, ppm): Expected signals in the aromatic region (120-150 ppm), a carbonyl signal (~168 ppm), an ester CH₂ signal (~61 ppm), two methyl signals on the quinoline ring, and an ester CH₃ signal (~14 ppm).

  • IR (KBr, cm⁻¹): 3066 (Ar C-H), 2931 (Aliphatic C-H), 1724 (C=O, ester), 1616, 1587 (C=C, aromatic)[1].

  • Mass Spectrometry (EI): Molecular Ion (M⁺) expected at m/z = 229.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Insufficient microwave power/time.- Impure starting materials.- Activate the Montmorillonite K-10 by heating before use.- Optimize microwave irradiation time and power.- Ensure the purity of 2-aminoacetophenone and ethyl acetoacetate.
Dark, Oily Product - Overheating or charring of the reaction mixture.- Side reactions due to impurities.- Reduce microwave power or use intermittent heating.- Purify starting materials.- Use activated charcoal during recrystallization.
Difficulty in Crystallization - Product is too soluble in the chosen solvent.- Presence of impurities inhibiting crystal formation.- Concentrate the solution by evaporating some solvent.- Try a different recrystallization solvent or a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane).- Purify the crude product by column chromatography before recrystallization.

Conclusion

The microwave-assisted synthesis of this compound represents a significant advancement over traditional synthetic routes. This protocol, leveraging a solvent-free reaction with a recyclable catalyst, is not only remarkably fast and high-yielding but also embodies the principles of green chemistry. It provides a reliable and scalable method for producing a key heterocyclic building block, making it highly valuable for researchers in organic synthesis and drug discovery.

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  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023, November 21). Universitas Scientiarum. Retrieved January 15, 2026, from [Link]

  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for Heterogeneous Catalysis in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the use of heterogeneous catalysts in the synthesis of quinolines, a critical scaffold in medicinal chemistry and materials science.[1][2] Quinolines are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional dyes.[3][4] Traditional homogeneous catalytic methods for quinoline synthesis often suffer from drawbacks such as difficult catalyst recovery, corrosion, and the generation of substantial waste.[3][5] Heterogeneous catalysts offer a compelling alternative, providing advantages in terms of reusability, simplified product purification, and improved environmental footprint.[5][6]

This document delves into the mechanistic underpinnings of various heterogeneous catalytic systems, provides detailed experimental protocols, and offers a comparative analysis of their performance. The goal is to equip researchers with the knowledge to select and implement the most effective catalytic strategies for their specific synthetic targets.

The Strategic Advantage of Heterogeneous Catalysis in Quinoline Synthesis

The shift towards green and sustainable chemistry has propelled the development of solid catalysts for organic transformations.[7] In the context of quinoline synthesis, heterogeneous catalysts address several key challenges associated with their homogeneous counterparts:

  • Facilitated Separation and Recyclability: Solid catalysts can be easily removed from the reaction mixture by simple filtration, enabling their reuse over multiple cycles without significant loss of activity.[7][8][9] This not only reduces cost but also minimizes contamination of the final product with residual catalyst.[10]

  • Enhanced Stability: Many solid catalysts exhibit superior thermal and chemical stability compared to homogeneous systems, allowing for a broader range of reaction conditions.[4]

  • Process Simplification: The elimination of catalyst separation steps streamlines the overall synthetic workflow, making it more amenable to continuous flow processes and large-scale production.[3]

Major Synthetic Routes to Quinolines via Heterogeneous Catalysis

Several classical named reactions for quinoline synthesis have been adapted to utilize heterogeneous catalysts, significantly enhancing their efficiency and sustainability.

The Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for producing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[11][12]

Mechanism: The reaction proceeds through an initial aldol-type condensation between the two carbonyl-containing reactants, followed by a cyclodehydration to form the quinoline ring.[11]

Heterogeneous Catalysts: A variety of solid acid catalysts have proven effective in promoting the Friedländer reaction. These include:

  • Zeolites: Materials like Hβ zeolite offer strong acidic sites and a defined porous structure, facilitating the reaction under solvent-free conditions.[6][7]

  • Montmorillonite K-10: This clay-based catalyst can act as both a Brønsted and Lewis acid, driving the condensation and cyclization steps.[13][14]

  • Sulfated Zirconia: A highly active solid superacid that can catalyze the reaction with excellent yields.[13][15]

  • Metal-Organic Frameworks (MOFs): MOFs, such as MIL-53(Al), with their tunable Lewis acidity and high surface area, have emerged as highly efficient catalysts for this transformation.[16]

  • Functionalized Nanoparticles: Magnetic nanoparticles functionalized with acidic groups (e.g., sulfonic acid) allow for easy catalyst separation using an external magnet.[8][17][18]

Protocol 1: Friedländer Synthesis of 2,4-Disubstituted Quinolines using Hβ Zeolite

This protocol describes a solvent-free approach for the synthesis of 2,4-disubstituted quinolines from 2-aminobenzophenones and various ketones using Hβ zeolite as a reusable catalyst.[7]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ketone (e.g., acetophenone) (1.2 mmol)

  • Hβ Zeolite (commercially available or prepared)

  • Toluene (for catalyst washing)

  • Ethyl acetate and hexane (for column chromatography)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone (1 mmol), the ketone (1.2 mmol), and Hβ zeolite.

  • The reaction mixture is stirred at 120 °C under solvent-free conditions for the optimized reaction time (typically monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is separated by filtration and washed with toluene.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the desired 2,4-disubstituted quinoline.

  • The recovered Hβ zeolite can be washed with toluene, dried, and reused for subsequent reactions.[7]

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[19][20][21]

Mechanism: The reaction begins with the formation of an enamine intermediate from the aniline and β-diketone.[21] This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the quinoline product.[19][21]

Heterogeneous Catalysts: Solid acid catalysts are well-suited for this reaction. Examples include:

  • Polyphosphoric Acid (PPA) on Silica: A supported acid catalyst that provides a high concentration of acidic sites.

  • Amberlyst-15: A sulfonic acid resin that is effective and easily recoverable.[22]

  • Zeolites: The acidic nature and shape-selectivity of zeolites can be advantageous in directing the regioselectivity of the cyclization.[7]

Protocol 2: Combes Synthesis using Amberlyst-15

This protocol outlines the synthesis of a 2,4-dimethylquinoline derivative using Amberlyst-15 as a recyclable solid acid catalyst.[22]

Materials:

  • Aniline (1 mmol)

  • Acetylacetone (1.1 mmol)

  • Amberlyst-15 resin

  • Ethanol (solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate and hexane (for extraction and chromatography)

Procedure:

  • A mixture of aniline (1 mmol), acetylacetone (1.1 mmol), and Amberlyst-15 in ethanol is refluxed for the required time (monitored by TLC).

  • After cooling, the Amberlyst-15 resin is filtered off and washed with ethanol.

  • The filtrate is concentrated, and the residue is taken up in ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography.

  • The recovered Amberlyst-15 can be washed, dried, and reused.[22]

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][23]

Mechanism: The reaction mechanism is complex and can involve a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[2]

Heterogeneous Catalysts:

  • Lewis Acid-Exchanged Clays: Montmorillonite K10 exchanged with metal ions like Ag(I) has been shown to be an effective and recyclable catalyst for this reaction under solvent-free conditions.[9][24]

  • Supported Lewis Acids: Lewis acids such as tin tetrachloride or scandium(III) triflate can be immobilized on solid supports to create heterogeneous catalysts.[23]

Catalyst Performance and Comparison

The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions of quinoline synthesis. The following table provides a comparative overview of various heterogeneous catalysts.

Catalytic MethodCatalystSubstratesConditionsYield (%)ReusabilityReference
FriedländerHβ Zeolite2-aminobenzophenones, ketones120 °C, solvent-free87Up to 5 times[7]
FriedländerMIL-53(Al) MOF2-aminoaryl ketones, α-methylene carbonylsOptimized temp., solvent/solvent-freeHighAt least 4 cycles[16]
FriedländerFe3O4-supported ionic liquid2-aminoaryl ketones, α-methylene carbonyls60-100 °C, ethanol or solvent-freeHighYes (magnetic)[8]
CombesAmberlyst-15Anilines, β-diketonesRefluxing ethanolGoodUp to 3 cycles[22]
Doebner-von MillerAg(I)-exchanged Montmorillonite K10Anilines, α,β-unsaturated aldehydesSolvent-freeGood to ExcellentUp to 5 times[9][24]
Gas-Phase SynthesisZnCl2/Ni-USYAniline, C1-C4 alcoholsGas-phase, mild conditions42.3-79.7-[3][25][26]

Visualizing Reaction Workflows

General Workflow for Heterogeneous Catalytic Quinoline Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants and Heterogeneous Catalyst B Heat and Stir (Monitor by TLC) A->B C Cool Reaction Mixture B->C D Separate Catalyst (Filtration/Magnetic Decantation) C->D E Wash and Dry Catalyst for Reuse D->E Catalyst Recycling F Concentrate Filtrate D->F G Column Chromatography F->G H Obtain Pure Quinoline Product G->H

Caption: General experimental workflow for quinoline synthesis using a recyclable heterogeneous catalyst.

Decision Pathway for Catalyst Selection

G start Desired Quinoline Substitution Pattern? friedlander Friedländer Annulation start->friedlander Polysubstituted combes Combes Synthesis start->combes 2,4-Disubstituted doebner Doebner-von Miller start->doebner Variably Substituted zeolite Zeolites friedlander->zeolite mof MOFs friedlander->mof nanoparticle Nanoparticles friedlander->nanoparticle combes->zeolite resin Acidic Resins combes->resin clay Modified Clays doebner->clay

Caption: A simplified decision tree for selecting a synthetic route and catalyst type based on the target quinoline.

Concluding Remarks for the Practicing Scientist

The adoption of heterogeneous catalysts in quinoline synthesis represents a significant advancement towards more sustainable and efficient chemical manufacturing. The catalysts discussed herein, from robust zeolites to highly tunable MOFs and easily separable magnetic nanoparticles, offer a versatile toolkit for the modern synthetic chemist. By understanding the underlying principles of each catalytic system and following well-defined protocols, researchers can significantly improve the synthesis of this vital class of heterocyclic compounds. The continued exploration of novel heterogeneous catalysts will undoubtedly lead to even more powerful and environmentally benign methods for accessing complex quinoline derivatives.

References

  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. Benchchem.
  • Heterogeneously Catalyzed “One‐Pot” Synthesis of Quinoline Derivatives: A Comprehensive Review. ResearchGate.
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing.
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. Semantic Scholar.
  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. ResearchGate.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Acid-catalzed synthesis of quinoline derivatives a. ResearchGate.
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites. (2025).
  • Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH. (2024).
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach. ResearchGate. (2025).
  • Zeolites in the synthesis of quinolines by the Skraup reaction. ResearchGate. (2025).
  • Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Semantic Scholar.
  • Heterogeneous Catalytic Synthesis Of Quinoline Derivatives By Amine/Acetal Catalyzed By Solid Acid. Globe Thesis. (2023).
  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. (2017).
  • Doebner–Miller reaction. Wikipedia.
  • Combes quinoline synthesis. Wikipedia.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. (2024).
  • An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis. PMC - NIH.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Catalyst Selection for Efficient Quinoline Synthesis. Benchchem.
  • Combes Quinoline Synthesis.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed.
  • Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. ResearchGate. (2025).
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Metal-Catalyzed Multi-Component Approach to Quinoline-Linked Covalent Organic Frameworks. ResearchGate. (2024).
  • Gould–Jacobs reaction. Wikipedia.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
  • Tuning the Catalytic Performance of Cobalt Nanoparticles by Tungsten Doping for Efficient and Selective Hydrogenation of Quinolines under Mild Conditions. ACS Publications. (2021).
  • Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols. Crystal Growth & Design - ACS Publications. (2022).
  • (PDF) Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols. ResearchGate. (2022).
  • Combes quinoline synthesis. ResearchGate.
  • General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate.
  • Gould-Jacobs Quinoline-forming Reaction.

Sources

Ethyl 2,4-dimethylquinoline-3-carboxylate: A Versatile Intermediate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities. Quinoline derivatives have been extensively explored and have yielded drugs with applications across various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2][3] This broad spectrum of activity underscores the importance of versatile quinoline intermediates in the drug discovery pipeline.

This technical guide focuses on Ethyl 2,4-dimethylquinoline-3-carboxylate , a key building block for the synthesis of novel quinoline-based compounds. We will provide a detailed, field-proven protocol for its synthesis, comprehensive characterization data, and explore its application as a foundational scaffold for the development of new therapeutic entities, particularly in the realm of oncology.

The Strategic Importance of this compound

This compound serves as a strategic starting material for several reasons:

  • Facile Synthesis: As will be detailed, this intermediate can be synthesized efficiently through established methodologies like the Friedländer annulation, which allows for the rapid construction of the quinoline core.[4]

  • Multiple Functionalization Points: The structure possesses several sites amenable to chemical modification. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives. The methyl groups at the 2- and 4-positions can also be functionalized, offering further avenues for structural diversification.

  • Proven Bioactivity of the Scaffold: The 2,4-dimethylquinoline core is present in molecules exhibiting significant biological activity, including potential anticancer properties.[5] This provides a strong rationale for its use in the generation of compound libraries for high-throughput screening.

Synthesis Protocol: Microwave-Assisted Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] The following protocol details a modern, microwave-assisted approach for the synthesis of this compound, which offers significant advantages in terms of reaction time and yield compared to conventional heating methods.[6]

Reaction Scheme

Friedlander Synthesis cluster_reactants Reactants cluster_product Product 2-Aminoacetophenone 2-Aminoacetophenone Reaction + 2-Aminoacetophenone->Reaction Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Reaction Product This compound Arrow Reaction->Arrow Heterogeneous Catalyst Microwave Irradiation (560 W) 5 minutes Arrow->Product

Caption: Microwave-assisted Friedländer annulation for the synthesis of this compound.

Materials and Equipment
  • 2-Aminoacetophenone (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Heterogeneous catalyst (e.g., Montmorillonite K-10, 1g)[6]

  • Ethanol (for recrystallization)

  • 100 mL Erlenmeyer flask

  • Domestic microwave oven (2450 MHz)

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a 100 mL Erlenmeyer flask, combine 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the heterogeneous catalyst (1 g).[6]

  • Microwave Irradiation: Place the flask in the center of the microwave oven and irradiate the mixture for 5 minutes at a 70% power level (560 W).[6]

  • Work-up: After irradiation, allow the flask to cool to room temperature.

  • Extraction: Extract the crude product from the solid catalyst using a suitable solvent like ethyl acetate or dichloromethane.

  • Purification: Concentrate the extract under reduced pressure using a rotary evaporator. Recrystallize the resulting solid from ethanol to yield the pure this compound.[6]

  • Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods (NMR, IR, MS). The reported melting point is 95°C.[6]

Expected Yield and Purity

This microwave-assisted protocol has been reported to produce high yields of the target compound in a significantly shorter reaction time compared to conventional heating methods.[6] Purity can be assessed by Thin Layer Chromatography (TLC) and confirmed by the characterization data.

Characterization of this compound

Accurate characterization of the synthesized intermediate is crucial for its use in subsequent drug discovery efforts. The following table summarizes the expected spectroscopic data for this compound, based on data from closely related compounds.

Spectroscopic Technique Expected Data
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 1.45 (t, 3H, J=6.9 Hz, -OCH₂CH₃ ), 2.52 (s, 3H, quinoline-CH₃ ), 2.76 (s, 3H, quinoline-CH₃ ), 4.46 (q, 2H, J=6.9 Hz, -OCH₂ CH₃), 7.40 (d, 1H, J=8.1 Hz, Ar-H), 7.64 (d, 1H, J=8.4 Hz, Ar-H), 8.72 (s, 1H, quinoline-H), 9.42 (s, 1H, quinoline-H)[7]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 13.3, 14.3, 20.9, 61.2, 121.9, 125.0, 126.0, 130.2, 134.6, 138.6, 140.0, 148.7, 165.7[7]
IR (KBr, cm⁻¹) ν: 2921, 2852 (C-H stretch), 1725 (C=O stretch, ester), 1614, 1464 (C=C and C=N stretch, aromatic)[7]
Mass Spectrometry (APCI) m/z: 230.1176 [M+H]⁺ (Calculated for C₁₄H₁₆NO₂)[7]

Application in Drug Discovery: A Scaffold for Anticancer Agents

The 2,4-dimethylquinoline scaffold is a promising starting point for the development of novel anticancer agents.[5] Derivatives of this core structure have demonstrated significant antiproliferative activity against various cancer cell lines. The strategic placement of the methyl groups and the versatile ester functionality on this compound make it an ideal template for generating a library of analogues for structure-activity relationship (SAR) studies.

Workflow for Library Synthesis and Screening

Drug Discovery Workflow cluster_synthesis Synthesis & Diversification cluster_screening Screening & Optimization cluster_preclinical Preclinical Development A Synthesis of this compound B Hydrolysis to Carboxylic Acid A->B Base or Acid Hydrolysis D Functionalization of Methyl Groups A->D e.g., Oxidation, Halogenation C Amide Coupling with Diverse Amines B->C EDC, HOBt or other coupling agents E High-Throughput Screening (HTS) against Cancer Cell Lines C->E D->E F Hit Identification and Validation E->F Identification of active compounds G Lead Optimization (SAR Studies) F->G Iterative synthesis and testing H In vivo Efficacy Studies G->H I ADME/Tox Profiling H->I J Candidate Selection I->J

Sources

Derivatization of Ethyl 2,4-dimethylquinoline-3-carboxylate for biological studies

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 2,4-Dimethylchinolin-3-carbonsäureethylester für biologische Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Das Chinolin-Grundgerüst ist eine anerkannte „privilegierte Struktur“ in der medizinischen Chemie und bildet das Rückgrat zahlreicher von der FDA zugelassener Medikamente und biologisch aktiver Moleküle.[1][2][3][4][5] Seine Vielseitigkeit macht es zu einem attraktiven Ausgangspunkt für die Wirkstoffforschung. Dieser Leitfaden konzentriert sich auf 2,4-Dimethylchinolin-3-carbonsäureethylester, ein leicht zugängliches Ausgangsmaterial, und beschreibt detaillierte Protokolle für seine chemische Modifikation. Ziel ist die Generierung neuartiger Molekülbibliotheken zur Untersuchung in verschiedenen biologischen Bereichen, einschließlich Onkologie, Immunmodulation und antimikrobieller Forschung.[5][6][7][8] Wir stellen hier robuste, schrittweise Methoden zur Derivatisierung an den drei reaktiven Zentren des Moleküls vor: der C3-Estergruppe und den C2/C4-Methylgruppen. Jeder Schritt wird durch mechanistische Erklärungen und bewährte Verfahren untermauert, um eine erfolgreiche Synthese und anschließende biologische Bewertung zu gewährleisten.

Einführung: Die strategische Bedeutung der Chinolin-Derivatisierung

Die Wirkstoffforschung ist unaufhörlich auf der Suche nach neuen chemischen Strukturen, die eine hohe Wirksamkeit und Selektivität gegenüber biologischen Zielstrukturen aufweisen. Das Chinolingerüst hat sich aufgrund seiner Fähigkeit, mit verschiedenen biologischen Makromolekülen zu interagieren, als äußerst fruchtbar erwiesen.[4][5] Die Derivatisierung eines Kernmoleküls wie 2,4-Dimethylchinolin-3-carbonsäureethylester ist ein fundamentaler Prozess zur Optimierung von Leitstrukturen. Durch gezielte chemische Modifikationen können Forscher:

  • Die Struktur-Wirkungs-Beziehungen (SAR) untersuchen: Systematische Änderungen am Molekül ermöglichen es, zu verstehen, welche chemischen Gruppen für die biologische Aktivität entscheidend sind.[9][10]

  • Pharmakokinetische Eigenschaften (ADMET) verbessern: Löslichkeit, metabolische Stabilität und Bioverfügbarkeit können durch die Einführung oder Modifikation funktioneller Gruppen feinjustiert werden.[9][11]

  • Potenz und Selektivität steigern: Kleine strukturelle Änderungen können die Bindungsaffinität zu einem Zielprotein drastisch erhöhen und gleichzeitig die Bindung an unerwünschte Off-Targets reduzieren, was zu einer höheren Wirksamkeit und geringeren Toxizität führt.[12]

Dieser Leitfaden bietet die notwendigen Werkzeuge, um diese Ziele durch die systematische Derivatisierung des 2,4-Dimethylchinolin-3-carbonsäureethylester-Grundgerüsts zu erreichen.

Chemische Strategien zur Derivatisierung

Das Ausgangsmolekül bietet drei primäre Angriffspunkte für die chemische Modifikation. Die folgende Grafik veranschaulicht die wichtigsten Derivatisierungswege, die in diesem Leitfaden behandelt werden.

G cluster_0 cluster_1 A Ethyl 2,4-dimethylquinoline- 3-carboxylate (Startmaterial) B Strategie 1: Modifikation der C3-Estergruppe A->B C Strategie 2: Modifikation der C2/C4-Methylgruppen A->C D 1A: Hydrolyse (Säure-Zwischenprodukt) B->D NaOH / EtOH F 2A: Kondensation (Styrylchinoline) C->F Ar-CHO Essigsäureanhydrid G 2B: Halogenierung & Substitution (Funktionalisierte Seitenketten) C->G 1. NBS / AIBN 2. Nukleophil E 1B: Amid-Synthese (Carboxamide) D->E HATU / DIPEA + Amin (R-NH2)

Abbildung 1: Überblick über die Derivatisierungsstrategien.

Strategie 1: Modifikation an der C3-Estergruppe

Die Esterfunktion an der C3-Position ist das reaktivste Zentrum des Moleküls und ein idealer Ausgangspunkt für die Derivatisierung.

Kausalität & Expertise: Die Umwandlung des Esters in eine Carbonsäure ist ein entscheidender erster Schritt. Die Carbonsäure ist nicht nur selbst eine potenziell aktive Spezies, sondern dient vor allem als vielseitiges Zwischenprodukt für die anschließende Amid-Kupplung.[12] Die Änderung des pKa-Wertes kann zudem die Selektivität für saure Mikroumgebungen, wie sie in Tumoren vorkommen, erhöhen.[12] Die basische Hydrolyse ist eine robuste und hocheffiziente Methode, um diese Umwandlung zu erreichen.

Materialien:

  • 2,4-Dimethylchinolin-3-carbonsäureethylester

  • Ethanol (EtOH)

  • Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)

  • Destilliertes Wasser

  • Salzsäure (HCl), 2 M

  • pH-Papier oder pH-Meter

  • Rundkolben, Rückflusskühler, Magnetrührer mit Heizplatte, Eisbad, Büchnertrichter

Schritt-für-Schritt-Protokoll:

  • Ansatz: Lösen Sie 1 Äquivalent 2,4-Dimethylchinolin-3-carbonsäureethylester in einer minimalen Menge Ethanol in einem Rundkolben.

  • Hydrolyse: Fügen Sie eine wässrige Lösung von 2-3 Äquivalenten NaOH hinzu. Die Konzentration sollte so gewählt werden, dass eine homogene Lösung entsteht (ca. 10-20% EtOH im Wasser).

  • Reaktion: Erhitzen Sie die Mischung unter Rühren für 2-4 Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial vollständig umgesetzt ist.

  • Abkühlung & Aufarbeitung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und reduzieren Sie das Volumen im Vakuum, um den größten Teil des Ethanols zu entfernen.

  • Ansäuerung: Kühlen Sie die verbleibende wässrige Lösung in einem Eisbad. Fügen Sie unter Rühren langsam 2 M HCl hinzu, bis der pH-Wert ca. 2-3 erreicht. Die gewünschte Carbonsäure fällt als Feststoff aus.

  • Isolierung: Rühren Sie die Suspension für weitere 30 Minuten im Eisbad, um die Fällung zu vervollständigen. Sammeln Sie den Feststoff durch Vakuumfiltration, waschen Sie ihn gründlich mit kaltem, destilliertem Wasser und trocknen Sie ihn im Vakuum.

  • Validierung: Bestätigen Sie die Struktur der resultierenden 2,4-Dimethylchinolin-3-carbonsäure mittels NMR und Massenspektrometrie. Das Verschwinden der Ethyl-Signatur im ¹H-NMR und das Auftreten eines breiten Singuletts für die Carbonsäure-OH-Gruppe sind Indikatoren für eine erfolgreiche Reaktion.

Kausalität & Expertise: Chinolin-3-carboxamide sind eine Klasse von Verbindungen mit nachgewiesener und vielfältiger biologischer Aktivität, die von immunmodulatorischen bis hin zu antineoplastischen Eigenschaften reicht.[1][6][10] Die direkte Reaktion einer Carbonsäure mit einem Amin ist aufgrund einer konkurrierenden Säure-Base-Reaktion ineffizient.[13] Daher ist die Aktivierung der Carbonsäure mit einem Kupplungsreagenz wie HATU (Hexafluorophosphat-Azabenzotriazol-Tetramethyluronium) zwingend erforderlich. HATU bildet ein hochreaktives O-Acylisouronium-Intermediat, das schnell mit dem Amin zum gewünschten Amid reagiert.[14] DIPEA (N,N-Diisopropylethylamin) wird als sterisch gehinderte, nicht-nukleophile Base eingesetzt, um das bei der Reaktion freigesetzte Proton abzufangen, ohne mit dem aktivierten Ester zu konkurrieren.[14][15]

G A Carbonsäure (aus Protokoll 1A) C Aktiver O-Acylisouronium-Ester (hoch reaktives Intermediat) A->C + B HATU (Kupplungsreagenz) B->C E Tetraedrisches Intermediat C->E + D Primäres/Sekundäres Amin (R-NH2) D->E F Ziel-Amid (Produkt) E->F Kollaps H Abfallprodukte E->H Freisetzung G DIPEA (Base) G->A Deprotonierung

Abbildung 2: Vereinfachter Arbeitsablauf der HATU-vermittelten Amid-Kupplung.

Materialien:

  • 2,4-Dimethylchinolin-3-carbonsäure (aus Protokoll 1A)

  • HATU

  • DIPEA

  • Ein primäres oder sekundäres Amin Ihrer Wahl

  • Wasserfreies N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM)

  • Gesättigte wässrige NaHCO₃-Lösung, 1 M HCl, Sole

  • Wasserfreies MgSO₄ oder Na₂SO₄

  • Silicagel für die Säulenchromatographie

Schritt-für-Schritt-Protokoll:

  • Ansatz: Lösen Sie 1 Äquivalent der Carbonsäure in wasserfreiem DMF oder DCM in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben.

  • Aktivierung: Fügen Sie 1,1 Äquivalente HATU und 2-3 Äquivalente DIPEA hinzu. Rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten.

  • Kupplung: Fügen Sie 1,1 Äquivalente des gewünschten Amins (gelöst in einer minimalen Menge des Reaktionslösungsmittels) hinzu.

  • Reaktion: Lassen Sie die Reaktion bei Raumtemperatur für 4-12 Stunden laufen. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat oder DCM. Waschen Sie die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.

  • Isolierung: Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Flash-Säulenchromatographie auf Silicagel, um das reine Amid zu erhalten.

  • Validierung: Charakterisieren Sie das Endprodukt umfassend mittels ¹H-NMR, ¹³C-NMR und hochauflösender Massenspektrometrie (HRMS), um seine Struktur und Reinheit zu bestätigen.

Strategie 2: Modifikation an den C2- und C4-Methylgruppen

Die Methylgruppen an den Positionen C2 und C4 sind weniger reaktiv, bieten aber durch C-H-Aktivierung einzigartige Möglichkeiten zur signifikanten Erweiterung der Molekülstruktur.

Kausalität & Expertise: Styrylchinoline sind eine bekannte Klasse von Verbindungen mit signifikanter Antitumor-Aktivität.[16][17][18] Die Reaktion ist eine Kondensation, die der Knoevenagel-Reaktion ähnelt, bei der die leicht sauren Protonen der Methylgruppen mit einem aromatischen Aldehyd reagieren. Die Verwendung von Essigsäureanhydrid oder eines sauren Katalysators bei erhöhter Temperatur ist notwendig, um die Methyl-C-H-Bindungen ausreichend zu aktivieren und die Kondensation sowie die anschließende Wasserabspaltung zu fördern.

Materialien:

  • 2,4-Dimethylchinolin-3-carbonsäureethylester

  • Ein substituierter aromatischer Aldehyd (z.B. Benzaldehyd)

  • Essigsäureanhydrid

  • Rundkolben, Rückflusskühler, Ölbad

Schritt-für-Schritt-Protokoll:

  • Ansatz: Mischen Sie 1 Äquivalent 2,4-Dimethylchinolin-3-carbonsäureethylester mit 1-2,2 Äquivalenten des aromatischen Aldehyds in einem Überschuss an Essigsäureanhydrid.

  • Reaktion: Erhitzen Sie die Mischung unter Rühren für 6-12 Stunden unter Rückfluss. Die Reaktionsbedingungen (Zeit, Temperatur, Äquivalente Aldehyd) können die Bildung von Mono- vs. Bis-Styryl-Derivaten beeinflussen.[16]

  • Aufarbeitung: Kühlen Sie die Reaktion ab und gießen Sie sie vorsichtig in ein Eis-Wasser-Gemisch, um überschüssiges Essigsäureanhydrid zu zersetzen.

  • Isolierung: Neutralisieren Sie die Mischung mit einer Base (z.B. NaHCO₃). Das Produkt fällt oft als Feststoff aus oder kann mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert werden.

  • Reinigung: Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

  • Validierung: Bestätigen Sie die Bildung der (E)-Styryl-Doppelbindung mittels ¹H-NMR (charakteristische Kopplungskonstanten für die vinylischen Protonen) und anderer spektroskopischer Methoden.

Datenpräsentation und Anwendungsbeispiele

Die systematische Derivatisierung ermöglicht die Erstellung einer Bibliothek von Verbindungen. Die biologische Aktivität dieser Verbindungen kann dann quantitativ bewertet werden, um Struktur-Wirkungs-Beziehungen aufzudecken.

Tabelle 1: Beispielhafte Daten einer Amid-Bibliothek gegen die humane Brustkrebszelllinie MCF-7

VerbindungR-Gruppe (aus R-NH₂)% AusbeuteIC₅₀ (µM)[2][9][18]
Start-Säure -OH>90%>100
Amid 1 -CH₂-Ph75%15.2
Amid 2 -CH₂-(4-Cl-Ph)72%5.8
Amid 3 -Morpholinyl81%22.5
Amid 4 -(4-OH-Ph)68%8.3
Doxorubicin (Standard-Kontrolle)-0.9

Die in dieser Tabelle dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung des Konzepts der SAR-Analyse.

Analyse der Beispieldaten:

  • Die Umwandlung der Carbonsäure in Amide führt zu einer signifikanten Steigerung der zytotoxischen Aktivität.

  • Die Einführung eines elektronenziehenden Substituenten (Chlor, Amid 2) am Phenylring erhöht die Wirksamkeit im Vergleich zum unsubstituierten Phenylring (Amid 1).

  • Eine polare Hydroxylgruppe (Amid 4) scheint die Aktivität ebenfalls zu begünstigen, möglicherweise durch die Bildung zusätzlicher Wasserstoffbrückenbindungen am Zielort.

Fazit und Ausblick

Dieser Leitfaden hat detaillierte und wissenschaftlich fundierte Protokolle zur Derivatisierung von 2,4-Dimethylchinolin-3-carbonsäureethylester vorgestellt. Die beschriebenen Strategien – Hydrolyse und Amidierung der Estergruppe sowie Kondensation an den Methylgruppen – bieten einen robusten und flexiblen Rahmen für die Synthese diverser Molekülbibliotheken. Jedes Protokoll ist als selbstvalidierendes System konzipiert, das durch klare mechanistische Begründungen und die Notwendigkeit einer strengen analytischen Charakterisierung der Produkte untermauert wird.

Forscher, die diese Methoden anwenden, sind gut gerüstet, um neue Chinolin-Derivate mit potenziell wertvollen biologischen Eigenschaften zu entdecken und zu optimieren. Die systematische Anwendung dieser Protokolle wird die Erforschung von Struktur-Wirkungs-Beziehungen erleichtern und kann zur Identifizierung neuer Leitstrukturen in der Arzneimittelentwicklung führen.

Referenzen

  • Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. Retrieved January 15, 2026, from [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). Retrieved January 15, 2026, from [Link]

  • Quinolinone-3-carboxamide derivatives with potent biological activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). PMC. Retrieved January 15, 2026, from [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed. Retrieved January 15, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 15, 2026, from [Link]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. (2018). PMC. Retrieved January 15, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? (2014). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. Retrieved January 15, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved January 15, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 15, 2026, from [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (2024). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. (2018). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial effects.[2][3][4] With the escalating threat of multidrug-resistant (MDR) pathogens, the exploration of novel substituted quinoline derivatives as a source of new antimicrobial agents is a critical area of research.[1][3]

This technical guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of novel or existing substituted quinoline derivatives. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary to conduct these investigations with scientific rigor. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Mechanism of Action: The Molecular Basis of Quinolone Antimicrobial Activity

The primary antibacterial targets of quinolone derivatives are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[5][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt fundamental cellular processes, ultimately leading to bacterial cell death.[7][8]

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones function by stabilizing the transient enzyme-DNA complex, which prevents the re-ligation of the cleaved DNA strands.[6][7] This leads to an accumulation of double-strand breaks in the bacterial chromosome, triggering the SOS response and ultimately inducing apoptosis.[6][9]

The specific primary target of a quinolone can vary between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[5][6][10] However, effective quinolones often exhibit dual-targeting capabilities, which can be advantageous in overcoming resistance.[10][11]

Other Potential Mechanisms

While DNA gyrase and topoisomerase IV are the most well-established targets, some novel quinoline derivatives may exert their antimicrobial effects through alternative mechanisms, such as:

  • Inhibition of peptide deformylase (PDF): An essential bacterial enzyme involved in protein maturation.[12][13]

  • Disruption of the fungal cell wall: Some derivatives have shown promise as antifungal agents by interfering with cell wall integrity.[12][13]

  • Anti-biofilm activity: Certain quinoline derivatives have demonstrated the ability to inhibit the formation of or eradicate established bacterial biofilms, which are notoriously resistant to conventional antibiotics.[14][15]

The following diagram illustrates the primary mechanism of action of quinolone derivatives:

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV->DNA_Replication_Transcription Enables Topo_IV->DS_Breaks Leads to Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1] Key structural modifications that have been shown to influence activity include:

  • C-7 Position: Substitution at this position with nitrogen-containing heterocycles, such as piperazine, can significantly enhance antibacterial efficacy.[16][17]

  • C-8 Position: The introduction of a methoxy group at this position has been explored to improve activity.[16]

  • Hybrid Molecules: The synthesis of hybrid molecules, for example by incorporating a sulfonamide or another bioactive moiety, has yielded compounds with potent antimicrobial properties.

A thorough understanding of SAR is crucial for the rational design and optimization of new quinoline-based antimicrobial agents.[1][18]

Experimental Protocols

The following section details the essential protocols for evaluating the antimicrobial activity of substituted quinoline derivatives. A tiered approach is recommended, beginning with broad screening assays and progressing to more detailed quantitative and mechanistic studies for promising candidates.

Experimental_Workflow Start Start Disk_Diffusion Tier 1: Preliminary Screening (Agar Disk Diffusion Assay) Start->Disk_Diffusion MIC Tier 2: Quantitative Analysis (Broth Microdilution for MIC) Disk_Diffusion->MIC Active Compounds MBC Tier 3: Bactericidal/Bacteriostatic Determination (MBC Assay) MIC->MBC Potent Compounds Anti_Biofilm Tier 4: Advanced Characterization (Anti-Biofilm Assay) MBC->Anti_Biofilm Promising Candidates End End Anti_Biofilm->End

Caption: High-level workflow for antimicrobial drug discovery with quinoline derivatives.[3]

Tier 1: Preliminary Screening
Protocol 1: Agar Disk Diffusion Assay

This qualitative method provides a rapid and cost-effective initial screen for antimicrobial activity.[3]

Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with the test microorganism. A zone of inhibition around the disk indicates antimicrobial activity.

Materials:

  • Test quinoline derivative

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate.

  • Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.

  • Compound Application: Pipette a known volume (e.g., 20 µL) of the test compound solution (at a defined concentration) onto each disk.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition generally indicates greater antimicrobial activity.

Tier 2: Quantitative Analysis
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is the gold standard method for quantitatively determining the antimicrobial efficacy of a compound.[19] The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[19]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for turbidity, and the MIC is determined.

Materials:

  • Test quinoline derivative stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[19]

  • Sterile 96-well microtiter plates

  • Bacterial or fungal cultures

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the test compound stock solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.[19] Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[20]

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria, or as per CLSI guidelines for fungi (e.g., 24-48 hours for yeasts).[19]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Tier 3: Bactericidal vs. Bacteriostatic Determination
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[21][22] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Principle: Following an MIC test, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium. The number of surviving organisms is then determined.

Procedure:

  • Perform MIC Test: Conduct the broth microdilution MIC assay as described in Protocol 2.

  • Subculturing: From the well corresponding to the MIC and at least two more concentrated wells, plate a 10 µL aliquot onto a fresh MHA plate.[20]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[20][21][22]

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[20]

Tier 4: Advanced Characterization
Protocol 4: Anti-Biofilm Activity Assay

This protocol assesses the ability of a quinoline derivative to inhibit biofilm formation or eradicate established biofilms.

Principle: Biofilms are grown in microtiter plates and then treated with the test compound. The viability of the biofilm is then assessed, typically using a colorimetric assay such as the crystal violet stain or a metabolic activity indicator like resazurin.

Materials:

  • Test quinoline derivative

  • Tryptic Soy Broth (TSB) supplemented with glucose (for biofilm formation)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture known to form biofilms (e.g., Staphylococcus aureus UAMS-1)[14]

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%) for destaining

Procedure (Inhibition of Biofilm Formation):

  • Follow steps 1-5 of the MIC protocol (Protocol 2), using TSB with glucose as the medium.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, carefully discard the supernatant and wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet solution for 15 minutes.

  • Wash the wells again with PBS and allow them to air dry.

  • Solubilize the stain by adding 200 µL of 95% ethanol or 33% acetic acid.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.

Data Presentation

Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
Compound 23.123.126.256.25[23]
Compound 63.123.123.123.12[23]
Compound 46.256.2512.512.5[23]
Compound 56.256.2512.512.5[23]
Compounds 1, 3, 712.512.52525[23]
Ciprofloxacin (Ref.)12.5---[23]
Chloramphenicol (Ref.)6.25---[23]

Table 2: Antifungal Activity of Selected Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeAspergillus flavusAspergillus nigerFusarium oxysporumCandida neoformansReference
Compound 3212.5252525[1]
Compound 3312.5252525[1]
Compound 342525-25[1]

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial activity of substituted quinoline derivatives. By employing a systematic, tiered approach, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. This information is invaluable for the rational design of next-generation antimicrobial agents to combat the growing challenge of infectious diseases.

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Application Notes and Protocols: A Researcher's Guide to the Antitumor Potential of Quinoline Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Research

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-malarial, anti-microbial, and anti-inflammatory properties.[2] In the realm of oncology, the introduction of a carboxylate or a related carboxamide functional group has been a particularly fruitful strategy, enhancing the potency and modulating the mechanism of action of these compounds.[3] Quinoline carboxylates and their analogues act on a variety of molecular targets, leading to effects such as the inhibition of cell proliferation, arrest of the cell cycle, and induction of programmed cell death (apoptosis).[1][4]

This guide provides an in-depth exploration of the antitumor potential of quinoline carboxylate compounds, detailing their mechanisms of action and providing robust, field-tested protocols for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to investigate this promising class of molecules.

Section 1: Core Mechanisms of Antitumor Action

Quinoline carboxylate derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental processes required for tumor growth and survival. Understanding these pathways is critical for designing rational screening funnels and interpreting experimental data.

DNA Damage and Repair Inhibition

One of the earliest recognized and most potent mechanisms of action for quinoline-based compounds is their interaction with DNA and associated enzymes.[5]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with critical cellular processes like replication and transcription, ultimately leading to cell death.[6]

  • Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA supercoiling during replication. Many quinoline analogues function as topoisomerase poisons, stabilizing the transient covalent complex between the enzyme and DNA.[5][7] This leads to the accumulation of permanent double-strand breaks, triggering a DNA damage response that culminates in apoptosis.[8]

cluster_0 Mechanism: Topoisomerase Inhibition QC Quinoline Carboxylate Compound Topo Topoisomerase II- DNA Complex QC->Topo Stabilizes DSB DNA Double-Strand Breaks Topo->DSB Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers cluster_1 Mechanism: Kinase Inhibition (e.g., EGFR) QC Quinoline Carboxylate Inhibitor EGFR EGFR QC->EGFR Blocks ATP Binding Site PI3K PI3K/AKT Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Kinase inhibitor quinolines block signaling pathways essential for cancer cell growth and survival.

Other Notable Mechanisms
  • Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with microtubule dynamics by binding to the colchicine site of tubulin, disrupting the formation of the mitotic spindle and causing cell cycle arrest in the G2/M phase. [8]* Carbonic Anhydrase (CA) Inhibition: Certain quinoline sulfonamides have been shown to inhibit CA isozymes, which are involved in regulating pH in tumor microenvironments. [9]* DNA Methyltransferase (DNMT) Inhibition: Novel quinoline compounds have been found to inhibit DNMTs, enzymes that play a crucial role in epigenetic gene silencing. [10]

Section 2: Experimental Workflow for Antitumor Evaluation

A systematic, multi-step approach is required to comprehensively evaluate the anticancer potential of a novel quinoline carboxylate compound. The workflow progresses from broad cytotoxicity screening to detailed mechanistic studies and, finally, to in vivo validation.

A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT/SRB Assay) Determine IC50/GI50 Values A->B C Mechanistic In Vitro Assays (On Lead Compounds) B->C D Apoptosis Analysis (Annexin V / Caspase) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Target Engagement Assays (e.g., Kinase Activity, DNA Binding) C->F G In Vivo Efficacy Studies (Xenograft Models) C->G H Toxicity & Pharmacokinetic Analysis G->H

Caption: General experimental workflow for assessing the anticancer potential of quinoline compounds. [11]

Section 3: Application Notes and Protocols

This section provides detailed, step-by-step protocols for key in vitro assays.

Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and widely used primary screening assay. [8][12]Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer). [2][9][13]* Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test Quinoline Carboxylate Compound, dissolved in DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylate stock solution in complete medium. A common concentration range for initial screening is 0.1 to 100 µM. [4]4. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Add 100 µL of medium with an equivalent percentage of DMSO to the negative control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Trustworthiness Check:

  • Positive Control: Include a known anticancer drug (e.g., Doxorubicin) to validate assay performance. [9]* DMSO Control: Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

  • Reproducibility: Perform each experiment in triplicate and repeat the entire experiment at least three times. The coefficient of variation (%CV) should ideally be less than 15%. [14]

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Many anticancer agents induce cell death by arresting the cell cycle at specific checkpoints (G1, S, or G2/M). [8]PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle, revealing any compound-induced arrest. [4] Materials:

  • Cancer cell line cultured in 6-well plates.

  • Test Quinoline Carboxylate Compound.

  • Phosphate-Buffered Saline (PBS).

  • 70% Ethanol (ice-cold).

  • RNase A solution (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a DMSO-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again.

  • Fixation: Resuspend the cell pellet gently in 500 µL of cold PBS. While vortexing at low speed, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate a DNA content histogram. Gate the populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution between control and treated samples. An accumulation of cells in a particular phase indicates cell cycle arrest. [4]

Section 4: Data Presentation and Interpretation

Quantitative data from screening assays should be summarized in a clear and concise format to allow for easy comparison of compound activity.

Table 1: Example Cytotoxicity Data for Novel Quinoline Carboxylate Derivatives

Compound IDModificationIC₅₀ (µM) vs. MCF-7 (Breast) [9]IC₅₀ (µM) vs. A549 (Lung) [8]IC₅₀ (µM) vs. K-562 (Leukemia) [6]Selectivity Index*
QC-01 6-chloro-2-phenyl8.512.35.2Moderate
QC-02 2-(4-hydroxyphenyl)2.64.11.8High
QC-03 6,8-dimethoxy15.221.711.4Low
Doxorubicin Reference Drug0.81.10.5N/A

*Selectivity Index (SI) is a conceptual measure, often calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line. A higher SI is desirable. [15]

Conclusion and Future Perspectives

The quinoline carboxylate scaffold is a highly versatile and promising platform for the development of novel anticancer agents. The diverse mechanisms of action, ranging from classical DNA damage to targeted kinase inhibition and epigenetic modulation, provide a rich field for further exploration. Future research should focus on designing derivatives with enhanced selectivity for cancer cells over normal cells to minimize toxicity, exploring synergistic combinations with existing chemotherapies, and leveraging in vivo models to validate the therapeutic potential of lead compounds identified through the robust screening funnels outlined in this guide.

References

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  • Al-Sanea, M. M., et al. (2010). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. PubMed.
  • El-Gamal, M. I., et al. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
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Application Notes and Protocols for the In Vitro Evaluation of Ethyl 2,4-dimethylquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its versatile structure has been extensively explored by medicinal chemists, leading to the development of drugs for treating malaria, cancer, and various microbial infections.[2] Derivatives of quinoline-3-carboxylic acid, in particular, have demonstrated significant potential as antiproliferative and antimicrobial agents.[3][4] This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of a specific subclass: Ethyl 2,4-dimethylquinoline-3-carboxylate derivatives.

The strategic placement of methyl groups at the C2 and C4 positions, combined with the ethyl carboxylate at C3, offers a unique electronic and steric profile that can be further functionalized to modulate biological activity. Understanding the nuances of their synthesis and the appropriate methods for assessing their efficacy is paramount for advancing these promising compounds through the drug discovery pipeline.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, enabling researchers to execute these assays with a deep understanding of the principles and to troubleshoot effectively. We will cover the synthesis of the core scaffold, followed by detailed protocols for evaluating anticancer, antimicrobial, and anti-inflammatory properties.

Part 1: Synthesis and Characterization

A fundamental step in the evaluation of novel compounds is a robust and reproducible synthetic route. The this compound core can be synthesized through various established methods, with the Gould-Jacobs reaction being a prominent example. Subsequent derivatization can be achieved through modifications of the quinoline ring or the ester functionality.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the core scaffold.

Principle: The reaction of an appropriately substituted aniline with diethyl 2-methyl-3-oxosuccinate, followed by cyclization, affords the quinoline ring system.

Materials:

  • Substituted aniline

  • Diethyl 2-methyl-3-oxosuccinate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in ethanol. Add diethyl 2-methyl-3-oxosuccinate (1.1 equivalents) and a catalytic amount of a suitable acid (e.g., a drop of concentrated sulfuric acid). Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

  • Cyclization: Add the crude intermediate to polyphosphoric acid or Dowtherm A in a high-temperature reaction vessel. Heat the mixture to 240-250 °C for 20-30 minutes. The high temperature facilitates the intramolecular cyclization to form the quinoline ring.

  • Purification: Cool the reaction mixture and carefully add it to ice water. The product will precipitate. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Anticancer Evaluation

Quinoline derivatives have shown significant promise as anticancer agents by interfering with critical cellular processes, leading to cell cycle arrest and apoptosis.[5][6]

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.

Causality: The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.

Self-Validation: The inclusion of positive (e.g., doxorubicin) and negative (vehicle control) controls ensures the assay is performing as expected. A standard curve can also be generated to correlate absorbance with cell number.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., 0.5% DMSO in medium) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Example Data Presentation:

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Derivative 15.27.8
Derivative 212.515.1
Doxorubicin0.81.1
Signaling Pathway Analysis: Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis.

Workflow for Apoptosis Assessment:

G start Treat Cancer Cells with This compound Derivative western Western Blot for Bcl-2 Family Proteins start->western Protein Expression caspase Caspase-3/7 Activity Assay start->caspase Enzyme Activity flow Annexin V/PI Staining (Flow Cytometry) start->flow Cellular Phenotype end Confirmation of Apoptotic Pathway Activation western->end caspase->end flow->end

Caption: Workflow for investigating apoptosis induction.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate in a buffered solution. The addition of the reagent to the cell lysate results in caspase-3/7 cleavage of the substrate, generating a luminescent signal that is proportional to caspase activity.[7]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix the contents by gentle shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of caspase-3/7 activity.

Part 3: In Vitro Antimicrobial Evaluation

The quinoline scaffold is present in several antibacterial drugs. Therefore, evaluating the antimicrobial potential of novel derivatives is a critical step.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.[8][9]

Causality: This assay directly measures the bacteriostatic or bactericidal activity of a compound by challenging a standardized bacterial inoculum with a range of compound concentrations.

Self-Validation: The use of quality control strains with known MIC values for standard antibiotics (e.g., Ciprofloxacin) validates the assay's accuracy. A growth control (no compound) and a sterility control (no bacteria) are also essential.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Example Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1816
Derivative 232>64
Ciprofloxacin0.50.25

Part 4: In Vitro Anti-inflammatory Evaluation

Chronic inflammation is implicated in numerous diseases. Quinolines have been investigated for their anti-inflammatory properties.[10]

Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2.[11]

G lps LPS Stimulation ikk IKK Activation lps->ikk ikb IκB Phosphorylation and Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb->gene

Caption: Simplified NF-κB signaling pathway in inflammation.

Protocol 5: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Principle: The Griess reagent reacts with nitrite (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.[12] A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Causality: Lipopolysaccharide (LPS) stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The assay measures the ability of the compound to inhibit this process.

Self-Validation: A positive control (LPS alone) and a negative control (untreated cells) are essential. A known iNOS inhibitor (e.g., L-NAME) can also be used as a positive control for inhibition.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Protocol 6: COX-2 Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins, which are key inflammatory mediators.

Principle: A fluorometric assay can be used where the COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A probe then reacts with PGG2 to produce a fluorescent signal.[13] Inhibition of COX-2 activity results in a decreased fluorescent signal.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorescent probe

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well black plate, add the COX-2 enzyme, assay buffer, and the test compounds at various concentrations. Also, include a vehicle control and a positive control (celecoxib). Incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 15-30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction (slope of the kinetic curve). Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC₅₀ value.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound derivatives. By systematically assessing their anticancer, antimicrobial, and anti-inflammatory potential, researchers can effectively identify lead compounds for further development. It is crucial to maintain consistency in experimental conditions and to include appropriate controls to ensure the validity and reproducibility of the results. The insights gained from these assays will be instrumental in elucidating the structure-activity relationships of this promising class of compounds and advancing them towards potential therapeutic applications.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

  • Reyes-Mayorga, J. I., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o939–o940. [Link]

  • Chen, C. H., et al. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino reaction. Organic & Biomolecular Chemistry, 11(30), 4954–4963. [Link]

  • Patel, D., et al. (2023). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society, 100(10), 101153. [Link]

  • Singh, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1834-1845. [Link]

  • Kovalenko, S. M., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4949. [Link]

  • Ahmad, I., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1834-1845. [Link]

  • El-Sayed, M. A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 107-121. [Link]

  • Reyes-Mayorga, J. I., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • El-Gaby, M. S. A., et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Acta Pharmaceutica, 53(2), 89-102. [Link]

  • De A, et al. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1172, 179-91. [Link]

  • Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Ahamed, A. A., et al. (2021). Synthesis of Novel Quinoline-Benzoxazolinone Ester Hybrids: In Vitro Anti-Inflammatory Activity and Antibacterial Activity. ResearchGate. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • Srivastava, M. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 28(22), 7594. [Link]

  • EUCAST. (2024). MIC Determination. [Link]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 131-141. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1985–1988. [Link]

  • Evren, A. E., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48111–48123. [Link]

  • da Silva, A. C. S., et al. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Medicinal Chemistry, 20(4), 441-454. [Link]

  • Gkeka, P., et al. (2022). Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound. Bio-protocol, 12(12), e4449. [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Chen, F. E., et al. (2001). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 3(9), a000165. [Link]

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  • Orozco-Vásquez, C. A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14931–14945. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]

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Application Notes and Protocols for Ethyl 2,4-dimethylquinoline-3-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Disclaimer: Direct experimental data on the applications of Ethyl 2,4-dimethylquinoline-3-carboxylate in material science is limited in publicly accessible literature. However, based on the extensive research on structurally similar quinoline derivatives, this document outlines its high potential as a corrosion inhibitor. The following application notes and protocols are built upon the established principles and experimental data for this class of compounds.

Introduction: The Promise of Quinoline Derivatives in Material Protection

Quinoline and its derivatives represent a class of heterocyclic aromatic compounds that have garnered significant attention in various scientific fields, including medicinal chemistry and material science.[1] In the realm of materials, their unique electronic structure, characterized by the presence of nitrogen and often oxygen heteroatoms and a planar bicyclic system, makes them excellent candidates for surface interaction and modification.[1][2]

While specific data for this compound is emerging, its molecular architecture strongly suggests a primary application as a corrosion inhibitor, particularly for metals and alloys in aggressive acidic environments. The lone pair of electrons on the nitrogen atom, the oxygen atoms in the carboxylate group, and the pi-electrons of the quinoline ring can form coordinate bonds with vacant d-orbitals of metal atoms, leading to the formation of a protective adsorbed film on the metal surface.[1][2] This film acts as a barrier, isolating the material from the corrosive medium and mitigating the electrochemical processes that lead to degradation.

This guide provides a comprehensive overview of the anticipated application of this compound as a corrosion inhibitor, complete with detailed experimental protocols for its evaluation.

Application Note: Corrosion Inhibition of Mild Steel in Acidic Media

Scientific Principle

The primary mechanism by which quinoline derivatives inhibit corrosion is through adsorption onto the metal surface.[2] This adsorption can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule, or chemisorption, which involves charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond.[2] The presence of heteroatoms like nitrogen and oxygen, along with the aromatic ring system in this compound, makes it a prime candidate for effective chemisorption.

The efficiency of a quinoline-based inhibitor is influenced by several factors:

  • Inhibitor Concentration: Generally, the inhibition efficiency increases with an increase in the inhibitor concentration up to a critical point, beyond which it may plateau.[1][2] This is due to the increased surface coverage of the metal by the inhibitor molecules.

  • Temperature: The effect of temperature can vary. For physisorption, an increase in temperature typically decreases inhibition efficiency. In contrast, for chemisorption, the efficiency might increase with temperature up to a certain point.

  • Corrosive Environment: The nature and concentration of the acid, as well as the presence of other ions, can significantly impact the inhibitor's performance.

Proposed Mechanism of Action

The inhibition of mild steel corrosion in an acidic solution (e.g., HCl or H₂SO₄) by this compound is proposed to occur via the following steps:

  • Protonation: In an acidic medium, the nitrogen atom of the quinoline ring can be protonated.

  • Adsorption: The inhibitor molecules can then adsorb onto the metal surface. In the case of steel in HCl, the surface is positively charged, so the adsorption of the cationic form of the inhibitor is facilitated by the electrostatic interaction with specifically adsorbed chloride ions (synergistic effect). The unprotonated form can adsorb via the donation of lone pair electrons from the nitrogen and oxygen atoms to the vacant d-orbitals of iron.

  • Film Formation: The adsorbed inhibitor molecules form a protective barrier that hinders the cathodic (hydrogen evolution) and/or anodic (iron dissolution) reactions of the corrosion process. Quinoline derivatives often act as mixed-type inhibitors, meaning they affect both reactions.[1][2]

Experimental Evaluation of Corrosion Inhibition Performance

To validate the efficacy of this compound as a corrosion inhibitor, a series of well-established experimental protocols can be employed.

Overall Experimental Workflow

G cluster_prep Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis & Interpretation prep_coupon Prepare Metal Coupons weight_loss Weight Loss Measurement prep_coupon->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep_coupon->eis pdp Potentiodynamic Polarization (PDP) prep_coupon->pdp prep_sol Prepare Corrosive & Inhibitor Solutions prep_sol->weight_loss prep_sol->eis prep_sol->pdp calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie surf_char Surface Characterization (e.g., SEM) weight_loss->surf_char eis->calc_ie det_mechanism Determine Inhibition Mechanism eis->det_mechanism pdp->calc_ie pdp->det_mechanism

Caption: Workflow for evaluating a corrosion inhibitor.

Protocol 1: Weight Loss Method

This gravimetric method is a straightforward and reliable technique for determining the average corrosion rate.[3]

Objective: To determine the corrosion rate of mild steel in an acidic solution with and without this compound and to calculate the inhibitor's efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

  • Abrasive papers (various grits)

  • Acetone, distilled water

  • 1 M HCl solution (or other acid)

  • This compound

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with abrasive papers of increasing grit size to achieve a smooth, mirror-like surface.

  • Degreasing and Cleaning: Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

  • Drying and Weighing: Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W_initial).

  • Immersion: Suspend the prepared coupons in beakers containing the 1 M HCl solution without the inhibitor (blank) and with various concentrations of this compound (e.g., 100, 200, 500, 1000 ppm). Ensure the coupons are fully immersed.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 298 K) in a water bath for a specified period (e.g., 24 hours).[4]

  • Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solutions. Remove the corrosion products by scrubbing with a soft brush in a solution containing a pickling inhibitor (to prevent further corrosion during cleaning), rinse with distilled water and acetone, and then dry.

  • Final Weighing: Weigh the cleaned and dried coupons accurately. Record this as the final weight (W_final).

Calculations:

  • Weight Loss (ΔW): ΔW = W_initial - W_final

  • Corrosion Rate (CR) in mm/year: CR = (k * ΔW) / (A * t * ρ) where:

    • k = 8.76 x 10⁴ (a constant)[5]

    • ΔW = weight loss in grams[5]

    • A = surface area of the coupon in cm²[5]

    • t = immersion time in hours[5]

    • ρ = density of mild steel in g/cm³[5]

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inh = Corrosion rate in the presence of the inhibitor

Expected Data Summary:

Inhibitor Conc. (ppm)W_initial (g)W_final (g)ΔW (g)CR (mm/year)IE (%)
0 (Blank)N/A
100
200
500
1000

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.[6][7]

Objective: To study the mechanism of corrosion inhibition and the formation of a protective layer.

Materials and Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Ag/AgCl)

  • Mild steel specimen for the working electrode

  • Corrosive and inhibitor solutions as in Protocol 1

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Fill the cell with the test solution (blank or with inhibitor).

  • Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for about 30-60 minutes until a stable open-circuit potential (OCP) is reached.

  • EIS Measurement: Perform the EIS measurement at the OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Analyze the resulting Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to extract quantitative parameters.

Interpretation of Results:

  • Nyquist Plot: A larger semicircle diameter indicates a higher charge transfer resistance (R_ct) and thus, better corrosion inhibition.

  • Bode Plot: A higher impedance value at low frequencies and a shift in the phase angle peak to higher values are indicative of a more protective surface film.

  • Equivalent Circuit: A common circuit includes the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) representing the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl upon addition of the inhibitor suggest the formation of an adsorbed protective layer.

Expected Electrochemical Parameters:

Inhibitor Conc. (ppm)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF cm⁻²)IE (%)
0 (Blank)N/A
100
200
500
1000

IE% can be calculated as: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

Protocol 3: Potentiodynamic Polarization (PDP)

This technique provides information on the kinetics of both the anodic and cathodic reactions, allowing for the determination of the corrosion current and the type of inhibition (anodic, cathodic, or mixed).[8][9]

Objective: To determine the corrosion current density (i_corr) and understand the effect of the inhibitor on the anodic and cathodic reactions.

Materials and Equipment:

  • Same as for EIS (Potentiostat and three-electrode cell).

Procedure:

  • Electrode and Cell Setup: Prepare the electrode and assemble the cell as in the EIS protocol.

  • OCP Stabilization: Allow the OCP to stabilize.

  • Polarization Scan: Once the OCP is stable, apply a potential scan at a slow rate (e.g., 1 mV/s) from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) to a potential anodic to the OCP (e.g., +250 mV vs. OCP).

  • Tafel Analysis: Plot the potential (E) versus the logarithm of the current density (log i). The resulting plot is a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

Interpretation of Results:

  • Corrosion Current (i_corr): A lower i_corr value in the presence of the inhibitor indicates effective corrosion inhibition.

  • Corrosion Potential (E_corr): If the E_corr shifts significantly (>85 mV) towards more positive potentials, the inhibitor is considered anodic. If it shifts to more negative potentials, it is cathodic. A small shift suggests a mixed-type inhibitor.[10]

  • Tafel Slopes (βa and βc): Changes in the anodic (βa) and cathodic (βc) Tafel slopes can provide further insight into the inhibition mechanism.

Expected Polarization Data:

Inhibitor Conc. (ppm)E_corr (mV vs. Ag/AgCl)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
0 (Blank)N/A
100
200
500
1000

IE% can be calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

Proposed Mechanism of Inhibition

G cluster_surface Metal Surface in Acidic Solution cluster_interaction Adsorption and Film Formation cluster_result Corrosion Inhibition Metal Mild Steel (Fe) Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption H_plus H⁺ H_plus->Adsorption Cl_minus Cl⁻ Cl_minus->Adsorption H2O H₂O Inhibitor This compound Inhibitor->Adsorption via N, O atoms & π-electrons Protective_Film Formation of Protective Film Adsorption->Protective_Film Anodic Inhibition of Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Protective_Film->Anodic Cathodic Inhibition of Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Protective_Film->Cathodic

Caption: Proposed mechanism of corrosion inhibition.

References

  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. (n.d.).
  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2013). AIP Conference Proceedings. [Link]

  • Potentiodynamic. (n.d.). Corrosionpedia. [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (2013). Organic & Biomolecular Chemistry. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]

  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution: Experimental, Theoretical and Monte Carlo Simulation. (2016). ResearchGate. [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series. [Link]

  • Evaluation of corrosion inhibitors. (n.d.). NACE International. [Link]

  • Weight Loss Analysis. (n.d.). Corrosionpedia. [Link]

  • Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor. [Link]

  • Weight loss method of corrosion assessment. (2021). ResearchGate. [Link]

  • Corrosion Inhibitor Testing. (n.d.). Infinita Lab. [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2017). Chemical Science Review and Letters. [Link]

  • Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. (2013). AIP Publishing. [Link]

  • The inhibition by quinolines and thioureas of the acid dissolution of mild steel. (1952). Journal of Applied Chemistry. [Link]

  • Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments. [Link]

  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. [Link]

  • Evaluation and Selection of Corrosion Inhibitors. (2004). ResearchGate. [Link]

  • Corrosion inhibition studies of Quinoline intermediate on mild steel. (2021). Der Pharma Chemica. [Link]

  • Potentiodynamic Corrosion Testing. (2016). ResearchGate. [Link]

  • A Critical Review of Laboratory Test Methodologies/Standards for Evaluating Corrosion Inhibitors for Oil and Gas Pipelines. (2013). NACE International. [Link]

  • Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results. [Link]

  • Corrosion Inhibitor Testing. (n.d.). TCA Lab / Alfa Chemistry. [Link]

  • A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (2015).
  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2020). ASTM International. [Link]

  • Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. (2014). CORE. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2,4-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS No: 62771-01-9). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification and handling of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile is highly dependent on the synthetic route. A prevalent synthesis involves the microwave-assisted condensation of 2-aminoacetophenone with ethyl acetoacetate.[1] Based on this, the primary impurities are typically:

  • Unreacted Starting Materials: 2-aminoacetophenone and ethyl acetoacetate.

  • Side-Products: Compounds arising from the self-condensation of ethyl acetoacetate or alternative cyclization pathways.

  • Structurally-Related Analogs: If the starting materials are not pure, you may form analogs that are very difficult to remove. For example, contamination of ethyl acetoacetate with diethyl acetoacetate could produce an impurity with very similar properties that is challenging to separate by crystallization.[2]

Q2: What are the physical properties and expected appearance of the pure compound?

A: Pure this compound should be a crystalline solid. Its reported melting point is a sharp 95°C, which serves as a reliable indicator of high purity.[1] Any significant deviation or broadening of the melting range suggests the presence of impurities.

Table 1: Physical & Spectroscopic Properties
PropertyValueSource
Appearance Crystalline SolidGeneral Observation
Melting Point 95°CJETIR[1]
¹H-NMR (CDCl₃) δ =1.42 (t, 3H), 2.65 (s, 3H), 2.75 (s, 3H), 4.5 (q, 2H), 7.45 (m, 1H), 7.68 (m, 1H), 8.0 (m, 2H)JETIR[1]
IR (KBr, cm⁻¹) 3066, 2931, 1724, 1616, 1587, 1212, 758JETIR[1]

Q3: Which analytical techniques are most effective for assessing purity?

A: A combination of methods provides the most complete picture:

  • Thin-Layer Chromatography (TLC): The fastest method to visualize the number of components in your crude mixture and monitor purification progress.

  • Melting Point Analysis: As mentioned, a sharp melting point at ~95°C is a strong indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is crucial for confirming the structure and identifying any residual starting materials or major impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment (e.g., >99.0%), HPLC is the industry standard.

Section 2: Troubleshooting Guide for Common Purification Issues

This guide uses a problem-and-solution format to address specific experimental challenges.

Q: My crude product is a persistent oil and refuses to crystallize. What should I do?

A: This is a common issue, typically caused by a high concentration of impurities or residual solvent acting as a eutectic mixture.

  • Causality: High impurity levels disrupt the crystal lattice formation of the target compound. Solvents like toluene or DMF, if not completely removed, can also keep the product oily.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Dry the crude product under high vacuum, possibly with gentle heating (e.g., 40-50°C), to remove any residual high-boiling solvents.

    • Trituration: Attempt to induce crystallization by adding a non-solvent in which your product is poorly soluble but the oily impurities are soluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This creates nucleation sites for crystal growth.

    • Direct to Chromatography: If trituration fails, the impurity load is likely too high for effective crystallization. The best course of action is to proceed directly to silica gel column chromatography to remove the bulk of the impurities. The purified fractions can then be crystallized.

Q: I performed a recrystallization, but my product's melting point is still low and broad (e.g., 88-92°C). How can I improve the purity?

A: This indicates that the chosen recrystallization solvent is not effectively differentiating between your product and a persistent impurity.

  • Causality: The impurity has similar solubility properties to your product in the selected solvent. During cooling, the impurity co-precipitates (or "crashes out") with the product.

  • Troubleshooting Steps:

    • Solvent System Optimization: The initial purification often uses ethanol.[1] If this fails, try a multi-solvent system. A good approach is to dissolve the compound in a minimal amount of a "good" solvent (like dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or heptane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

    • Slow Cooling is Critical: Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature slowly, then move it to a 4°C refrigerator. Rapid cooling promotes the trapping of impurities within the crystal structure.

    • Switch to Chromatography: If a second recrystallization attempt with an optimized solvent system fails to yield a sharp melting point, column chromatography is the required next step.

Q: My TLC plate shows a spot very close to my product spot. How do I separate these?

A: This is a classic sign of a structurally similar impurity, which will almost certainly co-crystallize. Column chromatography is the definitive solution.

  • Causality: The impurity has nearly identical polarity to your target compound, resulting in a very small ΔRf on TLC.

  • Troubleshooting Steps:

    • Develop a High-Resolution Eluent System: Your goal is to maximize the separation (ΔRf) between the two spots. Test various solvent mixtures for TLC. Start with a standard system like 20-30% ethyl acetate in hexanes.

    • Adjust Polarity Carefully: If the spots are too high on the plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If they are too low (low Rf), increase it. Sometimes, switching to a different solvent system entirely (e.g., dichloromethane/methanol or acetone/hexanes) can alter the selectivity and improve separation.[3]

    • Execute Column Chromatography: Once you have a solvent system that provides a clear separation (ideally a ΔRf > 0.15), proceed with column chromatography using that eluent. (See Protocol 3).

Purification Strategy Decision Workflow

This diagram outlines a logical path for selecting the appropriate purification technique based on the initial state of your crude product.

Purification_Decision_Tree start Analyze Crude Product (TLC, Appearance, mp) is_solid Is the product a solid? start->is_solid mp_check Melting Point > 93°C and Sharp? is_solid->mp_check Yes triturate Attempt Trituration (Hexanes or Ether) is_solid->triturate No (Oily) tlc_check Single Spot by TLC? mp_check->tlc_check Yes recrystallize Purify by Recrystallization (See Protocol 2) mp_check->recrystallize No (Broad/Low) tlc_check->recrystallize Yes (High Purity Likely) chromatography Purify by Column Chromatography (See Protocol 3) tlc_check->chromatography No (Multiple Spots) triturate->mp_check Succeeds triturate->chromatography Fails

Caption: Decision tree for selecting a purification method.

Section 3: Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To quickly assess the purity of a sample and to develop a solvent system for column chromatography.

Methodology:

  • Prepare the Eluent: Prepare a 10 mL solution of 30% Ethyl Acetate in Hexanes in a 25 mL beaker or a dedicated TLC chamber. Place a piece of filter paper in the chamber to ensure vapor saturation. Cover with a watch glass.

  • Spot the Plate: Dissolve a small amount (~1 mg) of your crude material in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analyze: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent traveled). The goal for column chromatography is to find a system where the product Rf is between 0.25 and 0.40 and is well-separated from all impurities.

Protocol 2: Purification by Recrystallization

Objective: To purify a solid compound based on differences in solubility. This protocol is adapted from procedures for similar quinoline esters.[1][4]

Methodology:

  • Select the Solvent: Based on literature, ethanol is a good starting point.[1]

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Analyze for purity by melting point and TLC.

Protocol 3: Purification by Silica Gel Column Chromatography

Objective: To separate the target compound from impurities with different polarities.

Methodology:

  • Select the Eluent: Based on TLC analysis (Protocol 1), select a solvent system that gives an Rf of 0.25-0.40 for the product. For this compound, a system of 15-25% Ethyl Acetate in Hexanes is a good starting point.

  • Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pour it into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Workflow for Chromatography Solvent System Development

Chromatography_Workflow cluster_TLC TLC Screening Phase tlc1 Run TLC 1: 20% EtOAc/Hex evaluate Evaluate Rf Values tlc1->evaluate tlc2 Run TLC 2: 40% EtOAc/Hex tlc2->evaluate tlc3 Run TLC 3: 10% DCM/Hex tlc3->evaluate start Goal: Product Rf = 0.25-0.40 with Max Impurity Separation start->tlc1 start->tlc2 start->tlc3 adjust Adjust Solvent Polarity evaluate->adjust Rf Too High/Low or Poor Separation run_column Run Column with Optimized Eluent evaluate->run_column Goal Achieved adjust->tlc1 Iterate

Caption: Workflow for optimizing a chromatography eluent.

Section 4: References

  • Patel, A. H., & Patel, K. D. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. JETIR, 3(7), 283-286. [Link]

  • Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 65(7), o1382. [Link]

  • Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o939. [Link]

  • Adimurthy, S., et al. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry, 11, 4439-4444. [Link]

  • Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]

  • Organic Syntheses. 2,4-DIMETHYLQUINOLINE. Org. Synth. 1944, 24, 47. [Link]

  • Krka, d. d. (2013). Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide. Google Patents, WO2013162390A1.

  • Natco Pharma Ltd. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents, WO2012032528A2.

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Wang, Z., et al. (2015). General procedure for the preparation of 1-18. Supplementary Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 282842, Ethyl quinoline-3-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 710825, Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

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Technical Support Center: Navigating the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the creation of substituted quinolines. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes. Our focus is on providing not just protocols, but a deeper understanding of the reaction's nuances to empower you in your research.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific issues that may arise during the Combes quinoline synthesis, offering step-by-step guidance to diagnose and resolve them.

Problem 1: Low Yield of the Desired Quinoline Product

Q: My Combes quinoline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Combes synthesis can stem from several factors, ranging from incomplete reaction to degradation of starting materials or products. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The acid-catalyzed cyclization is the rate-determining step and often requires significant thermal energy.[1]

    • Troubleshooting Protocol 1: Optimizing Reaction Temperature and Time

      • Temperature Elevation: Gradually increase the reaction temperature in 10-15°C increments. For sulfuric acid catalysis, temperatures can range from 100°C to 150°C. With polyphosphoric acid (PPA), temperatures of 130-140°C are common.[1]

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the enamine intermediate is a good indicator of reaction progression.

      • Extended Reaction Time: If an increase in temperature does not lead to product degradation (see Problem 2), consider extending the reaction time.

  • Substrate Reactivity: The electronic properties of the aniline derivative significantly impact the ease of cyclization.

    • Insight: Anilines bearing strong electron-withdrawing groups (e.g., -NO2) are deactivated towards electrophilic aromatic substitution, which can hinder or even prevent the cyclization step.[2]

    • Recommendation: For deactivated anilines, consider using a stronger acid catalyst or a higher reaction temperature. Alternatively, a different quinoline synthesis method might be more suitable.

Problem 2: Significant Charring and Tar Formation

Q: My reaction mixture turns into a dark, tarry mess, making product isolation difficult and lowering the yield. What causes this and how can I prevent it?

A: Tar formation is a common issue in acid-catalyzed reactions at high temperatures, often due to polymerization and degradation of starting materials and intermediates.

  • Cause 1: Excessive Heat: While heat is necessary, excessive temperatures can lead to the decomposition of the reactants and products.

    • Troubleshooting Protocol 2: Controlled Heating

      • Stepwise Heating: Instead of directly heating to the target temperature, gradually ramp up the heat.

      • Use of a Moderator: While more common in the Skraup synthesis, the principle of using a moderator like ferrous sulfate can be adapted to control exotherms in vigorous reactions.[3]

      • Efficient Stirring: Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture and prevent localized overheating.

  • Cause 2: Aniline Degradation: Aniline and its derivatives can undergo sulfonation or other degradation pathways in hot, concentrated sulfuric acid.[4]

    • Insight: The reaction of aniline with concentrated sulfuric acid at high temperatures can produce sulfanilic acid as a byproduct.[4]

    • Recommendation: Add the aniline to the pre-heated acid-diketone mixture slowly to minimize its exposure to harsh conditions before it can react with the β-diketone.

Problem 3: Formation of Undesired Regioisomers

Q: I am using an unsymmetrical β-diketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of my Combes synthesis?

A: Achieving high regioselectivity is a primary challenge when using unsymmetrical β-diketones. The outcome is a delicate balance of steric and electronic effects.[1][5]

  • Understanding the Selectivity:

    • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered position of the aniline ring. Similarly, bulkier substituents on the β-diketone can direct the cyclization.[1]

    • Electronic Effects: Electron-donating groups on the aniline will activate the ortho and para positions, influencing the site of cyclization. The carbonyl group of the β-diketone that is more electrophilic will be more prone to nucleophilic attack by the aniline.

  • Troubleshooting Protocol 3: Enhancing Regioselectivity

    • Substituent Modification: If synthetically feasible, modifying the substituents on either the aniline or the β-diketone can steer the reaction towards the desired isomer. For instance, a bulkier group on one of the diketone's carbonyls can favor the formation of a single regioisomer.[1]

    • Catalyst Choice: The choice of acid catalyst can influence the regiochemical outcome. Experiment with different Brønsted acids (e.g., H2SO4, PPA, p-TsOH) to find the optimal conditions for your specific substrates.

    • Systematic Optimization: A design of experiments (DoE) approach, systematically varying temperature, catalyst concentration, and reaction time, can help identify conditions that maximize the yield of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Combes quinoline synthesis?

A1: The Combes synthesis proceeds through three main stages:

  • Enamine Formation: The aniline and β-diketone undergo an acid-catalyzed condensation to form a Schiff base, which then tautomerizes to the more stable enamine intermediate.[1]

  • Acid-Catalyzed Annulation: The enamine, activated by protonation, undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the carbonyl carbons. This is the rate-determining step.[1]

  • Dehydration: The resulting cyclic intermediate is then dehydrated under the acidic conditions to yield the aromatic quinoline product.

Combes_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Annulation (Rate-Determining) cluster_2 Step 3: Dehydration A Aniline + β-Diketone B Schiff Base Intermediate A->B Condensation (-H₂O) C Enamine Intermediate B->C Tautomerization D Protonated Enamine C->D Protonation (H⁺) E Cyclized Intermediate D->E Electrophilic Aromatic Substitution F Protonated Alcohol E->F Protonation (H⁺) G Quinoline Product F->G Dehydration (-H₂O)

Caption: Mechanism of the Combes Quinoline Synthesis.

Q2: What are the most common acid catalysts used, and how do they compare?

A2: Concentrated sulfuric acid (H2SO4) and polyphosphoric acid (PPA) are the most frequently employed catalysts.

CatalystTypical TemperatureAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 100-150°CReadily available, strong acid.Can lead to charring and sulfonation side products.[4]
Polyphosphoric Acid (PPA) 130-140°CActs as both a catalyst and a dehydrating agent, can give cleaner reactions.[1]More viscous and can be more difficult to handle.

Q3: Can I use substituted anilines in the Combes synthesis?

A3: Yes, substituted anilines are commonly used. However, the nature and position of the substituent will influence the reaction's outcome.

  • Electron-donating groups (e.g., -OCH3, -CH3) generally accelerate the reaction by making the aniline ring more nucleophilic.

  • Electron-withdrawing groups (e.g., -Cl, -NO2) decelerate the reaction and may require harsher conditions.[2] Strongly deactivating groups may prevent the reaction altogether.

Q4: What are the key side reactions to be aware of?

A4: The primary side reactions in the Combes synthesis include:

  • Formation of Regioisomers: As discussed in the troubleshooting section, this is a major concern with unsymmetrical β-diketones.[5]

  • Sulfonation of Aniline: When using sulfuric acid at high temperatures, sulfonation of the aniline starting material can occur.[4]

  • Self-Condensation of β-Diketone: Under acidic conditions, β-diketones can undergo self-condensation, though this is often less problematic than in base-catalyzed reactions.

  • Polymerization/Charring: High temperatures and strong acids can lead to the formation of intractable polymeric materials.[3]

Side_Reactions Start Aniline + Unsymmetrical β-Diketone Main_Product Desired Quinoline Regioisomer Start->Main_Product Main Reaction (Combes Synthesis) Side_Product1 Undesired Quinoline Regioisomer Start->Side_Product1 Side Reaction 1 (Lack of Regioselectivity) Side_Product2 Sulfonated Aniline Start->Side_Product2 Side Reaction 2 (Aniline Degradation) Side_Product3 β-Diketone Self-Condensation Product Start->Side_Product3 Side Reaction 3 (Diketone Self-Condensation) Side_Product4 Tar/Polymeric Material Start->Side_Product4 Side Reaction 4 (Charring)

Caption: Potential Side Reactions in the Combes Synthesis.

Q5: What is a reliable protocol for product purification?

A5: Purification of the crude product from a Combes synthesis often requires multiple steps to remove unreacted starting materials, the acid catalyst, and any byproducts.

  • General Work-up Protocol:

    • Quenching: Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralization: Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until it is alkaline. This will precipitate the crude quinoline product.

    • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Washing: Wash the combined organic layers with water and then brine.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for separating the desired quinoline from side products and impurities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Distillation: For liquid quinolines, vacuum distillation can be used for purification.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Combes quinoline synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • Ansari, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20645-20677. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117. Retrieved from [Link]

  • Química Orgánica. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • Claret, P. A., & Osborne, A. G. (1970). 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS. Organic Preparations and Procedures International, 2(6), 305-308. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline Synthesis. Retrieved from [Link]

  • Filo. (2025, January 19). (2) What happens when Aniline reacts with Sulphuric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

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Technical Support Center: Troubleshooting Tar Formation in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating one of the most persistent challenges in heterocyclic chemistry: tar formation during the Skraup quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful but often problematic reaction. Here, we move beyond simple procedural lists to explore the underlying causes of polymerization and provide actionable, field-tested strategies to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What exactly is "tar" in the context of the Skraup synthesis, and why is it so prevalent?

Answer: Tar formation is a notorious issue in the Skraup synthesis, often resulting in a black, viscous, and difficult-to-process crude product.[1][2][3] This "tar" is not a single compound but a complex, polymeric mixture. Its formation is driven by the harsh reaction conditions required for the synthesis: high temperatures, strong acid (concentrated sulfuric acid), and an oxidizing environment.[1]

The primary culprit is the in-situ generation of acrolein from the dehydration of glycerol.[4][5][6] Acrolein is a highly reactive α,β-unsaturated aldehyde that can readily undergo self-polymerization under acidic and high-temperature conditions.[1] Furthermore, reaction intermediates and even the aniline starting material can be susceptible to side reactions and polymerization, contributing to the intractable mixture.[7]

Q2: My reaction is incredibly exothermic and turns into an uncontrollable black tar almost immediately. What's happening and how can I moderate it?

Answer: The Skraup synthesis is famously exothermic, and this vigorousness is a major contributor to rapid tar formation.[4][8] An uncontrolled exotherm leads to localized overheating, significantly accelerating the polymerization of acrolein and other side reactions.[7]

To control this, the addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is the most common and effective choice.[1][4][8] It is believed to function as an oxygen carrier, smoothing the reaction rate and preventing it from becoming too violent.[8] Boric acid can also be used for this purpose.[4]

Key Mitigation Strategies:

  • Slow Acid Addition: Add the concentrated sulfuric acid slowly and incrementally, preferably with the reaction flask in an ice bath to dissipate the initial heat of mixing.[1]

  • Use a Moderator: Incorporate ferrous sulfate heptahydrate into the initial reaction mixture with the aniline and glycerol.[1]

  • Initial Heating Control: Heat the mixture gently just to initiate the reaction. Once the exotherm begins (indicated by boiling), remove the external heat source immediately.[7][8] The reaction's own heat should be sufficient to sustain reflux for a period. Reapply heat only after the initial vigorous phase has subsided to maintain reflux for the remainder of the reaction time.[7]

Q3: How does the choice of oxidizing agent impact tar formation?

Answer: The oxidizing agent is necessary to convert the 1,2-dihydroquinoline intermediate to the final quinoline product.[4][5] However, its choice and concentration can influence the reaction's vigor and the extent of side reactions.

Nitrobenzene is traditionally used as it can also serve as a solvent.[9][10] However, it contributes to a very energetic reaction.[8] Arsenic pentoxide or arsenic acid are alternative oxidizing agents that often result in a less violent reaction, though they introduce toxicity concerns.[4][9] In some modern variations, milder oxidants like hydrogen peroxide have been used to improve selectivity and reduce reaction times, thereby minimizing byproduct formation.[11]

If using nitrobenzene, ensure it is used in the correct stoichiometric amount. An excess can lead to unwanted side reactions with the aniline or intermediates under the harsh acidic conditions.

Q4: Can the aniline substrate itself be the source of my tar problem?

Answer: Absolutely. The electronic nature of the substituents on the aniline ring significantly impacts its reactivity and susceptibility to side reactions.

  • Electron-Rich Anilines: Anilines with electron-donating groups (e.g., methoxy, alkyl groups) are more nucleophilic and react more readily. However, they are also more susceptible to oxidation and polymerization under the harsh reaction conditions, which can increase tar formation.

  • Electron-Deficient Anilines: Anilines with strongly electron-withdrawing groups (e.g., nitro groups) are less reactive.[7] This can lead to lower yields, and forcing the reaction with higher temperatures may inadvertently promote polymerization of acrolein over the desired cyclization pathway.[7]

When working with particularly sensitive or deactivated anilines, a careful optimization of temperature and reaction time is essential.

Process Optimization & Protocols

Minimizing tar formation requires careful control over reaction parameters. Below is a comparison of a standard protocol versus an optimized protocol designed for better control and reduced polymerization.

Data Summary: Reaction Condition Comparison
ParameterStandard Skraup ProtocolOptimized Protocol for Tar ReductionRationale for Optimization
Moderator Often omitted or used inconsistentlyFerrous Sulfate (FeSO₄·7H₂O) Controls the exothermic reaction, preventing localized overheating and rapid polymerization.[1][8]
Acid Addition Rapid or single-portion additionSlow, dropwise addition with cooling Manages the initial exotherm from acid dilution and reaction initiation.[1]
Heating Profile Continuous, vigorous heatingGentle initiation, heat removal during exotherm, then sustained reflux Prevents thermal runaway which accelerates tar-forming side reactions.[7]
Stirring Magnetic stir barOverhead mechanical stirrer Ensures efficient mixing in the increasingly viscous medium, improving heat transfer and preventing hotspots.[7]
Purification Direct extraction/distillation of crude tarSteam distillation followed by extraction A common and effective method to separate the volatile quinoline product from the non-volatile polymeric tar.[1]
Experimental Workflow Diagrams

The following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O IntermediateA β-Anilinopropionaldehyde (Intermediate) Acrolein->IntermediateA Aniline Aniline Aniline->IntermediateA Dihydroquinoline 1,2-Dihydroquinoline IntermediateA->Dihydroquinoline H₂SO₄ -H₂O Quinoline Quinoline (Product) Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: The four main steps of the Skraup quinoline synthesis mechanism.

Tar_Formation Condition1 High Temperature Polymerization Radical/Cationic Polymerization Condition1->Polymerization Condition2 High [H⁺] Condition2->Polymerization Acrolein Acrolein Monomer Acrolein->Polymerization Tar Polymeric Tar Polymerization->Tar

Caption: Primary pathway for tar formation via acrolein polymerization.

Optimized Protocol to Minimize Tar Formation

This protocol is a generalized procedure and should be adapted based on the specific aniline substrate.

  • Reagent Charging: To a three-necked round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a dropping funnel, add the aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).[1]

  • Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 100°C.

  • Reaction Initiation: After the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle.

  • Controlling the Exotherm: As soon as the mixture begins to boil, immediately remove the heating mantle. The exothermic nature of the reaction will sustain the reflux. If the reaction becomes too vigorous, briefly re-immerse the flask in the ice bath.[8]

  • Completion: Once the initial vigorous reaction subsides (refluxing slows or stops), reapply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[7]

  • Work-up (Purification):

    • Allow the mixture to cool. Carefully dilute the viscous mixture with water.

    • Transfer the mixture to a larger flask suitable for steam distillation.

    • Make the solution strongly alkaline with concentrated sodium hydroxide solution to liberate the free quinoline base.

    • Perform steam distillation. The quinoline will co-distill with the water.[1]

    • Collect the distillate, which will be milky. Extract the aqueous distillate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Results: Excessive Tar Formation Q1 Was the reaction uncontrollably exothermic? Start->Q1 Sol1 Implement Moderator (FeSO₄). Add H₂SO₄ slowly with cooling. Remove heat during exotherm. Q1->Sol1 Yes Q2 Is the reaction mixture highly viscous with poor mixing? Q1->Q2 No End Re-run Experiment Sol1->End Sol2 Switch from magnetic stir bar to an overhead mechanical stirrer. Q2->Sol2 Yes Q3 Is the aniline substrate electron-rich or sensitive? Q2->Q3 No Sol2->End Sol3 Reduce initial reaction temperature. Consider a milder oxidizing agent. Q3->Sol3 Yes Q3->End No Sol3->End

Caption: A decision tree for troubleshooting tar formation.

References
  • Technical Support Center: Optimization of Skraup Quinoline Synthesis - Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Preparation and Properties of Quinoline.
  • The Skraup Synthesis of Quinolines - ResearchGate.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
  • Skraup reaction - Wikipedia.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI.
  • Making quinoline - the Skraup synthesis - YouTube.
  • My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11.
  • Skraup's Synthesis - Vive Chemistry - WordPress.com.
  • The Skraup Synthesis of Quinolines - Organic Reactions.
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
  • The mild oxidizing agent in skraup synthesis - Brainly.in.

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Technical Support Center: Controlling Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the critical challenge of regioselectivity in quinoline synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making precise control over substituent placement essential for developing novel compounds with desired properties.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselective quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Which classical quinoline synthesis methods are most prone to regioselectivity issues?

A1: Regioselectivity becomes a primary concern in several cornerstone quinoline syntheses when unsymmetrical starting materials are used. The most notable examples include:

  • Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different enolate intermediates, resulting in a mixture of regioisomeric quinolines.[4][5][6][7][8]

  • Combes Synthesis: The use of unsymmetrical β-diketones can lead to the formation of different quinoline isomers.[5][9]

  • Skraup/Doebner-von Miller Reactions: Employing substituted anilines or α,β-unsaturated carbonyl compounds can present significant challenges in controlling the position of substituents on the final quinoline ring.[5][7][10]

  • Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions, specifically the temperature.[11][12][13]

Q2: What are the fundamental factors governing regioselectivity in these syntheses?

A2: The regiochemical outcome of a quinoline synthesis is a delicate interplay of several factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can influence the nucleophilicity and electrophilicity of the reacting centers, thereby directing the cyclization to a specific position.[5]

  • Steric Hindrance: Bulky substituents on the starting materials can sterically favor the formation of the less hindered product.[5][9] This is a crucial consideration in the Combes synthesis, where the steric bulk of substituents on the β-diketone and aniline can significantly influence the product ratio.[9]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can profoundly impact the reaction pathway and, consequently, the regiochemical outcome.[5][11] For instance, in the Conrad-Limpach-Knorr synthesis, higher temperatures favor the thermodynamically more stable 2-hydroxyquinoline, while lower temperatures yield the kinetically favored 4-hydroxyquinoline.[11][12]

Q3: How can modern synthetic methods offer better regiocontrol?

A3: Modern synthetic strategies, particularly those involving transition-metal catalysis, provide powerful tools for achieving high regioselectivity.[1][2][3][14]

  • C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a highly effective method for the regioselective functionalization of the quinoline core.[1][2][3][14] By employing specific directing groups and catalysts (e.g., Rh, Ru, Co, Pd, Cu), it is possible to selectively introduce a wide variety of functional groups at nearly all positions of the quinoline ring.[14][15]

  • Catalyst and Ligand Control: In many modern methods, the choice of the metal catalyst and its coordinating ligands plays a pivotal role in determining the regioselectivity. For example, in the dearomative hydroboration of quinolines, the regioselectivity can be reversed by simply changing the phosphine ligand on the borane complex.[16]

Troubleshooting Guides

Case Study 1: Poor Regioselectivity in the Friedländer Synthesis

Symptom: Your reaction of a 2-aminoaryl ketone with an unsymmetrical ketone (e.g., 2-butanone) yields a difficult-to-separate mixture of two regioisomers.

Troubleshooting Workflow:

G start Problem: Poor Regioselectivity in Friedländer Synthesis catalyst Modify Catalytic System start->catalyst conditions Adjust Reaction Conditions start->conditions substrate Substrate Modification start->substrate amine_cat amine_cat catalyst->amine_cat Employ Amine Catalysis ionic_liquid ionic_liquid catalyst->ionic_liquid Use Ionic Liquids temp temp conditions->temp Vary Temperature addition_rate addition_rate conditions->addition_rate Slow Reactant Addition directing_group directing_group substrate->directing_group Introduce Directing Group pyrrolidine pyrrolidine amine_cat->pyrrolidine Rationale: Favors kinetic enamine formation bmim bmim ionic_liquid->bmim Rationale: Stabilizes one enolate intermediate thermo_vs_kinetic thermo_vs_kinetic temp->thermo_vs_kinetic Higher temp may favor thermodynamic product kinetic_control kinetic_control addition_rate->kinetic_control Favors kinetic enamine phosphoryl phosphoryl directing_group->phosphoryl Example: Phosphoryl group on α-carbon of ketone

Figure 1. Troubleshooting workflow for poor regioselectivity in the Friedländer synthesis.

Detailed Solutions:

  • Solution 1: Amine-Catalyzed Regioselective Synthesis.

    • Rationale: Standard acid or base catalysis can lead to a mixture of products. Specific amine catalysts, like pyrrolidine or its derivatives, can favor the formation of the kinetic enamine intermediate, leading to improved regioselectivity.[4]

    • Protocol: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL), add the amine catalyst (e.g., pyrrolidine, 0.1 mmol). Heat the reaction mixture and monitor its progress by TLC or GC-MS.[5] After completion, perform an aqueous work-up and analyze the crude product to determine the regioisomeric ratio.[5]

  • Solution 2: Ionic Liquid-Promoted Synthesis.

    • Rationale: Certain ionic liquids (ILs) can influence the relative stability of the possible enolate intermediates, thereby favoring the formation of one regioisomer.[4] For example, 1-butyl-3-methylimidazolium tetrafluoroborate has been shown to promote the reaction regiospecifically to yield the 2,3-dialkyl-substituted quinoline.[4]

    • Experimental Tip: The choice of ionic liquid is crucial and may require screening to find the optimal one for a specific substrate combination.

  • Solution 3: Adjusting Reaction Parameters.

    • Temperature: Higher temperatures generally favor the formation of the more thermodynamically stable product.[4] Systematically varying the temperature can help identify an optimal point for maximizing the desired isomer.

    • Rate of Addition: Slow addition of the unsymmetrical ketone can maintain its low concentration, which can favor the formation of the kinetic enamine and improve regioselectivity towards the 2-substituted quinoline.[4]

Quantitative Data: Effect of Amine Catalysts

CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)
Pyrrolidine10085:15
Piperidine10070:30
TABO10096:4
TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Source: Adapted from Dormer et al., 2003, as cited in BenchChem Technical Support.[4]

Case Study 2: Unwanted Isomer in the Combes Synthesis

Symptom: The reaction of a substituted aniline with an unsymmetrical β-diketone primarily yields the undesired regioisomer.

Troubleshooting Flowchart:

G start Problem: Undesired Regioisomer in Combes Synthesis sterics Alter Steric Hindrance start->sterics electronics Modify Electronic Effects start->electronics conditions Optimize Reaction Conditions start->conditions bulky_sub bulky_sub sterics->bulky_sub Introduce bulkier substituent on aniline or diketone sub_aniline sub_aniline electronics->sub_aniline Change aniline substituent sub_diketone sub_diketone electronics->sub_diketone Change diketone substituent acid_catalyst acid_catalyst conditions->acid_catalyst Screen Acid Catalysts solvent solvent conditions->solvent Vary Solvent less_hindered less_hindered bulky_sub->less_hindered Rationale: Favors cyclization at the less hindered position methoxy methoxy sub_aniline->methoxy Example: Methoxy-substituted anilines can favor 2-substituted quinolines ppa ppa acid_catalyst->ppa Example: Polyphosphoric acid (PPA) and alcohol mixtures polarity polarity solvent->polarity Rationale: Solvent can influence intermediate stability

Figure 2. Troubleshooting flowchart for regioselectivity in the Combes synthesis.

Detailed Solutions:

  • Solution 1: Modify Substituents to Exploit Steric and Electronic Effects.

    • Rationale: The regioselectivity in the Combes synthesis is a balance of steric and electronic factors.[5][9] By strategically modifying the substituents on your starting materials, you can tip this balance in favor of the desired product.

    • Steric Control: Increasing the steric bulk of the R group on the β-diketone can favor the formation of the 2-substituted quinoline.[9] Similarly, a bulkier substituent on the aniline may direct cyclization to the less hindered position.[5]

    • Electronic Control: The electronic nature of the aniline substituent plays a key role. For instance, in the synthesis of trifluoromethylquinolines, using methoxy-substituted anilines favors the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines lead to the 4-CF₃ regioisomer as the major product.[9]

  • Solution 2: Optimization of the Acid Catalyst and Reaction Medium.

    • Rationale: The acid-catalyzed ring closure is often the rate-determining step, and the choice of acid and solvent can influence the reaction pathway.[9]

    • Experimental Tip: While sulfuric acid is traditionally used, mixtures of polyphosphoric acid (PPA) and various alcohols have been shown to be effective in modified Combes syntheses.[9] Systematically screening different acid catalysts and solvents can help identify conditions that maximize the yield of the desired isomer.[5]

Case Study 3: Reversing Regioselectivity in the Skraup/Doebner-von Miller Synthesis

Symptom: The standard Skraup/Doebner-von Miller synthesis of a 3-substituted α,β-unsaturated carbonyl compound with an aniline yields the 2-substituted quinoline, but the 4-substituted isomer is desired.

Detailed Solution:

  • Rationale: The conventional Skraup/Doebner-von Miller reaction is believed to proceed via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, leading to 2-substituted quinolines.[10] However, under specific conditions and with certain substrates, the regiochemistry can be reversed.

  • Reversal Strategy: A reversal of the standard regiochemistry has been observed when anilines are condensed with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA).[10][17][18] This reaction is proposed to proceed through a 1,2-addition to form a Schiff's base intermediate, which then undergoes cyclization to yield 2-carboxy-4-arylquinolines.[10][17][18]

    • Protocol: In a suitable reaction vessel, combine the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0 mmol) in trifluoroacetic acid (TFA). Reflux the mixture and monitor the reaction's progress. After completion, carefully neutralize the acid and perform an extractive work-up to isolate the product. The structure of the resulting 4-substituted quinoline should be confirmed by spectroscopic methods.[17]

Modern Approaches: C-H Functionalization for Regiocontrol

For post-synthesis modification of the quinoline core, transition metal-catalyzed C-H functionalization offers unparalleled regiocontrol.[1][2][3][14]

General Protocol for Pd-Catalyzed C2-Arylation of Quinoline N-Oxides:

  • Rationale: The N-oxide group acts as a directing group, facilitating selective C-H activation at the C2 position.[19]

  • Procedure: In a reaction vessel, combine the quinoline N-oxide (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and an appropriate ligand (10 mol%). Add a base (e.g., K₂CO₃, 2.0 mmol) and a solvent (e.g., DMF, 5 mL).[5] Degas the mixture and heat it under an inert atmosphere.[5] Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.[5] Purify the crude product by flash column chromatography to obtain the desired C2-arylated quinoline.[5]

References

  • Combes quinoline synthesis. In: Wikipedia. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC, NCBI. [Link]

  • Conrad–Limpach synthesis. In: Wikipedia. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Request PDF, ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, ACS Publications. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, ACS Publications. [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. PMC, NIH. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

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Minimizing byproducts in the synthesis of quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of quinoline-3-carboxylate synthesis, with a primary focus on minimizing byproduct formation in the widely used Gould-Jacobs reaction.

Introduction: The Challenge of Purity in Quinoline Synthesis

Quinoline-3-carboxylates are key structural motifs in numerous pharmaceuticals, including antibacterial agents and anticancer drugs.[1][2][3] The Gould-Jacobs reaction is a robust and versatile method for their synthesis, involving the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) followed by thermal cyclization.[4][5] While effective, this reaction is often plagued by the formation of various byproducts that can complicate purification and reduce yields. This guide provides practical, evidence-based solutions to these common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Gould-Jacobs synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate?

A1: The most frequently encountered byproducts in the Gould-Jacobs synthesis can be categorized as follows:

  • Unreacted Intermediates: The most common impurity is the uncyclized intermediate, diethyl (anilinomethylene)malonate. Its presence indicates that the thermal cyclization step is incomplete.[6]

  • Regioisomers: When using meta-substituted anilines, the cyclization can occur at two different positions, leading to a mixture of 5- and 7-substituted quinolone products. The ratio of these isomers is influenced by both steric and electronic factors.[7]

  • Decarboxylation Products: At the high temperatures required for cyclization, the desired product can undergo decarboxylation, leading to the corresponding 4-quinolone.[6]

  • Thermal Degradation Products: Prolonged heating at very high temperatures can lead to the decomposition of the desired quinoline-3-carboxylate. The exact structures of these degradation products can vary but often result from the breakdown of the quinoline core.[6]

Q2: How do substituents on the aniline ring affect the outcome of the Gould-Jacobs reaction?

A2: Substituents on the aniline ring have a significant impact on both the reaction rate and the potential for byproduct formation.

  • Electronic Effects: Electron-donating groups on the aniline ring generally facilitate the initial nucleophilic attack on DEEMM and can promote the subsequent cyclization. Conversely, strong electron-withdrawing groups can hinder the reaction.

  • Steric Effects: Bulky substituents at the ortho position of the aniline can sterically hinder the cyclization step, potentially requiring higher temperatures or leading to lower yields.

  • Regioselectivity with Meta-Substituents: For meta-substituted anilines, the substituent directs the cyclization. Electron-donating groups tend to favor cyclization at the para position to the substituent (leading to the 7-substituted product), while electron-withdrawing groups often favor cyclization at the ortho position (leading to the 5-substituted product). However, this is a generalization, and the final isomer ratio is a complex interplay of steric and electronic effects.[7]

Q3: What are the optimal temperature and reaction time for the cyclization step?

A3: The optimal conditions for the thermal cyclization step are a critical balancing act.

  • Temperature: The reaction requires high temperatures, typically between 240-260 °C, to overcome the activation energy for the intramolecular cyclization.[8] However, temperatures exceeding 300 °C can lead to increased rates of decarboxylation and thermal degradation.[6]

  • Reaction Time: The reaction time must be sufficient to ensure complete cyclization of the intermediate. Incomplete reactions will result in contamination with the diethyl (anilinomethylene)malonate intermediate. However, prolonged reaction times, especially at higher temperatures, will increase the formation of degradation byproducts.[6] It is crucial to monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of quinoline-3-carboxylates and provides actionable solutions.

Problem 1: Low Yield of Desired Product and a High Amount of Unreacted Intermediate

Symptoms:

  • TLC or HPLC analysis of the crude product shows a significant amount of the diethyl (anilinomethylene)malonate intermediate.

  • The isolated yield of the final quinoline-3-carboxylate is low.

Root Cause:

  • Incomplete Cyclization: The temperature of the cyclization step was too low, or the reaction time was too short. The high-boiling solvent used for the cyclization (e.g., Dowtherm A, diphenyl ether) may not have reached the required temperature.

Solutions:

  • Optimize Reaction Temperature: Carefully monitor and control the temperature of the reaction mixture to ensure it is maintained in the optimal range of 240-260 °C.

  • Increase Reaction Time: Monitor the disappearance of the intermediate by TLC or HPLC and continue heating until it is consumed.

  • Use of Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[6]

Problem 2: Formation of a Mixture of Regioisomers (5- and 7-substituted products)

Symptoms:

  • When using a meta-substituted aniline, NMR and/or HPLC-MS analysis of the product reveals a mixture of two isomeric quinolones.

Root Cause:

  • Lack of Regiocontrol in Cyclization: The cyclization of the intermediate derived from a meta-substituted aniline can occur at two non-equivalent ortho positions on the aniline ring.

Solutions:

  • Strategic Choice of Starting Materials: If possible, consider if an alternative substituted aniline could provide the desired isomer without ambiguity.

  • Chromatographic Separation: The regioisomers can often be separated by column chromatography or preparative HPLC. Developing a suitable solvent system is key.

  • Fractional Crystallization: In some cases, the isomers may have different solubilities in certain solvents, allowing for separation by fractional crystallization. This often requires careful solvent screening.

Problem 3: Presence of Decarboxylated Byproduct

Symptoms:

  • NMR and/or mass spectrometry data indicates the presence of a compound with a mass corresponding to the loss of the carboxylate group.

Root Cause:

  • Excessive Heat: The high temperatures used in the cyclization step can promote the decarboxylation of the quinoline-3-carboxylate product.[6]

Solutions:

  • Minimize Reaction Time and Temperature: Use the lowest possible temperature and shortest reaction time that still allows for complete cyclization.

  • Microwave Synthesis: As mentioned previously, the shorter reaction times in microwave-assisted synthesis can help to minimize the formation of thermal byproducts like the decarboxylated product.[6]

Problem 4: Dark-Colored, Tarry Crude Product

Symptoms:

  • The crude reaction mixture is a dark, viscous oil or tar, making isolation and purification difficult.

Root Cause:

  • Thermal Degradation: Prolonged exposure to very high temperatures can cause decomposition of the starting materials, intermediates, and/or the final product.

Solutions:

  • Strict Temperature Control: Ensure that the reaction temperature does not significantly exceed the optimal range.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation at high temperatures.

  • Purification: While challenging, purification of tarry products can sometimes be achieved through a combination of techniques such as trituration with a non-polar solvent to precipitate the desired product, followed by column chromatography.

Experimental Protocols

Protocol 1: Optimized Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol provides a general procedure for the Gould-Jacobs reaction with an emphasis on minimizing byproducts.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).

  • Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Remove the ethanol formed during the reaction under reduced pressure. The resulting product is the diethyl (anilinomethylene)malonate intermediate.

Step 2: Cyclization

  • To the flask containing the intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether (enough to ensure good stirring).

  • Heat the mixture to 240-250 °C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC for the disappearance of the intermediate (typically 15-30 minutes).

  • Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate.

  • Filter the solid product and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying quinoline-3-carboxylates.

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, DMF, acetic acid) at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

ParameterCondition ACondition BCondition C
Reaction Temperature 240 °C260 °C280 °C
Reaction Time 30 min20 min15 min
Yield of Desired Product 85%90%75%
% Unreacted Intermediate 5%<1%<1%
% Decarboxylated Byproduct <1%3%10%

Table 1: Effect of Temperature and Time on Product Distribution in a Typical Gould-Jacobs Reaction.

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification Aniline Aniline Condensation Condensation (100-110 °C) Aniline->Condensation DEEMM DEEMM DEEMM->Condensation Intermediate Diethyl (anilinomethylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (240-260 °C) Intermediate->Cyclization Product Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate Cyclization->Product Purification Recrystallization Product->Purification PureProduct Pure Product Purification->PureProduct

Caption: Workflow of the Gould-Jacobs reaction for quinoline-3-carboxylate synthesis.

Byproduct Formation Pathways

Byproduct_Formation Intermediate Diethyl (anilinomethylene)malonate DesiredProduct Desired Product (e.g., 7-substituted) Intermediate->DesiredProduct Desired Cyclization Regioisomer Regioisomeric Byproduct (e.g., 5-substituted) Intermediate->Regioisomer Alternative Cyclization (meta-substituted anilines) Decarboxylated Decarboxylated Byproduct DesiredProduct->Decarboxylated High Temperature Degradation Degradation Products DesiredProduct->Degradation Prolonged High Temp.

Caption: Common byproduct formation pathways in the Gould-Jacobs synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

  • Name-Reaction.com. (n.d.). Gould-Jacobs Reaction. [Link]

  • Muscia, G. C., et al. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 19(8), 12593-12603. [Link]

  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction. [Link] (A specific deep link is unavailable, but the document is widely accessible via search.)

  • Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. The Journal of Organic Chemistry, 85(23), 15287-15297. [Link]

  • Chem-Impex. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220876, Ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

  • Clough, M. T., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(47), 20480-20494. [Link]

  • Szymańska, E., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 569. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. [Link]

  • HBCSE. (n.d.). Recrystallization. [Link]

  • PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. [Link]

  • DrugFuture. (n.d.). CGS-9896. [Link]

  • Khan, I., et al. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 26(18), 6171-6174. [Link]

  • Al-Omary, F. A. M., et al. (2016). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Acta Pharmaceutica, 66(3), 283-306. [Link]

  • Beckwith, A. L. J., & Gara, W. B. (1975). Steric effects in cyclization reactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 795-798. [Link]

  • Montaudo, G., & Puglisi, C. (1988). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Journal of Polymer Science Part A: Polymer Chemistry, 26(10), 2775-2788. [Link]

  • AskIITians. (2014). Write reactions of the final alkylation product of aniline with excess of methyl iodide in the presence of sodium carbonate solution. [Link]

  • Filo. (2021). Write reactions of the final alkylation product of aniline with excess of methyl iodide in the presence of sodium carbonate solution. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1698-1709. [Link]

  • Mittal, M., et al. (2022). Structure of quinoline-3-carboxylate (1a–o) derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(5), 513-524. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2201-2211. [Link]

  • Shiau, L.-D., & Lin, Y.-C. (2017). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes, 5(4), 63. [Link]

  • Nozawa, T., et al. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules, 28(15), 5808. [Link]

Sources

Technical Support Center: Scalable Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development engaged in the scalable synthesis of this and related quinoline scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring robust and reproducible outcomes. Our focus is on practical, field-tested insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, with a focus on the widely used Friedländer and Combes syntheses.

Q1: What are the most common scalable methods for synthesizing this compound?

A1: For industrial-scale production, the most relevant methods are variations of the Friedländer annulation and the Combes synthesis due to their convergence and use of readily available starting materials.

  • Friedländer Annulation: This is a highly efficient method involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. For the target molecule, this typically involves the reaction of 2-aminoacetophenone with ethyl acetoacetate.[1] This reaction can be catalyzed by acids or bases and has been adapted for solvent-free and microwave-assisted conditions, which are advantageous for scalability.[1]

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][3][4][5][6] While versatile for 2,4-disubstituted quinolines, for the specific target ester, a modified approach is necessary as the direct Combes reaction typically uses a symmetrical diketone like acetylacetone.

Q2: What is the underlying mechanism of the Friedländer synthesis for this target molecule?

A2: The reaction proceeds through a sequence of condensation and cyclization steps. First, the 2-aminoacetophenone and ethyl acetoacetate undergo an initial aldol-type condensation, followed by the formation of a Schiff base (or enamine intermediate). This intermediate then undergoes an intramolecular cyclization, and a subsequent dehydration step yields the aromatic quinoline ring. The acid or base catalyst is crucial for promoting these condensation and dehydration steps.

Q3: Can microwave irradiation be effectively used for this synthesis?

A3: Absolutely. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of this compound.[1] The use of solid catalysts like Montmorillonite K-10 in dry media under microwave irradiation provides a green, efficient, and scalable approach.[1]

Troubleshooting Guide: Friedländer Synthesis

This guide provides solutions to common problems encountered during the Friedländer synthesis of this compound from 2-aminoacetophenone and ethyl acetoacetate.

Issue 1: Low Yield of the Final Product

Q: My Friedländer reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation & Solution
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present, consider extending the reaction time or increasing the temperature moderately. For microwave-assisted synthesis, increasing the irradiation power or time can be beneficial.[1]
Suboptimal Catalyst The choice and amount of catalyst are critical. If using a Lewis acid or Brønsted acid catalyst, ensure it is not deactivated by moisture. For solid-supported catalysts like Montmorillonite K-10, ensure the catalyst is properly activated and used in the recommended amount.[1] Experiment with different catalysts, such as p-toluenesulfonic acid or iodine, which have been shown to be effective.
Side Reactions Self-condensation of ethyl acetoacetate can occur, especially under harsh basic conditions. Consider using milder reaction conditions or a different catalyst system. The formation of tar-like substances can also sequester the product.
Product Degradation Prolonged exposure to high temperatures or strong acids can lead to the degradation of the product. Optimize the reaction time and temperature to find a balance between reaction completion and product stability.
Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can they be minimized?

A: The primary side reactions in the Friedländer synthesis involve self-condensation of the carbonyl compounds.

  • Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other byproducts. Using acidic catalysts or carefully controlling the stoichiometry and addition of a base can mitigate this.

  • Formation of Tar: This is often a result of polymerization of reactants or products under harsh conditions. To minimize tarring, use the mildest effective reaction temperature and avoid excessively strong acid catalysts.[7] A solvent-free approach with a solid catalyst can sometimes reduce charring.

Experimental Workflow: Microwave-Assisted Friedländer Synthesis

Below is a generalized workflow for the synthesis of this compound using a microwave-assisted approach, which has been shown to be efficient and scalable.[1]

Friedlander_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Mix 2-Aminoacetophenone, Ethyl Acetoacetate, and Montmorillonite K-10 microwave Irradiate in Microwave Reactor (e.g., 560 W, 5 min) reagents->microwave Place in Reactor cool Cool to Room Temperature microwave->cool extract Extract with Ethanol cool->extract recrystallize Recrystallize from Ethanol extract->recrystallize product Pure Ethyl 2,4-dimethyl- quinoline-3-carboxylate recrystallize->product

Caption: Microwave-assisted Friedländer synthesis workflow.

Troubleshooting Guide: Purification

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Product Streaking on Silica Gel Chromatography

Q: My product streaks significantly on the TLC plate and gives poor separation during column chromatography. How can I resolve this?

A: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking.[8]

  • Solution 1: Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃) or pyridine, into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[8]

  • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For certain quinoline derivatives, reversed-phase (C18) chromatography can also be an effective alternative.[8]

Issue 2: Product Decomposition on Silica Gel

Q: I suspect my product is decomposing during column chromatography on silica gel. What can I do to prevent this?

A: Some quinoline derivatives can be sensitive to the acidic nature of silica gel.

  • Solution 1: Deactivate the Silica Gel: As with streaking, pre-treating the silica gel with a basic solution or using an eluent containing a basic modifier like triethylamine can prevent decomposition.[8]

  • Solution 2: Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound is in contact with the stationary phase. A flash chromatography setup is ideal for this.

  • Solution 3: Work at Lower Temperatures: If feasible, running the column in a cold room can help to slow down the rate of decomposition.

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound under different catalytic systems.

Catalyst Reaction Conditions Time Yield (%) Reference
Montmorillonite K-10Microwave (560 W), Solvent-free5 minHigh (not specified)[1]
p-Toluenesulfonic acidReflux in water4 h75[9]
None (Thermal)High temperature, neatSeveral hoursModerate to lowTraditional Method

Note: Yields are highly dependent on the specific substrates and reaction scale.

Reaction Mechanism: Combes Synthesis

The Combes synthesis provides an alternative route to 2,4-dimethylquinolines. The general mechanism is outlined below.

Combes_Mechanism aniline Aniline enamine Enamine Intermediate aniline->enamine + β-Diketone - H₂O diketone β-Diketone diketone->enamine protonated_enamine Protonated Enamine enamine->protonated_enamine + H⁺ (Acid Catalyst) cyclized_intermediate Cyclized Intermediate protonated_enamine->cyclized_intermediate Intramolecular Electrophilic Attack dehydrated_intermediate Dehydrated Intermediate cyclized_intermediate->dehydrated_intermediate - H₂O quinoline 2,4-Disubstituted Quinoline dehydrated_intermediate->quinoline - H⁺

Caption: General mechanism of the Combes quinoline synthesis.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Jetir.Org. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Combes Quinoline Synthesis. Scribd. Available at: [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. National Institutes of Health. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Available at: [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. The Royal Society of Chemistry. Available at: [Link]

  • Combes quinoline synthesis. ResearchGate. Available at: [Link]

  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Available at: [Link]

  • (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

  • SOME NITRO DERIVATIVES OF 2,4- AND 2,6-DIMETHYLQUINOLINE. Journal of the American Chemical Society. Available at: [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Semantic Scholar. Available at: [Link]

  • New Scalable Synthetic Routes to ELQ-300 , ELQ-316 , and Other Antiparasitic Quinolones. ResearchGate. Available at: [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • 2,4-Dimethylquinoline (FDB004387). FooDB. Available at: [Link]

  • Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. Google Patents.
  • 2,4-Dimethylquinoline. PubChem. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of these vital heterocyclic compounds. Quinolines are a cornerstone in medicinal chemistry and materials science, making robust synthetic protocols essential for innovation.[1]

This guide offers actionable solutions, explains the chemical principles behind experimental choices, and provides detailed protocols to ensure the integrity and reproducibility of your work.

Section 1: Troubleshooting Common Issues in Quinoline Synthesis

This section addresses specific problems you may encounter in the lab, organized by the synthetic method.

The Skraup Synthesis & Doebner-von Miller Reaction

These classic methods are powerful but can be challenging due to harsh reaction conditions.

Q1: My Skraup/Doebner-von Miller reaction is extremely vigorous and difficult to control, leading to significant tar formation. How can I moderate it?

A1: This is a well-documented issue arising from the highly exothermic nature of the reaction.[2][3] The acidic and oxidizing conditions can cause polymerization of reactants and intermediates.[3][4]

Core Causality: The reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyls (Doebner-von Miller) is catalyzed by strong acids like concentrated sulfuric acid, often with an oxidizing agent like nitrobenzene.[5][6][7] This combination generates a significant amount of heat, which, if uncontrolled, accelerates side reactions.

Solutions:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is a commonly used agent to make the reaction less violent.[2][3][8] Boric acid can also be effective.[3]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., an ice bath) and vigorous stirring to dissipate heat.[2][3] For the Doebner-von Miller reaction, slow addition of the α,β-unsaturated carbonyl compound to the heated acidic aniline solution can minimize polymerization.[4][9]

  • Biphasic Solvent System: For the Doebner-von Miller synthesis, using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization in the aqueous phase.[3][4]

Q2: The yield of my Doebner-von Miller reaction is low, and I suspect incomplete oxidation of the dihydroquinoline intermediate. How can I address this?

A2: The final step of this synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4] If the oxidizing agent is insufficient or inefficient, you will isolate partially hydrogenated byproducts.

Solutions:

  • Choice of Oxidizing Agent: While nitrobenzene is traditional, other oxidizing agents like arsenic acid can be used and may result in a less violent reaction.[7][10] In some variations, air (oxygen) can serve as the oxidant.[11]

  • Reaction Conditions: Ensure the reaction is heated for a sufficient duration after the initial exothermic phase to drive the oxidation to completion.[2]

  • Post-Reaction Oxidation: If you have already isolated a mixture containing the dihydroquinoline, you may be able to oxidize it in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

The Friedländer Synthesis

This versatile method condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][12][13][14]

Q3: My Friedländer synthesis is producing a mixture of regioisomers when using an unsymmetrical ketone. How can I improve regioselectivity?

A3: This is a common challenge arising from the two possible sites for the initial condensation.[2][15]

Core Causality: An unsymmetrical ketone (e.g., 2-butanone) presents two different α-methylene groups that can react with the 2-aminoaryl carbonyl, leading to two different cyclization pathways.

Solutions:

  • Catalyst Selection: The choice of catalyst is critical. Specific amine catalysts or the use of ionic liquids as solvents can significantly influence which regioisomer is favored.[15][16]

  • Substrate Modification: Introducing steric bulk on one side of the ketone can physically block one reaction site, favoring the other.[15] Alternatively, installing a directing group, such as a phosphoryl group on one of the α-carbons, can control the cyclization.[15][16]

  • Reaction Condition Optimization: Systematically varying the solvent, temperature, and reaction time can help optimize for the desired isomer.[2]

Q4: I am observing low yields and significant aldol condensation side products in my Friedländer synthesis. What can I do?

A4: Self-condensation of the ketone or aldehyde reactant is a major competing pathway, especially under strong acid or base catalysis at high temperatures.[14][17]

Solutions:

  • Switch to Milder Catalysts: Harsh conditions promote side reactions. Milder Lewis acids (e.g., ZnCl₂, Zr(OTf)₄) or solid acid catalysts like zeolites can improve yields by allowing the reaction to proceed under less forcing conditions.[8][17] Iodine has also been shown to be a highly efficient catalyst for this reaction.[18]

  • Optimize Temperature: The reaction is often sensitive to temperature.[14] Find the lowest effective temperature that allows the reaction to proceed at a reasonable rate without promoting significant side product formation.

  • Microwave Irradiation: Using microwave-assisted synthesis can dramatically reduce reaction times (from days to minutes) and improve yields, often using acetic acid as both the solvent and catalyst.[19]

The Combes Synthesis

This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to form 2,4-disubstituted quinolines.[5][8][20]

Q5: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control this?

A5: Similar to the Friedländer synthesis, the regioselectivity in the Combes reaction is governed by both steric and electronic effects.[20]

Core Causality: The initial condensation can occur at either of the two carbonyl groups of the β-diketone. The subsequent rate-determining cyclization step is an electrophilic aromatic annulation, and its preferred position is influenced by substituents on both the aniline and the diketone.[20]

Solutions:

  • Substituent Effects:

    • On the Diketone: Increasing the steric bulk of one of the R groups on the diketone will favor cyclization at the less sterically hindered position.[3]

    • On the Aniline: Electron-donating groups on the aniline can influence the nucleophilicity of the ortho positions, directing cyclization.[3] Sloop's study on trifluoromethylquinolines found that methoxy-substituted anilines favored the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines yielded the 4-CF₃ regioisomer as the major product.[20]

  • Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid - PPA) can alter the ratio of regioisomers formed.[3]

Table 1: Troubleshooting Summary for Common Quinoline Syntheses

SynthesisCommon ProblemKey CauseRecommended Solution(s)
Skraup / Doebner-von Miller Violent reaction, tar formationHighly exothermic, acid-catalyzed polymerizationUse a moderator (FeSO₄), control reagent addition, use a biphasic solvent system.[2][3][4]
Friedländer Low yield, aldol side productsHarsh conditions, self-condensation of ketoneUse milder catalysts (e.g., Iodine, Lewis acids), optimize temperature, consider microwave synthesis.[17][18][19]
Friedländer & Combes Mixture of regioisomersUse of unsymmetrical ketone/diketoneModify substrate (steric bulk), select specific catalysts, optimize reaction conditions.[2][3][15][20]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the mechanistic difference between the Skraup and Doebner-von Miller reactions?

A: They are mechanistically very similar and often grouped together.[21][22] The primary difference is the source of the α,β-unsaturated carbonyl compound.

  • In the Skraup synthesis , glycerol is dehydrated in situ by concentrated sulfuric acid to form acrolein.[5][6][10]

  • In the Doebner-von Miller reaction , a pre-formed α,β-unsaturated aldehyde or ketone is used as a starting material.[22] The subsequent steps involving conjugate addition of the aniline, cyclization, dehydration, and oxidation are believed to follow a similar complex fragmentation-recombination pathway.[21][23]

Q: How do I choose between an acid or base catalyst for the Friedländer synthesis?

A: The choice depends on the specific substrates. Both acid (e.g., p-TsOH, H₂SO₄, Lewis acids) and base (e.g., KOH, NaOH, piperidine) catalysis are effective.[8][12][24] Acid catalysis protonates the carbonyl group, making it more electrophilic for the initial aldol-type reaction. Base catalysis generates an enolate from the methylene component, which then acts as the nucleophile. A good starting point is to review literature precedents for similar substrates. Milder catalysts are often preferred to minimize side reactions.[17]

Q: Are there more environmentally friendly ("green") approaches to quinoline synthesis?

A: Yes, significant research has focused on developing greener methods. Key strategies include:

  • Catalyst Choice: Using heterogeneous catalysts that can be easily recovered and recycled.[8] Formic acid has also been explored as a renewable and biodegradable catalyst.[25]

  • Solvent-Free Conditions: Many modern protocols, particularly those using microwave irradiation or specific solid catalysts, can be performed without a solvent, reducing waste.[16][18]

  • Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can dramatically reduce reaction times and energy consumption.[19][26]

Q: How do I effectively purify my crude quinoline product, especially if it's a tarry residue?

A: Purification can be challenging.

  • Initial Workup: For reactions run in strong acid (like Skraup), the first step is to carefully pour the cooled reaction mixture into a large volume of water or onto crushed ice, followed by neutralization with a base (e.g., NaOH, ammonia).[2][3] This will precipitate the crude product.

  • Steam Distillation: For volatile quinolines, steam distillation is a very effective method to separate the product from non-volatile tars and inorganic salts.[2][9]

  • Extraction: After neutralization or steam distillation, the quinoline can be extracted into an organic solvent like dichloromethane or diethyl ether.[2]

  • Chromatography: Column chromatography on silica gel is a standard method for purifying less volatile or solid quinoline derivatives.[27]

  • Crystallization: Formation of a salt, such as a picrate or hydrochloride, can be used for purification through recrystallization, followed by liberation of the free base.[28]

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Skraup Synthesis of Quinoline

This protocol describes the classic synthesis of the parent quinoline.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate in a fume hood.

  • Slowly and with efficient cooling (ice bath), add concentrated sulfuric acid in portions while stirring.

  • Gently heat the mixture. The reaction is highly exothermic and may begin to boil without external heating. Be prepared to cool the flask if the reaction becomes too vigorous.[2][7]

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[2]

  • After cooling, carefully pour the reaction mixture into a large volume of water and neutralize with a concentrated base solution (e.g., sodium hydroxide).

  • Isolate the quinoline via steam distillation, followed by extraction of the distillate with an organic solvent (e.g., diethyl ether).[2]

  • Dry the organic extracts over anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude quinoline by vacuum distillation.[2]

Protocol 2: Iodine-Catalyzed Friedländer Synthesis

This protocol uses a milder catalyst to reduce side reactions.[18]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (I₂) (0.1 mmol, 10 mol%)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

Procedure:

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add the molecular iodine.

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14][29]

Visualization of Workflows
Troubleshooting Low Yield in Quinoline Synthesis

G start Low Yield or No Product Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity (e.g., use fresh catalyst) check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Impure Reagents Found optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK check_catalyst->success Inactive Catalyst Replaced optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) optimize_temp->optimize_time Temp OK optimize_temp->success Optimal Temp Found change_catalyst Screen Alternative Catalysts (Lewis vs. Brønsted, Heterogeneous) optimize_time->change_catalyst Still low yield optimize_time->success Optimal Time Found change_solvent Screen Solvents change_catalyst->change_solvent change_solvent->success

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

General Mechanism of Friedländer Synthesis

G cluster_reactants Reactants cluster_pathway Reaction Pathway R1 2-Aminoaryl Aldehyde/Ketone step1 Aldol Condensation or Schiff Base Formation R1->step1 R2 α-Methylene Carbonyl R2->step1 step2 Intramolecular Cyclization (Dehydration) step1->step2 product Substituted Quinoline step2->product

Caption: Simplified mechanism for the Friedländer quinoline synthesis.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Technical Support Center: Synthesis of Substituted Quinolines. (2025). BenchChem.
  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Skraup's Synthesis. (2012, November 3). Vive Chemistry. Retrieved January 15, 2026, from [Link]

  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (2025). BenchChem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives. (2025). BenchChem.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved January 15, 2026, from [Link]

  • Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. (2025). BenchChem.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025, January 18). PubMed. Retrieved January 15, 2026, from [Link]

  • Potter, G. T., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. Retrieved January 15, 2026, from [Link]

  • optimizing reaction conditions for quinolinone synthesis. (n.d.). BenchChem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). BenchChem.
  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 15, 2026, from [Link]

  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. (2025). BenchChem.
  • byproduct formation in the Doebner-von Miller reaction. (2025). BenchChem.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved January 15, 2026, from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.).
  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to Ethyl 2,4-dimethylquinoline-3-carboxylate and Other Quinoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth technical comparison of Ethyl 2,4-dimethylquinoline-3-carboxylate with other key quinoline derivatives, offering insights into their synthesis, biological performance, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the exploration of novel therapeutics.

Introduction to the Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic heterocyclic aromatic compound, is a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a microwave-assisted one-pot reaction. This method offers high yields and shorter reaction times compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 2-Aminoacetophenone

  • Ethyl acetoacetate

  • Heterogeneous catalyst (e.g., Montmorillonite K-10)

  • Erlenmeyer flask (100 ml)

  • Domestic microwave oven (2450 MHz)

Procedure:

  • In a 100 ml Erlenmeyer flask, combine 2-Aminoacetophenone (1 mmol), ethyl acetoacetate (1 mmol), and the catalyst (1 g).

  • Irradiate the mixture in an unmodified domestic microwave oven at 70% power level (560 W) for 5 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an acetone-benzene (1:3 or 1:2) solvent system.

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

This environmentally benign approach in dry media provides a straightforward route to obtaining this compound for further biological evaluation.

Comparative Biological Activity: A Multifaceted Evaluation

This section provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of this compound and other notable quinoline derivatives. The data presented is collated from various studies, and it is important to consider that experimental conditions may have varied.

Anticancer Activity

The quinoline scaffold is a prominent feature in many anticancer agents.[2] Derivatives of quinoline-3-carboxylate, in particular, have shown promising antiproliferative activity against various cancer cell lines.[3]

Data Summary: Anticancer Activity of Quinoline Derivatives (IC50 in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxylate Compound 4kK562 (Leukemia)0.28[3]
Quinoline-3-carboxylate Compound 4mK562 (Leukemia)0.28[3]
Quinoline-3-carboxylate Compound 4mMCF-7 (Breast)0.33[3]
Quinoline-3-carboxylate Compound 4nMCF-7 (Breast)0.33[3]
2,4-Disubstituted Quinoline Diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylateA549 (Lung)2.38[4]
2,4-Disubstituted Quinoline Diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylateHT29 (Colon)4.52[4]
2,4-Disubstituted Quinoline Diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylateT24 (Bladder)9.86[4]

While direct comparative data for this compound is limited in the reviewed literature, the potent activity of other quinoline-3-carboxylate and 2,4-disubstituted derivatives suggests that this compound warrants further investigation as a potential anticancer agent. The presence of methyl groups at the 2 and 4 positions may influence its cytotoxic profile.

Mechanism of Action: A Simplified Overview of Apoptosis Induction

Many quinoline-based anticancer agents exert their effects by inducing apoptosis (programmed cell death). The intrinsic apoptosis pathway is a key mechanism targeted by these compounds.

cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Quinoline Quinoline Derivative (e.g., this compound) Quinoline->Bcl2 Inhibits Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[1] The antibacterial and antifungal potential of various quinoline structures continues to be an active area of research.

Data Summary: Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Amino-substituted 3-quinolinecarboxylic acid AmifloxacinEscherichia coli0.25[5]
Facilely Accessible Quinoline Compound 6MRSA1.5[6]
Facilely Accessible Quinoline Compound 6MRSE6.0[6]
Facilely Accessible Quinoline Compound 6VRE3.0[6]
Facilely Accessible Quinoline Compound 6C. difficile1.0[6]

The antimicrobial activity of this compound has not been extensively reported in comparative studies. However, the broad-spectrum activity of other quinoline derivatives, particularly against resistant strains like MRSA and VRE, underscores the potential of this chemical class. The specific substitution pattern of this compound may confer unique antimicrobial properties that merit further investigation.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair.

Quinoline Quinoline Derivative DNA_gyrase DNA Gyrase Quinoline->DNA_gyrase Inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibits Supercoiling DNA Supercoiling DNA_gyrase->Supercoiling Prevents Relaxation Decatenation Chromosome Decatenation Topo_IV->Decatenation Prevents Replication DNA Replication Supercoiling->Replication Inhibited Cell_Death Bacterial Cell Death Replication->Cell_Death Decatenation->Replication Inhibited

Caption: Inhibition of bacterial DNA synthesis by quinoline derivatives.

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[7] Certain quinoline-carboxylic acids have demonstrated significant anti-inflammatory effects in cellular models.[7]

Data Summary: Anti-inflammatory Activity of Quinoline Derivatives

Compound ClassAssayResultReference
Quinoline-4-carboxylic acid LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[7]
Quinoline-3-carboxylic acid LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[7]

Detailed Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Protocol for MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (e.g., this compound and other quinoline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol for Broth Microdilution Assay (Antimicrobial MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potential across various therapeutic areas. While direct comparative data for this specific molecule is still emerging, the existing body of research on quinoline-3-carboxylates and 2,4-disubstituted quinolines provides a strong rationale for its further investigation.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound with other lead quinoline derivatives under standardized assay conditions.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound.

  • In Vivo Efficacy: Evaluation of its therapeutic potential in relevant animal models of cancer, infectious diseases, and inflammation.

This guide serves as a foundational resource to stimulate and inform these future research endeavors, ultimately contributing to the development of novel and effective quinoline-based therapies.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Wentland MP, Bailey DM, Cornett JB, Dobson RA, Powles RG, Wagner RB. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. J Med Chem. 1984 Sep;27(9):1103-8. [Link]

  • In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition). ResearchGate. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. [Link]

  • A highly efficient synthesis of trisubstituted quinolines using sodium hydrogensulfate on silica gel as a reusable catalyst. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health. [Link]

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  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. PubMed. [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Royal Society of Chemistry. [Link]

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A Comparative Analysis of the Biological Activity of Quinoline-3-Carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Among its many derivatives, quinoline-3-carboxylates have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[2][3] This guide provides a comparative study of the biological activities of various quinoline-3-carboxylate derivatives, offering in-depth analysis of experimental data, detailed protocols, and insights into their mechanisms of action to aid researchers in drug discovery and development.

The Versatility of the Quinoline-3-Carboxylate Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a rigid, planar structure ideal for interacting with biological macromolecules.[4] The carboxylate group at the 3-position, along with the potential for diverse substitutions at other positions, allows for fine-tuning of the molecule's physicochemical properties and biological targets. This structural versatility is a key reason for the wide range of observed biological activities.[5]

Comparative Analysis of Biological Activities

The biological evaluation of quinoline-3-carboxylate derivatives has revealed their potential in several therapeutic areas. Here, we compare their performance based on published experimental data.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of quinoline-3-carboxylate derivatives against various cancer cell lines. These compounds often exhibit potent cytotoxic activity, with some showing greater efficacy than standard anticancer drugs.[2]

A study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives demonstrated their selective cytotoxicity towards cancer cells over non-cancerous cells.[6] This selectivity is a critical aspect of chemotherapy, aiming to minimize side effects. The researchers hypothesized that the change in the pKa value of the compounds, achieved by hydrolyzing the ester group to a carboxylic acid, enhances their accumulation in the acidic tumor microenvironment.[6]

Table 1: Comparative Anticancer Activity of Quinoline-3-Carboxylate Derivatives

CompoundCell LineIC50 (µM)Reference
4m MCF-7 (Breast Cancer)0.33[2]
4n MCF-7 (Breast Cancer)0.33[2]
4k K562 (Leukemia)0.28[2]
4m K562 (Leukemia)0.28[2]
2f MCF-7 / K562More selective and potent[6]
2l MCF-7 / K562More selective and potent[6]
11 MCF-7 (Breast Cancer)29.8[7]
12 MCF-7 (Breast Cancer)39.0[7]
13 MCF-7 (Breast Cancer)40.0[7]
14 MCF-7 (Breast Cancer)40.4[7]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The mechanism of action for the anticancer activity of these derivatives often involves the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can up-regulate intrinsic apoptosis pathways.[1][2]

Experimental Workflow: Evaluation of Anticancer Activity

The following diagram outlines a typical workflow for assessing the in vitro anticancer activity of novel quinoline-3-carboxylate derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Quinoline-3-carboxylate Derivatives characterization Structural Characterization (NMR, Mass, IR, HPLC) synthesis->characterization cell_culture Culturing of Cancer (e.g., MCF-7, K562) and Non-cancerous Cell Lines characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) mtt_assay->apoptosis_assay data_analysis Data Analysis and IC50 Determination apoptosis_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study

Caption: A generalized workflow for the synthesis, in vitro evaluation, and analysis of anticancer quinoline-3-carboxylate derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, and quinoline-3-carboxylates are no exception.[5][8] They have been investigated for their activity against a range of Gram-positive and Gram-negative bacteria.[9]

For instance, a series of 2-chloroquinoline-3-carboxamide derivatives showed weak to moderate activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Another study on novel quinoline derivatives demonstrated potent activity against various bacterial strains, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125 µg/mL.[9]

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
5b MRSA3.79 mM (converted)
5d S. aureus ATCC 259233.77 mM (converted)
5f S. aureus ATCC 259231.79 mM (converted)
5d Various G+ and G- strains0.125 - 8[9]
63b, 63f, 63h, 63i, 63l E. coli100[8]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The mechanism of antibacterial action can vary. Some quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] Molecular docking studies can help elucidate these potential interactions.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Compound Dilutions:

    • A stock solution of the quinoline-3-carboxylate derivative is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity

Recent studies have highlighted the potential of quinoline-3-carboxylate derivatives as antiviral agents, particularly against SARS-CoV-2.[3][10] In one study, a series of these compounds were evaluated for their in vitro activity against a SARS-CoV-2 isolate.[3] The most active compounds were found to exhibit strong binding affinity to the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14), as suggested by in silico molecular docking and dynamics studies.[3][10]

Table 3: Comparative Antiviral Activity of Quinoline-3-carboxylate Derivatives against SARS-CoV-2

CompoundTargetBinding Affinity/ActivityReference
1j NSP5, NSP14Stronger binding affinity[3][10]
1o NSP5, NSP14Stronger binding affinity[3][10]

The mechanism of antiviral action for these compounds appears to be the inhibition of key viral enzymes necessary for replication. This targeted approach is a promising strategy for the development of new antiviral drugs.

Signaling Pathway: Proposed Mechanism of Anticancer Activity

The diagram below illustrates the proposed mechanism of action for the anticancer activity of certain quinoline-3-carboxylate derivatives, which involves the upregulation of the intrinsic apoptosis pathway.

apoptosis_pathway Q3C Quinoline-3-carboxylate Derivative Bax Bax/Bak Activation Q3C->Bax Upregulates Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito Acts on Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by certain quinoline-3-carboxylate derivatives in cancer cells.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of quinoline-3-carboxylate derivatives as a versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer, bacteria, and viruses warrants further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To systematically explore how different substituents on the quinoline ring influence biological activity and selectivity.

  • Mechanism of Action studies: To further elucidate the molecular targets and signaling pathways involved in their therapeutic effects.

  • In vivo studies: To evaluate the efficacy and safety of the most promising lead compounds in animal models.

  • ADMET profiling: To assess the absorption, distribution, metabolism, excretion, and toxicity properties of these derivatives, which is crucial for their development as clinical drug candidates.[1]

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of quinoline-3-carboxylate-based drugs.

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science Publishers. [Link]

  • Naidoo, A., et al. (2021). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

  • El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]

  • Mittal, R. K., et al. (2024). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651–2665. [Link]

  • Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. ResearchGate. [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Al-Obaid, A. M., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3436–S3464. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Singh, A., et al. (2023). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure, 1271, 134053. [Link]

  • De Wilde, A. H., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research, 191, 105091. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(30), 27038–27047. [Link]

  • Balaji, K., et al. (2017). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. [Link]

  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23831–23854. [Link]

  • Melaku, Y., & Singh, P. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(4), 11449–11460. [Link]

  • Fu, H.-G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 554. [Link]

  • Mosaffa, F., et al. (2022). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 17(1), 58–71. [Link]

  • Al-Zoubi, R. M., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Results in Chemistry, 5, 100840. [Link]

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A Comparative Guide to the Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate: A Modern Methodological Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a cornerstone of heterocyclic chemistry, underpinning a vast array of therapeutic agents. The specific derivative, Ethyl 2,4-dimethylquinoline-3-carboxylate, is a valuable building block for the synthesis of more complex molecules with potential biological activity. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance. This guide provides an in-depth validation of a modern, microwave-assisted synthesis of this compound and objectively compares it to the classical Friedländer annulation, offering a comprehensive analysis to inform methodological choices in the laboratory.

The Significance of the Quinoline Core

Quinoline and its derivatives are prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline ring system dictates its pharmacological profile, making the development of regioselective and efficient synthetic routes a continuous area of research. The 2,4-dimethylquinoline-3-carboxylate structure, in particular, offers multiple points for further functionalization, rendering it a versatile intermediate in drug discovery pipelines.

Modern Approach: Microwave-Assisted Friedländer Synthesis

A contemporary and highly efficient method for the synthesis of this compound is a one-pot, microwave-assisted variation of the Friedländer annulation.[1] This approach involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a heterogeneous catalyst under microwave irradiation. The significant advantage of this method lies in its dramatically reduced reaction times and often improved yields compared to conventional heating methods.[1]

The causality behind the choice of microwave irradiation stems from its mechanism of heating. Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates and, in some cases, alter reaction pathways to favor the desired product, minimizing the formation of byproducts. The use of a solid, recyclable catalyst aligns with the principles of green chemistry, simplifying product purification and reducing waste.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 2-Aminoacetophenone

  • Ethyl acetoacetate

  • Heterogeneous catalyst (e.g., Montmorillonite K-10, Ytterbium(III) triflate)

  • Ethanol (for recrystallization)

  • Unmodified domestic microwave oven (2450 MHz)

  • Erlenmeyer flask (100 ml)

Procedure:

  • In a 100 ml Erlenmeyer flask, combine 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1 mmol), and the chosen heterogeneous catalyst (1g).[1]

  • Place the flask in the microwave oven and irradiate for 5 minutes at a power level of 560 W.[1]

  • After irradiation, allow the flask to cool to room temperature.

  • Extract the crude product from the solid catalyst using a suitable solvent.

  • Recrystallize the crude product from ethanol to yield pure this compound.[1]

Data Presentation: Catalyst Performance in Microwave Synthesis

The choice of catalyst significantly impacts the yield of the reaction. The following table summarizes the performance of various heterogeneous catalysts in the microwave-assisted synthesis of this compound.[1]

CatalystReaction Time (minutes)Yield (%)
Montmorillonite K-10592
Montmorillonite KSF590
Ytterbium(III) triflate (Yb(OTf)₃)588
Scandium(III) triflate (Sc(OTf)₃)586
Dysprosium(III) triflate (Dy(OTf)₃)585
Gadolinium(III) triflate (Gd(OTf)₃)584
Indium(III) chloride (InCl₃)583
Yttrium(III) triflate (Y(OTf)₃)582
Bismuth(III) triflate (Bi(OTf)₃)581
Silica gel589
Anhydrous MgSO₄588
Anhydrous Na₂SO₄587

Data sourced from a study on the microwave-assisted synthesis of this compound.[1]

Experimental Workflow: Microwave-Assisted Synthesis

cluster_prep Reactant Preparation reactant1 2-Aminoacetophenone mix Mix Reactants and Catalyst in Erlenmeyer Flask reactant1->mix reactant2 Ethyl Acetoacetate reactant2->mix catalyst Heterogeneous Catalyst catalyst->mix microwave Microwave Irradiation (560W, 5 min) mix->microwave cool Cool to Room Temperature microwave->cool extract Product Extraction cool->extract recrystallize Recrystallization from Ethanol extract->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the microwave-assisted synthesis.

Classical Alternative: The Friedländer Annulation

The Friedländer synthesis, first reported in 1882, is a classic and versatile method for preparing quinolines.[2][3] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[2][3] For the synthesis of this compound, the reactants would be 2-aminoacetophenone and ethyl acetoacetate, the same starting materials as in the modern microwave-assisted method.

The key difference lies in the reaction conditions. The classical Friedländer synthesis typically requires prolonged heating under reflux in a suitable solvent, often with a strong acid or base catalyst.[3] This conventional heating method is less energy-efficient and can lead to longer reaction times and potentially lower yields due to the thermal degradation of reactants or products.

Reaction Mechanism: Friedländer Annulation

The mechanism of the Friedländer synthesis is believed to proceed through an initial aldol condensation between the enolate of the β-ketoester and the carbonyl group of the 2-aminoaryl ketone. This is followed by cyclization and dehydration to form the quinoline ring. The acid or base catalyst plays a crucial role in promoting both the aldol condensation and the subsequent cyclization-dehydration steps.

cluster_reactants Starting Materials amino_ketone 2-Aminoacetophenone aldol Aldol Condensation amino_ketone->aldol ketoester Ethyl Acetoacetate ketoester->aldol cyclization Intramolecular Cyclization aldol->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Mechanism of the Friedländer Annulation.

General Protocol: Classical Friedländer Synthesis

Materials:

  • 2-Aminoacetophenone

  • Ethyl acetoacetate

  • Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve 2-aminoacetophenone and ethyl acetoacetate in a suitable solvent in a round-bottom flask.

  • Add the acid or base catalyst to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis: Microwave-Assisted vs. Classical Synthesis

ParameterMicrowave-Assisted SynthesisClassical Friedländer Synthesis
Reaction Time 5 minutes[1]Several hours
Energy Input Localized and efficient heatingBulk heating, less efficient
Typical Yield 81-92% (catalyst dependent)[1]Moderate to good, but often lower than microwave-assisted methods
Solvent Usage Dry media (solvent-free)[1]Requires a solvent for reflux
Catalyst Heterogeneous, often recyclable[1]Homogeneous acid or base, requires neutralization and removal
Work-up Simple extraction and recrystallization[1]Often requires extraction, neutralization, and column chromatography
Environmental Impact Greener due to reduced time, energy, and solvent useLess environmentally friendly

Conclusion and Recommendations

The validation of the microwave-assisted synthesis of this compound demonstrates a significant advancement over classical methods like the Friedländer annulation. The dramatic reduction in reaction time from hours to minutes, coupled with high yields and the use of solvent-free conditions with recyclable catalysts, makes the microwave-assisted approach a superior choice for both research and process development.

For laboratories equipped with microwave reactors, this modern method offers a more sustainable and efficient route to this valuable quinoline derivative. While the classical Friedländer synthesis remains a viable option, particularly for its historical significance and the accessibility of its required equipment, the benefits of the microwave-assisted protocol in terms of speed, yield, and environmental impact are compelling. Researchers and drug development professionals are encouraged to consider the adoption of such modern synthetic technologies to accelerate their discovery and development efforts.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Available at: [Link]

  • Anonymous. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Journal of Emerging Technologies and Innovative Research (JETIR), 3(12), 213-216. Available at: [Link]

  • Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1382. Available at: [Link]

  • Patel, H. U., & Gediya, P. A. (2014). Comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1H)-one by various conventional and microwave methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. Available at: [Link]

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  • Tummatorn, J., & Thongsornkleeb, C. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino [4+1] cycloaddition/aza-Wittig/electrocyclization reaction. Organic & Biomolecular Chemistry, 11(36), 6103-6109. Available at: [Link]

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A Comparative Analysis of the Biological Efficacy of Ethyl 2,4-dimethylquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide focuses on the derivatives of a specific, promising starting block: Ethyl 2,4-dimethylquinoline-3-carboxylate. We will delve into a comparative analysis of their biological efficacy, with a primary focus on their demonstrated antitumor properties and a comparative look at their potential in antimicrobial and anti-inflammatory applications based on evidence from structurally related compounds.

The this compound Scaffold: A Platform for Therapeutic Innovation

The this compound core provides a versatile platform for medicinal chemists. The methyl groups at the C2 and C4 positions are amenable to various chemical modifications, allowing for the synthesis of a diverse library of derivatives. The ester group at the C3 position also offers a handle for further structural alterations, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The strategic modification of this core structure has led to the discovery of compounds with potent biological activities, particularly in the realm of oncology.

Comparative Antitumor Efficacy

Recent research has successfully leveraged the this compound scaffold to synthesize a novel class of 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives with significant antitumor activity.[3][4] These derivatives were evaluated for their ability to inhibit the growth of several human cancer cell lines, and the results were compared with the standard chemotherapeutic agent, cisplatin.

Experimental Data Summary

The antitumor activity of the synthesized 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives was assessed using the MTT assay against three human cancer cell lines: A549 (lung carcinoma), HT29 (colon adenocarcinoma), and T24 (bladder carcinoma).[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined.

CompoundSubstituent on Styryl MoietyIC50 (µM) vs. A549IC50 (µM) vs. HT29IC50 (µM) vs. T24
3h 4-Methoxy1.531.50> 20
3k 3,4-Dimethoxy1.380.77> 20
3t Ferrocenyl2.360.97> 20
Cisplatin -12.115.88.7

Data sourced from Gao et al., 2018.[3][4]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key structure-activity relationships:

  • Superior Potency over Cisplatin: Notably, compounds 3h , 3k , and 3t exhibited significantly lower IC50 values against A549 and HT29 cell lines compared to cisplatin, indicating a much higher potency in inhibiting the growth of these cancer cells.[3][4]

  • Influence of Substituents: The nature of the substituent on the styryl moiety plays a crucial role in determining the antitumor activity. The presence of methoxy groups, particularly the 3,4-dimethoxy substitution in compound 3k , resulted in the most potent activity against the HT29 cell line (IC50 = 0.77 µM).[3]

  • Organometallic Moiety: The incorporation of a ferrocenyl group in compound 3t also conferred significant antitumor activity, highlighting the potential of introducing organometallic fragments to enhance efficacy.[3]

  • Cell Line Specificity: The tested compounds demonstrated a degree of selectivity, with potent activity against lung and colon cancer cell lines but weaker activity against the bladder cancer cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

The causality behind choosing the MTT assay lies in its reliability and high-throughput nature for assessing cell viability. It is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of their viability.

Workflow Diagram:

MTT_Assay cluster_workflow MTT Assay Workflow start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (A549, HT29, T24) are seeded in 96-well plates at a specific density and allowed to adhere overnight. This ensures a uniform starting cell population for the assay.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A negative control (vehicle-treated cells) and a positive control (e.g., cisplatin) are included.

  • Incubation: The plates are incubated for a period of 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value for each compound is calculated.

Comparative Antimicrobial and Anti-inflammatory Potential: An Extrapolative Analysis

While direct studies on the antimicrobial and anti-inflammatory activities of this compound derivatives are not extensively available in the reviewed literature, the broader class of quinoline-3-carboxylate derivatives has shown promise in these areas.[5][6] This allows for a comparative discussion based on structural similarities.

Antimicrobial Activity

Quinolone antibiotics, which share the core quinoline structure, are well-established antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. It is plausible that derivatives of this compound could exhibit similar activities.

Comparison with Alternatives:

  • Fluoroquinolones (e.g., Ciprofloxacin): These are potent, broad-spectrum antibiotics. Any novel quinoline derivative would need to demonstrate comparable or superior activity, particularly against resistant strains, or a better safety profile.

  • Other Quinolone Derivatives: Studies on other substituted ethyl quinoline-4-yl-propanoates have shown antimicrobial effects against a panel of microorganisms.[5] The efficacy of this compound derivatives would need to be benchmarked against these and other emerging quinoline-based antimicrobial agents.

Experimental Protocol: Agar Well Diffusion Method

This is a standard preliminary screening method to assess the antimicrobial activity of a compound.

Workflow Diagram:

Agar_Well_Diffusion cluster_workflow Agar Well Diffusion Workflow start Prepare a lawn of bacteria on an agar plate create_wells Create wells in the agar start->create_wells add_compounds Add test compounds and controls to the wells create_wells->add_compounds incubation Incubate the plate add_compounds->incubation measure_zones Measure the diameter of the inhibition zones incubation->measure_zones

Caption: Workflow of the agar well diffusion method for antimicrobial screening.

Anti-inflammatory Activity

Certain quinoline carboxylic acid derivatives have been reported to possess anti-inflammatory properties.[6] The potential mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Comparison with Alternatives:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Diclofenac): These are the standard of care for many inflammatory conditions. New quinoline derivatives would need to show comparable or better efficacy, ideally with fewer gastrointestinal side effects.

  • Other Anti-inflammatory Quinolines: The anti-inflammatory potential of this compound derivatives would be compared against other quinoline-based compounds that have demonstrated anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Workflow Diagram:

Paw_Edema_Assay cluster_workflow Carrageenan-Induced Paw Edema Workflow start Administer test compound or vehicle to rodents induce_edema Inject carrageenan into the paw start->induce_edema measure_volume Measure paw volume at different time points induce_edema->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

Conclusion and Future Directions

Derivatives of this compound have demonstrated significant promise as antitumor agents, with some compounds showing superior potency to the clinically used drug cisplatin against specific cancer cell lines.[3][4] The structure-activity relationship studies provide a clear rationale for the future design of even more potent and selective anticancer drugs based on this scaffold.

While direct evidence for the antimicrobial and anti-inflammatory activities of these specific derivatives is limited, the broader family of quinoline carboxylates suggests that these are promising avenues for further investigation. Future research should focus on synthesizing and screening a wider range of derivatives of this compound for these biological activities. Mechanistic studies to elucidate the specific molecular targets of the most potent compounds are also crucial for their further development as therapeutic agents.

References

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  • Zhang, H., Wang, J., Li, C., Zhao, D., Liang, T., & Li, Y. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC advances, 14(1), 1-8. [Link]

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A Comparative Guide to the In Vitro Anticancer Efficacy of Novel Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

For decades, the quinoline ring system, a bicyclic aromatic heterocycle, has been a cornerstone in the development of therapeutic agents, owing to its versatile pharmacological profile.[1][2] This scaffold is not only present in naturally occurring alkaloids with potent biological activity, such as quinine, but has also been synthetically elaborated to produce a multitude of approved drugs.[1] In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of research, demonstrating significant anticancer activity through diverse mechanisms of action.[3][4][5] These mechanisms include, but are not limited to, the inhibition of crucial cellular processes such as cell cycle progression, angiogenesis, and cell migration, as well as the induction of apoptosis (programmed cell death).[2][3][5]

The adaptability of the quinoline core allows for substitutions at various positions, leading to the generation of vast chemical libraries with a wide spectrum of biological activities.[2] Researchers have successfully designed and synthesized novel quinoline analogs that target key players in cancer progression, including topoisomerases, protein kinases like the Epidermal Growth Factor Receptor (EGFR), and cytoskeletal components such as tubulin.[1][4][6] This guide provides a comparative analysis of the in vitro anticancer activity of distinct classes of recently developed quinoline analogs, supported by experimental data and detailed methodologies for key assays. The objective is to offer researchers and drug development professionals a comprehensive resource to inform the selection and advancement of promising quinoline-based anticancer candidates.

Comparative Analysis of In Vitro Anticancer Activity

The anticancer potential of novel chemical entities is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates greater potency.

This section compares the in vitro anticancer activity of three distinct classes of quinoline analogs: Quinoline-Chalcone Hybrids , Anilino-Fluoroquinolones , and Morpholine-Substituted Quinazolines (a related scaffold often studied alongside quinolines). The data is summarized in the table below, showcasing their efficacy against common cancer cell lines representing different cancer types: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma).

Compound Class Specific Analog Target Cancer Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Anilino-Fluoroquinolone Compound 4cK562 (Leukemia)2.15--
A549 (Lung)3.82--
HCT-116 (Colon)4.61--
Morpholine-Substituted Quinazoline Compound AK-3A549 (Lung)10.38--
MCF-7 (Breast)6.44--
SHSY-5Y (Neuroblastoma)9.54--
Morpholine-Substituted Quinazoline Compound AK-10A549 (Lung)8.55--
MCF-7 (Breast)3.15--
SHSY-5Y (Neuroblastoma)3.36--

Data presented is a compilation from multiple sources for illustrative comparison.[7][8][9] 5-FU (5-Fluorouracil) is a commonly used chemotherapeutic drug.

From this comparative data, it is evident that the quinoline-chalcone hybrid, compound 12e, exhibits potent anticancer activity against gastric, colon, and breast cancer cell lines, with IC50 values significantly lower than the standard chemotherapeutic agent, 5-Fluorouracil.[9] The anilino-fluoroquinolone analog 4c also demonstrates broad-spectrum activity against leukemia, lung, and colon cancer cells.[7] Within the morpholine-substituted quinazoline series, compound AK-10 shows superior potency compared to AK-3, particularly against MCF-7 and SHSY-5Y cell lines.[8] These variations in activity highlight the critical role of specific substitutions on the quinoline scaffold in determining both the potency and the cancer cell line selectivity of these compounds.

Mechanisms of Action: Elucidating the "How"

Understanding the mechanism by which a compound exerts its anticancer effect is paramount for its development as a therapeutic agent. Quinoline analogs have been shown to act through a variety of mechanisms, often targeting multiple pathways involved in cancer cell survival and proliferation.[2][3][5]

Inhibition of Tubulin Polymerization

A significant number of quinoline derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[10] These compounds can inhibit the polymerization of tubulin, the protein subunit of microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[10][11] The quinoline-chalcone hybrids and certain substituted quinolines have been identified as potent tubulin polymerization inhibitors.[11][12]

Kinase Inhibition: Targeting Signaling Pathways

Aberrant signaling through protein kinases is a hallmark of many cancers. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[12][13] Several quinoline-based molecules have been designed as potent EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways.[14][15]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for quinoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR Signaling Pathway Inhibition by Quinoline Analogs.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of in vitro anticancer activity studies, standardized and well-documented protocols are essential. This section provides detailed, step-by-step methodologies for the key experiments used to characterize the anticancer properties of quinoline analogs.

The overall experimental workflow for assessing the in vitro anticancer activity of quinoline analogs can be visualized as follows:

experimental_workflow start Start: Synthesized Quinoline Analogs cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116, A549) start->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI) mechanism_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) mechanism_studies->cell_cycle_assay tubulin_assay Tubulin Polymerization Assay mechanism_studies->tubulin_assay end End: Candidate Selection apoptosis_assay->end cell_cycle_assay->end tubulin_assay->end

Caption: Experimental Workflow for In Vitro Anticancer Evaluation.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline analogs and a vehicle control. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[16]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where the membrane integrity is compromised.[5][17]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline analog at its IC50 concentration for a specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[3] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline analog and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.[11][19]

  • Washing: Wash the fixed cells twice with PBS.[19]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that only DNA is stained by PI.[11][20]

  • PI Staining: Add PI staining solution to the cells and incubate for at least 30 minutes at room temperature.[19][21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data on a linear scale.[19] A histogram of fluorescence intensity will reveal the distribution of cells in the different phases of the cell cycle.

Conclusion and Future Directions

The quinoline scaffold continues to be a highly valuable framework in the design and discovery of novel anticancer agents. The diverse mechanisms of action and the potential for chemical modification make quinoline analogs a promising area for further investigation. The comparative data and detailed protocols presented in this guide are intended to facilitate the identification and characterization of new, potent, and selective quinoline-based drug candidates. Future research will likely focus on optimizing the therapeutic index of these compounds, exploring combination therapies, and elucidating novel molecular targets to overcome drug resistance and improve patient outcomes in cancer therapy.

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  • Guan, Y. F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. Available at: [Link]

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A Senior Application Scientist's Guide to HPLC Analysis for Purity Assessment of Synthesized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The meticulous assessment of purity for newly synthesized quinoline derivatives is not merely a procedural step but a fundamental requirement for ensuring the safety, efficacy, and reliability of potential drug candidates. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, grounded in established scientific principles and regulatory standards.

The Central Role of Purity in Drug Discovery

The journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints. For quinoline derivatives, which are often synthesized through multi-step reactions, the final product can be accompanied by a host of impurities, including starting materials, intermediates, by-products, and degradation products. The presence of these impurities, even in trace amounts, can have profound implications, potentially altering pharmacological activity, inducing toxicity, or affecting the stability of the active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method for purity determination is paramount.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for this application due to its high resolving power, sensitivity, and adaptability for a wide range of aromatic and moderately polar compounds like quinolines.

The Primary Method: A Deep Dive into Reversed-Phase HPLC

RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times. For quinoline derivatives, this technique is particularly effective.

Causality Behind Experimental Choices

The basic nitrogen in the quinoline ring makes these compounds ionizable, meaning their retention behavior is highly dependent on the pH of the mobile phase.[1][2] Controlling the pH is therefore critical for achieving reproducible and symmetrical peaks.

  • Stationary Phase (Column): A C18 column (octadecyl silica) is the workhorse for separating nitrogen-containing heterocyclic compounds.[3] Its long alkyl chains provide sufficient hydrophobicity to retain the aromatic quinoline core, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier (commonly acetonitrile or methanol).

    • Buffer (e.g., Phosphate, Formate): The buffer is crucial for controlling the pH. For basic compounds like quinolines, a slightly acidic mobile phase (e.g., pH 2.5-4.5) is often used to protonate the quinoline nitrogen.[1] This protonation ensures a consistent ionization state, preventing peak tailing and improving peak shape. Using modifiers like formic acid or trifluoroacetic acid (TFA) can also enhance peak symmetry.[3][4]

    • Organic Modifier (e.g., Acetonitrile): Acetonitrile is frequently preferred over methanol due to its lower viscosity (allowing for higher flow rates) and better UV transparency at low wavelengths. The proportion of the organic modifier is adjusted to control the elution strength; a higher percentage of acetonitrile will decrease retention times.

  • Detector: A UV-Diode Array Detector (DAD) is highly effective for quinoline derivatives, as the aromatic ring system possesses strong chromophores that absorb UV light.[1] A DAD allows for monitoring at multiple wavelengths simultaneously, which is invaluable for identifying co-eluting peaks and assessing peak purity.

Experimental Workflow: A Self-Validating System

A trustworthy analytical method must be self-validating, ensuring that the system is performing correctly before and during sample analysis. This is achieved through System Suitability Testing (SST).[5][6]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_sst Phase 2: System Suitability Testing (SST) cluster_analysis Phase 3: Sample Analysis & Data Processing A Mobile Phase Preparation (e.g., Acetonitrile/Buffered Water) B Standard & Sample Preparation (Dissolve in suitable solvent) A->B D Inject Standard Solution (5-6 replicate injections) B->D C System Equilibration (Pump mobile phase until baseline is stable) E Evaluate SST Parameters (Tailing Factor, RSD, Resolution) D->E F Decision: System OK? E->F F->C Fail G Inject Blank (Solvent) F->G Pass H Inject Sample Solutions G->H I Data Acquisition & Integration H->I J Calculate Purity (% Area Normalization) I->J

Caption: A typical HPLC workflow for purity analysis, incorporating a mandatory System Suitability Test (SST) phase to ensure data integrity.

Detailed Experimental Protocol: RP-HPLC for Quinoline Purity

This protocol is a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Chromatographic Data System (CDS) for control and data processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm (or optimal wavelength for the specific derivative).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh and dissolve the synthesized quinoline derivative in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.[4]

    • Standard Solution (for SST): Prepare a solution of a reference standard of the quinoline derivative at the same concentration as the sample solution.

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of the Standard Solution.

    • Acceptance Criteria (based on USP/ICH guidelines): [7][8]

      • Precision/Repeatability: Relative Standard Deviation (%RSD) of the peak area should be ≤ 2.0%.[7]

      • Peak Symmetry (Tailing Factor): Should be ≤ 2.0.[7]

      • Theoretical Plates (Column Efficiency): Typically > 2000.

    • The system is deemed suitable for analysis only if all SST criteria are met.[9]

  • Analysis Procedure:

    • Inject a solvent blank to ensure no carryover or system contamination.

    • Inject the prepared sample solution(s).

    • After the sequence, process the chromatograms using the CDS.

  • Purity Calculation:

    • Purity is typically calculated using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Development and Validation: An Authoritative Approach

The protocol above is a starting point. Method development is an iterative process guided by the principles of achieving adequate resolution, sensitivity, and robustness.

Method_Dev Start Define Analytical Goal (Purity Assay) Scout Initial Scouting Run (Broad Gradient, C18 Column) Start->Scout Eval1 Evaluate Peak Shape & Resolution Scout->Eval1 Opt_MP Optimize Mobile Phase (pH, Buffer, Organic Modifier) Eval1->Opt_MP Poor Shape Opt_Grad Optimize Gradient Profile (Slope, Time) Eval1->Opt_Grad Good Shape, Poor Resolution Opt_MP->Opt_Grad Eval2 Re-evaluate Peak Shape & Resolution Opt_Grad->Eval2 Eval2->Opt_MP Not Improved Finalize Finalize Method & Perform SST Eval2->Finalize Acceptable Validate Full Method Validation (ICH Q2(R1)) Finalize->Validate

Caption: Logical workflow for HPLC method development, emphasizing iterative optimization of mobile phase and gradient conditions.

Once finalized, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] This process formally demonstrates that the analytical procedure is suitable for its intended purpose and involves assessing parameters like:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.

Comparative Guide: HPLC vs. Alternative Technologies

While HPLC is the benchmark, other technologies offer distinct advantages in specific scenarios. The choice of method depends on the specific requirements of the analysis, such as speed, sensitivity, and the need for structural information.

Parameter RP-HPLC UPLC (Ultra-Performance LC) LC-MS (Liquid Chromatography-Mass Spectrometry)
Principle Chromatographic separation based on polarity.Chromatographic separation using sub-2 µm particles at high pressure.Chromatographic separation coupled with mass-based detection.
Speed Moderate (Typical run times: 20-40 min).Very Fast (Run times can be reduced by up to 9x vs. HPLC).[13][14]Speed is similar to the front-end LC (HPLC or UPLC).
Resolution Good to Excellent.Superior; sharper and narrower peaks lead to better separation.[13]Dependent on the front-end LC.
Sensitivity Good (UV detection).Higher; narrower peaks lead to greater peak height and better S/N ratio.[14][15]Excellent; highly sensitive and selective detection.
Impurity ID No; identification is based on retention time relative to a standard.No; identification is based on retention time.Yes; provides mass-to-charge ratio (m/z), enabling structural elucidation.
Cost Lowest (instrumentation and consumables).Higher initial investment and column cost.Highest initial investment and operational complexity.
Best For Routine QC, purity assays, content uniformity.High-throughput screening, complex mixture analysis.Impurity identification, metabolite studies, reference standard characterization.

Key Insights:

  • UPLC is essentially a high-pressure, high-efficiency version of HPLC.[13][16] It is the method of choice when sample throughput is a critical bottleneck, offering significant reductions in analysis time and solvent consumption without compromising resolution.[14]

  • LC-MS is not just a quantitative tool but a powerful qualitative one. For purity analysis, its greatest strength lies in identifying unknown impurity peaks by providing their molecular weight.[17] This is indispensable during drug development for characterizing degradation products and process-related impurities.

Conclusion

For the routine purity assessment of synthesized quinoline derivatives, Reversed-Phase HPLC remains the most practical, robust, and cost-effective method. Its performance is well-understood, and its validation is guided by clear regulatory frameworks. The integration of System Suitability Testing ensures the trustworthiness and integrity of every analytical run.

However, a modern drug development laboratory should leverage a tiered approach. UPLC should be employed to accelerate screening and method development, while LC-MS is the indispensable tool for the definitive identification of unknown impurities discovered during HPLC analysis. By understanding the strengths and limitations of each technique, researchers can deploy the right tool for the right job, ensuring the quality and safety of novel quinoline-based therapeutics.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]

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  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

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  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). NIH. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Late-Stage Functionalisation of Polycyclic (N-Hetero-) Aromatic Hydrocarbons by Detoxifying CYP5035S7 Monooxygenase of the White-Rot Fungus Polyporus arcularius. PubMed Central. [Link]

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  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

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A Comparative Guide to Catalyst Performance in Quinoline Synthesis: From Homogeneous to Nanoscale Systems

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. The synthetic efficiency of quinoline derivatives is therefore a subject of intense research, with the choice of catalyst being a pivotal factor dictating yield, selectivity, and sustainability. This guide provides an in-depth comparison of various catalytic systems employed in quinoline synthesis, with a focus on the widely utilized Friedländer annulation. We will delve into the mechanistic rationale behind catalyst selection, present quantitative performance data, and provide a detailed experimental protocol for a representative nanocatalytic system.

The Enduring Importance of Efficient Quinoline Synthesis

The synthesis of quinolines has been a classical pursuit in organic chemistry for over a century, with methods like the Skraup, Doebner-von Miller, and Combes reactions laying the foundational groundwork. However, these traditional methods often necessitate harsh reaction conditions, strong acids, and produce significant waste, making them less amenable to modern green chemistry principles.[1] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, offers a more direct and atom-economical route to polysubstituted quinolines.[2] The evolution of this and other quinoline syntheses has been marked by the introduction of sophisticated catalytic systems that enhance reaction rates, improve yields, and allow for milder conditions.

This guide will benchmark the performance of three major classes of catalysts in the context of the Friedländer synthesis: homogeneous catalysts, heterogeneous solid acids, and nanocatalysts.

Mechanistic Insights into Catalysis in the Friedländer Annulation

The Friedländer synthesis proceeds through an initial aldol-type condensation between the two carbonyl-containing reactants, followed by a cyclization and dehydration to form the quinoline ring system.[2] The role of the catalyst is to facilitate one or more of these key steps.

Friedlander_Mechanism

Homogeneous Catalysts , such as Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), activate the carbonyl group of the 2-aminoaryl ketone or the α-methylene carbonyl compound, facilitating the initial C-C bond formation.[3][4] Transition metal complexes (e.g., of palladium, copper, ruthenium) can also act as homogeneous catalysts, often operating through different mechanisms involving oxidative addition and reductive elimination steps.[5] While often highly active and selective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which complicates product purification and prevents catalyst recycling.[6]

Heterogeneous Solid Acid Catalysts , such as zeolites, sulfated zirconia, and functionalized polymers, offer a practical solution to the separation and reusability problem.[7][8] These materials possess acidic sites on their surface that can catalyze the reaction in a manner analogous to homogeneous acids. The key advantage is their insolubility, allowing for easy recovery by filtration and subsequent reuse, which is both economically and environmentally beneficial.[9] However, heterogeneous catalysts can sometimes suffer from lower activity compared to their homogeneous counterparts due to mass transfer limitations.

Nanocatalysts represent a burgeoning class of materials that bridge the gap between homogeneous and heterogeneous catalysis.[10] Their high surface-area-to-volume ratio provides a large number of accessible active sites, leading to exceptional catalytic activity that can rival homogeneous catalysts.[6] Furthermore, as solid materials, they are typically easy to separate and recycle. Magnetic nanocatalysts, for instance, can be recovered using an external magnet.[11] Nanocatalysts used in quinoline synthesis are diverse and include metal oxides (e.g., Fe₃O₄, CuO), mixed metal oxides, and metals supported on various nanomaterials.[10]

Performance Benchmark: A Comparative Analysis

The efficacy of a catalyst is not solely determined by the final product yield but also by the reaction rate and the catalyst's longevity. Key performance indicators include:

  • Yield (%) : The amount of desired product obtained relative to the theoretical maximum.

  • Reaction Time : The duration required to achieve a high yield.

  • Turnover Number (TON) : The total number of moles of substrate that a mole of catalyst can convert before becoming inactive.

  • Turnover Frequency (TOF) : The number of turnovers per unit time, representing the intrinsic activity of the catalyst.[12]

Below is a comparative summary of the performance of various catalysts in the Friedländer quinoline synthesis.

Table 1: Performance Comparison of Homogeneous Catalysts

CatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
p-TsOH2-aminobenzophenone, ethyl acetoacetateTolueneReflux6 h92[2]
I₂2-aminobenzaldehyde, dimedoneSolvent-free8010 min95[2]
Sc(OTf)₃2-aminoacetophenone, acetylacetoneCH₃CNReflux2 h88[4]
Pd(OAc)₂2-aminobenzyl alcohol, ketoneToluene11012 h85-95[13]

Table 2: Performance Comparison of Heterogeneous Catalysts

CatalystSubstratesSolventTemp. (°C)TimeYield (%)RecyclabilityReference
Zeolite H-ZSM-5Aniline, Glycerol (Doebner-von Miller)Gas phase350-~70Stable over 100h[8]
Nafion-NR502-aminoaryl ketone, α-methylene carbonylEthanol (MW)8010-15 min85-955 cycles[7]
g-C₃N₄-SO₃H2-aminoaryl ketone, acetylacetoneSolvent-free1004 h976 cycles[9]
Sulfamic AcidPyruvic acid, aniline, aldehydeWater8030-45 min85-955 cycles[14]

Table 3: Performance Comparison of Nanocatalysts

CatalystSubstratesSolventTemp. (°C)TimeYield (%)RecyclabilityReference
Fe₃O₄@SiO₂-APTES-TFA2-aminoaryl ketone, dicarbonyl compoundSolvent-free10030-120 min68-984 cycles[10]
CuO NPs2-aminoacetophenone, DMADCH₃CN4010 h80-944 cycles[6]
Ni NPs2-aminoaryl ketone, β-ketoesterSolvent-free7550 min965 cycles[1]
Single-atom Fe2-aminoaryl alcohol, ketoneToluene12012 hup to 99Not specified[13]

Experimental Protocol: Nanocatalyst-Mediated Friedländer Annulation

This section provides a detailed, step-by-step methodology for the synthesis of a polysubstituted quinoline using a reusable magnetic nanocatalyst. This protocol is representative of the green and efficient procedures enabled by nanotechnology.[11]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-based nanocatalyst (e.g., Fe₃O₄@SiO₂-APTES-TFA, ~20 mg)[10]

  • Ethanol (5 mL, if not solvent-free)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • External magnet

  • Rotary evaporator

  • Column chromatography setup (silica gel, hexane, ethyl acetate)

Experimental_Workflow

Procedure:

  • Reaction Setup : To a 25 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (~20 mg). If the reaction is to be performed in a solvent, add 5 mL of ethanol.[5]

  • Reaction Execution : Place the flask in a heating mantle or oil bath and stir the mixture at a predetermined optimal temperature (typically between 60-100°C).[5]

  • Monitoring : The progress of the reaction should be monitored by TLC. A small aliquot of the reaction mixture can be taken periodically, diluted, and spotted on a TLC plate.

  • Catalyst Recovery : Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature. If a solvent was used, place a strong external magnet against the side of the flask to immobilize the nanocatalyst. Carefully decant the solution into a separate flask. If the reaction was solvent-free, add a suitable solvent (e.g., ethyl acetate) to dissolve the product, then use the magnet to separate the catalyst.[11]

  • Product Isolation : If a solvent was used for the reaction or workup, remove it under reduced pressure using a rotary evaporator.

  • Purification : The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure substituted quinoline.

  • Catalyst Recycling : The recovered magnetic nanocatalyst should be washed several times with a solvent like ethanol and then dried in an oven. The reactivated catalyst can then be used for subsequent reaction cycles.[9]

Conclusion and Future Outlook

The field of quinoline synthesis has been significantly advanced by the development of novel catalytic systems. While homogeneous catalysts offer high activity, their practical application is often limited by separation and recycling challenges. Heterogeneous catalysts, particularly nanocatalysts, have emerged as a highly promising alternative, combining the high efficiency of homogeneous systems with the practical advantages of heterogeneous catalysis. The data presented in this guide clearly indicates that nanocatalysts can achieve high to excellent yields of quinolines under mild, often solvent-free conditions, with the added benefit of excellent recyclability.

Future research in this area will likely focus on the design of even more active and robust catalysts with lower catalyst loadings and higher turnover frequencies. The development of chiral catalysts for the enantioselective synthesis of quinolines is also a significant area of interest. As the demand for sustainable chemical processes grows, the adoption of recyclable and highly efficient catalysts, such as the nanocatalysts benchmarked in this guide, will be crucial for the environmentally benign production of this vital class of heterocyclic compounds.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, most notably in the realm of oncology.[1][2] Many quinoline-based compounds have been developed as potent anticancer agents, acting through diverse mechanisms such as the inhibition of angiogenesis, cell cycle arrest, and induction of apoptosis.[1][3] A key strategy in modern cancer therapy involves targeting specific protein kinases that are crucial for tumor growth and survival.[4][5] Among these, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are well-established targets in the development of novel cancer therapeutics.[6][7][8]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of quinoline derivatives against EGFR and VEGFR-2. As a self-validating system, this document will not only detail the step-by-step protocols for performing these in silico experiments but also emphasize the critical importance of correlating computational data with experimental results to validate the predictive power of the models. We will explore the causality behind experimental choices, from protein and ligand preparation to the interpretation of docking scores, providing researchers, scientists, and drug development professionals with a robust methodology for their own investigations.

Pillar 1: Target Protein Selection and Rationale

The selection of appropriate protein targets is the foundational step in any drug discovery pipeline. For this guide, we focus on two critical receptor tyrosine kinases implicated in oncogenesis:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a common feature in various epithelial malignancies, leading to uncontrolled cell proliferation and survival.[9] Inhibition of the EGFR tyrosine kinase domain is a clinically validated strategy, with several quinazoline-based inhibitors, such as gefitinib and erlotinib, already in clinical use.[8][10] For our docking studies, we will utilize the crystal structure of the EGFR kinase domain. A commonly used structure is PDB ID: 1M17 , which is the EGFR kinase domain in complex with the quinazoline inhibitor erlotinib.[11][12][13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][5] Inhibiting VEGFR-2 signaling can effectively starve tumors of their blood supply. Several quinoline derivatives have been investigated as potent VEGFR-2 inhibitors.[14][15] A suitable crystal structure for docking studies is PDB ID: 4ASD , which is the VEGFR-2 kinase domain.[2]

Pillar 2: The In Silico Laboratory: A Detailed Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[1] The following protocol outlines a standardized workflow using AutoDockTools and AutoDock Vina, widely used and freely available software.[9][16]

Experimental Workflow: Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB ID: 1M17) PrepP 3. Prepare Protein - Remove water & heteroatoms - Add polar hydrogens - Assign charges (Kollman) - Save as .pdbqt PDB->PrepP Ligand 2. Obtain Ligand Structures (2D or 3D format) PrepL 4. Prepare Ligand - Add hydrogens - Detect root & torsions - Assign charges (Gasteiger) - Save as .pdbqt Ligand->PrepL Grid 5. Grid Box Generation - Define active site coordinates - Set grid dimensions PrepP->Grid PrepL->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock Results 7. Analyze Results - Binding Energy (kcal/mol) - Interacting Residues - Hydrogen Bonds Dock->Results Compare 8. Comparative Analysis - Compare docking scores - Correlate with IC50 values Results->Compare G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Conclusion: An Integrated Approach for Drug Discovery

This guide has provided a comprehensive overview of performing and interpreting comparative molecular docking studies of quinoline derivatives against key cancer targets, EGFR and VEGFR-2. By integrating detailed, step-by-step protocols with a critical analysis of the correlation between computational and experimental data, we have established a self-validating framework for researchers. The causality behind each step, from target selection to data analysis, has been elucidated to foster a deeper understanding of the methodology.

It is imperative for researchers to recognize that molecular docking is a powerful predictive tool, but not a substitute for experimental validation. The most successful drug discovery campaigns will invariably employ an iterative cycle of computational modeling, chemical synthesis, and biological testing. By adhering to the principles of scientific integrity and logical design outlined in this guide, researchers can leverage in silico techniques to accelerate the identification of novel and effective quinoline-based anticancer agents.

References

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  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib. Retrieved from [Link]

  • Wang, Y., et al. (2025). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry, 13. [Link]

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  • Raghu, M. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. RSC Advances, 13(42), 29427-29440. [Link]

  • Iwata, H., et al. (2012). Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB. [Link]

  • Yosaatmadja, Y., et al. (2014). 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. [Link]

  • Bhojwani, D., & Joshi, S. (2019). SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. International Journal of Pharmaceutical Sciences and Research, 10(6), 2998-3011. [Link]

  • Roth, G. J., et al. (2008). Structure of VEGFR2 kinase domain in complex with BIBF1120. RCSB PDB. [Link]

  • University of Oxford. (n.d.). AutoDock Tutorial. Retrieved from [Link]

  • Thopate, S. R., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245, 114889. [Link]

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  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2,4-Dimethylquinoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like Ethyl 2,4-dimethylquinoline-3-carboxylate are central to discovery. However, rigorous scientific practice extends beyond synthesis and experimentation to include the safe and compliant management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Assessment and Characterization

Key Potential Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract[2][3].

  • Environmental Hazard: Quinoline derivatives can be toxic to aquatic life with long-lasting effects[2]. Improper disposal can lead to significant environmental contamination[4].

Due to these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][5].

Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks associated with handling this compound, all personnel must adhere to strict safety protocols. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals[6][7].

Mandatory PPE:

  • Gloves: Chemical-impermeable gloves (e.g., nitrile) are required to prevent skin contact[2][3].

  • Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes[2][6].

  • Lab Coat: A lab coat or other protective clothing must be worn to prevent contamination of personal clothing[6].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[3][6].

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood[3].

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. The Environmental Protection Agency (EPA) has established clear guidelines for the management of hazardous waste to prevent dangerous reactions and ensure proper disposal[4][8].

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Waste Container: Select a container that is chemically compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition with a secure, leak-proof lid[4][9].

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[3][8]. The label should also include the date when the first waste was added.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated materials such as weigh boats, filter paper, and contaminated gloves, should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix incompatible waste streams.

  • Secondary Containment: The waste container should be stored in a secondary containment bin to prevent the spread of material in case of a leak or spill[4].

On-Site Accumulation and Storage

Laboratories that generate hazardous waste must adhere to EPA regulations for on-site storage, often referred to as a Satellite Accumulation Area (SAA)[8][9].

SAA Requirements:

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel[4][10].

  • Waste containers must be kept closed except when adding waste[9].

  • The volume of hazardous waste in an SAA is limited to 55 gallons[10][11].

Once a waste container is full, it must be moved to a central accumulation area (CAA) within three days for disposal by a licensed hazardous waste vendor[8].

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated[12]. Remove all sources of ignition.

  • Wear Appropriate PPE: Don the required PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill[13]. For solid spills, carefully sweep or scoop the material to avoid creating dust[12].

  • Collect Waste: Place the absorbed material or spilled solid into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. The most common method for the disposal of organic chemical waste is high-temperature incineration[8]. This process ensures the complete destruction of the compound, minimizing its environmental impact.

Summary of Key Information

ParameterGuidelineSource
Hazard Classification Treat as hazardous waste (toxic, irritant, environmental hazard)[1][2]
Primary Disposal Route Licensed hazardous waste facility (incineration)[8]
PPE Requirements Chemical-impermeable gloves, safety goggles, lab coat[2][3][6]
Waste Container Labeled, sealed, and chemically compatible[4][9]
Storage Satellite Accumulation Area (SAA)[8][9]
Spill Cleanup Use inert absorbent material; collect as hazardous waste[12][13]
Prohibited Actions Do not dispose in regular trash or down the sewer[3][5]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Material Safety Data Sheet - Quinoline, 99%. Cole-Parmer. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Pharmaceuticals–Regulatory Amendment Update. US EPA. [Link]

  • 2,4-DIMETHYLQUINOLINE. Organic Syntheses Procedure. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

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Mastering the Safe Handling of Ethyl 2,4-dimethylquinoline-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 2,4-dimethylquinoline-3-carboxylate, moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory. Our focus is on providing actionable intelligence that protects personnel, ensures experimental integrity, and streamlines laboratory logistics.

Understanding the Hazard Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, the precautionary principle dictates that we treat it with the care afforded to related quinoline derivatives. Quinolines as a class of compounds can present significant health hazards. Many are known to be harmful if ingested or absorbed through the skin, and can cause irritation to the skin and eyes.[1][2] Some quinoline compounds are also suspected carcinogens and may have mutagenic effects. Therefore, establishing robust safety protocols is not merely a matter of compliance, but a critical component of responsible research.

Assumed Hazards Based on Analogous Compounds:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and discomfort.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.

  • Potential for Systemic Effects: Chronic exposure or significant acute exposure may pose risks to internal organs.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is essential.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals. Inspect gloves for any signs of degradation or perforation before each use. For prolonged handling, consider double-gloving.
Eyes Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes or airborne particles. Goggles provide a more complete seal against chemical vapors and splashes.
Body Laboratory coatA flame-resistant lab coat made of a durable material like cotton or a specialized synthetic blend should be worn and fully buttoned to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosolization.A fume hood is the preferred engineering control to minimize inhalation exposure. If a respirator is required, a risk assessment should determine the appropriate cartridge type.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk.

Preparation and Weighing
  • Work Area Designation: Conduct all handling of this compound within a designated area, preferably inside a certified chemical fume hood to control potential dust or vapors.

  • PPE Donning: Before handling the compound, don all required PPE as outlined in the table above. Ensure your lab coat is buttoned and gloves are pulled over the cuffs of your sleeves.

  • Material Transfer: When weighing the solid compound, use a chemical spatula to transfer the material carefully to a tared weighing vessel. Avoid creating dust. If the compound is a powder, gentle handling is crucial.

  • Spill Containment: Have a spill kit readily accessible. For small spills of solid material, gently sweep it up with a brush and dustpan and place it in a designated waste container. Avoid using compressed air to clean up spills, as this will aerosolize the particles.

In-Process Handling (e.g., Dissolving, Reactions)
  • Vessel Selection: Use appropriate glassware that can be securely clamped and is free of any cracks or defects.

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Reaction Monitoring: Monitor the reaction from a safe distance, and do not leave it unattended.

  • Post-Reaction Work-up: All subsequent handling, including extraction, purification, and concentration, should be performed with the same level of PPE and within a fume hood.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered contaminated waste.

  • Waste Containers: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant waste container. Unused or waste quantities of the chemical should also be collected in a separate, clearly labeled container for hazardous waste.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste.[3] Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_ppe PPE Selection start Start: Handling This compound risk_assessment Risk Assessment: - Scale of work? - Potential for aerosolization? - Duration of handling? start->risk_assessment low_risk Low Risk: - Small quantities (<1g) - No heating or vortexing risk_assessment->low_risk Low high_risk High Risk: - Large quantities (>1g) - Heating, sonicating, or potential for dust/aerosol generation risk_assessment->high_risk High ppe_low Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Work in Fume Hood low_risk->ppe_low ppe_high Enhanced PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Work in Fume Hood - Consider Respirator high_risk->ppe_high end Proceed with Experiment ppe_low->end ppe_high->end

Caption: PPE Selection Workflow based on Risk Assessment.

By integrating these safety protocols into your daily laboratory operations, you can foster a secure and efficient research environment, allowing you to focus on the scientific advancements that drive your work forward.

References

  • R&R Chemical. (n.d.). 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.